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  • Product: 1-Phenyl-1,2-propanedione-2-oxime
  • CAS: 119-51-7

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide to 1-Phenyl-1,2-propanedione-2-oxime (CAS 119-51-7): Structural Dynamics, Synthesis, and Advanced Applications

Executive Summary 1-Phenyl-1,2-propanedione-2-oxime (CAS 119-51-7), frequently referred to in literature as α -oximinopropiophenone or 2-(hydroxyimino)propiophenone, is a highly versatile organic intermediate and chelati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Phenyl-1,2-propanedione-2-oxime (CAS 119-51-7), frequently referred to in literature as α -oximinopropiophenone or 2-(hydroxyimino)propiophenone, is a highly versatile organic intermediate and chelating agent [1]. Characterized by an adjacent ketone and oxime functional group conjugated with a phenyl ring, this compound exhibits unique electronic properties that make it indispensable in coordination chemistry, analytical preconcentration methodologies, and the synthesis of complex heterocyclic pharmaceuticals. This whitepaper provides an in-depth analysis of its physicochemical profile, mechanistic synthesis, and field-proven applications for researchers and drug development professionals.

Physicochemical Profiling & Structural Dynamics

The utility of 1-phenyl-1,2-propanedione-2-oxime is fundamentally rooted in its molecular architecture. The presence of the oxime moiety (–C=N–OH) adjacent to a carbonyl group creates a highly effective bidentate ligand system capable of forming stable five-membered chelate rings with transition metals [2]. Furthermore, the phenyl group provides significant lipophilicity and electronic stabilization through π -conjugation, which is critical for its use in solid-phase extraction (SPE) and organic synthesis.

Quantitative Physical Data

The following table summarizes the validated physicochemical properties of the compound, critical for predicting its behavior in various solvent systems and biological assays.

PropertyValueUnit / ConditionSource
CAS Number 119-51-7N/APubChem [1]
Molecular Formula C 9​ H 9​ NO 2​ N/APubChem [1]
Molecular Weight 163.17 g/mol BenchChem [2]
Melting Point 113 – 115°CBenchChem [2]
Boiling Point (Predicted) 654.61KCheméo [3]
LogP (Octanol/Water) 1.719N/ACheméo [3]
Flash Point 130.7°CBenchChem [2]
Topological Polar Surface Area 49.7ŲPubChem [1]

Note: The compound can exist in both syn (E) and anti (Z) isomeric forms due to the restricted rotation around the C=N bond. The (2E)-isomer is thermodynamically favored due to reduced steric hindrance with the adjacent carbonyl and phenyl groups [1].

Synthetic Methodologies & Mechanistic Insights

The dominant synthetic route for 1-phenyl-1,2-propanedione-2-oxime involves the selective oximation of 1-phenyl-1,2-propanedione using hydroxylamine hydrochloride.

Mechanistic Causality

The reaction relies on the nucleophilic attack of the hydroxylamine nitrogen on the more electrophilic carbonyl carbon.

  • Reagent Selection: Hydroxylamine is supplied as a hydrochloride salt (NH 2​ OH·HCl) to prevent spontaneous oxidation and degradation.

  • Buffer System: A base, typically sodium acetate (NaOAc), is mandatory. It serves a dual purpose: it deprotonates the hydrochloride salt to liberate the active, nucleophilic free hydroxylamine, and it buffers the reaction mixture to a mildly acidic pH (typically pH 4-6). If the pH is too low, the nucleophile remains protonated and inactive; if too high, side reactions such as aldol condensations or oxime hydrolysis can occur [4].

  • Regioselectivity: The aliphatic carbonyl is preferentially attacked over the phenyl-conjugated carbonyl due to lower steric hindrance and higher localized electrophilicity.

Standardized Experimental Protocol: Synthesis of the Oxime

Self-Validating System: This protocol incorporates continuous Thin-Layer Chromatography (TLC) monitoring to ensure complete consumption of the starting diketone, preventing difficult downstream separations.

Materials:

  • 1-phenyl-1,2-propanedione (0.1 mol)

  • Hydroxylamine hydrochloride (0.11 mol, slight excess)

  • Sodium acetate trihydrate (0.11 mol)

  • Ethanol (95%) and Deionized Water

Step-by-Step Procedure:

  • Dissolution: Dissolve 0.1 mol of 1-phenyl-1,2-propanedione in 50 mL of 95% ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Reagent Activation: In a separate beaker, dissolve 0.11 mol of hydroxylamine hydrochloride and 0.11 mol of sodium acetate in 20 mL of deionized water. The dissolution of NaOAc is endothermic; ensure complete dissolution before proceeding.

  • Addition & Reflux: Slowly add the aqueous buffer solution to the ethanolic diketone solution. Attach a reflux condenser and heat the mixture to 70°C in an oil bath.

  • Reaction Monitoring (Validation): After 1 hour, sample the reaction. Run a TLC (Eluent: Hexane/Ethyl Acetate 3:1). The disappearance of the higher-Rf diketone spot and the appearance of a lower-Rf oxime spot validates reaction progress. Continue refluxing until the starting material is entirely consumed (typically 2-3 hours).

  • Precipitation: Remove the flask from heat and slowly add 100 mL of ice-cold distilled water while stirring vigorously. The product will precipitate as a crude solid.

  • Isolation & Purification: Filter the precipitate under vacuum. Wash the filter cake with cold water to remove residual salts. Recrystallize the crude product from a minimal amount of hot ethanol.

  • Final Validation: Dry the purified crystals under a vacuum. Verify the purity by measuring the melting point; a sharp melting point at 113-115°C confirms the successful synthesis of pure 1-phenyl-1,2-propanedione-2-oxime [2].

SynthesisWorkflow A 1-Phenyl-1,2-propanedione + NH2OH·HCl C Reflux in EtOH (70°C, 2-3 hrs) A->C B NaOAc Buffer (pH 4-6 Control) B->C Liberates NH2OH D Cooling & H2O Precipitation C->D TLC Validation E Recrystallization (Pure Oxime) D->E MP Validation

Workflow for the regioselective oximation of 1-phenyl-1,2-propanedione.

Advanced Applications

Analytical Chemistry: Trace Metal Preconcentration

A highly impactful application of this compound is its derivatization into 1-phenyl-1,2-propanedione-2-oxime thiosemicarbazone (PPDOT) . PPDOT acts as a highly selective chelating agent for transition metals.

When immobilized onto chloromethylated polystyrene, PPDOT forms a robust solid-phase extraction (SPE) sorbent. This system is utilized for the on-line preconcentration of trace Copper (Cu 2+ ) in environmental water, soil, and food samples prior to Flame Atomic Absorption Spectrometry (FAAS) [5].

Mechanistic Causality of Preconcentration: The extraction is heavily pH-dependent. At an optimal pH of 5.0, the oxime and thiosemicarbazone nitrogen/sulfur atoms are appropriately deprotonated/polarized to form a stable, neutral coordinate covalent complex with Cu 2+ . Elution is achieved by passing 1.0 M HNO 3​ through the column; the high concentration of protons competitively displaces the copper ions, breaking the chelate and releasing the metal into the FAAS nebulizer for quantification [5].

PPDOTWorkflow A Environmental Sample (Contains Trace Cu2+) B Buffer to pH 5.0 A->B C PPDOT-Modified Polystyrene SPE Column B->C Specific Chelation D Elution with 1.0 M HNO3 C->D Proton Displacement E FAAS Detection (Quantification) D->E Signal Analysis

On-line SPE preconcentration of Cu(II) utilizing a PPDOT-modified sorbent.

Coordination Chemistry: Iridium(III) Complexes for OLEDs

1-Phenyl-1,2-propanedione-2-oxime is utilized as a precursor in the synthesis of complex bidentate ligands (such as highly substituted imidazoles) used to create cyclometalated Iridium(III) complexes. These complexes exhibit tunable phosphorescence and are critical components in the development of highly efficient Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs) [6]. The oxime acts as a nitrogen donor, facilitating the formation of stable metallacycles that dictate the photophysical emission spectrum.

Safety, Handling, and Toxicology

As with many reactive oximes, 1-phenyl-1,2-propanedione-2-oxime requires strict adherence to laboratory safety protocols.

  • GHS Classification: The compound is classified as a skin sensitizer (Warning: H317 - May cause an allergic skin reaction) and poses an acute hazard to aquatic environments (H400 - Very toxic to aquatic life) [1].

  • Handling: Must be handled in a well-ventilated fume hood using nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place away from strong oxidizing agents and strong acids, which can trigger exothermic hydrolysis back to the diketone or degradation of the oxime moiety.

References

  • National Center for Biotechnology Information. "1-Phenyl-1,2-propanedione-2-oxime | C9H9NO2 | CID 9566063" PubChem, 2025. Available at:[Link]

  • Céondo GmbH. "Chemical Properties of 1,2-Propanedione, 1-phenyl-, 2-oxime (CAS 119-51-7)" Cheméo, 2025. Available at:[Link]

  • Kpegba, K., et al. "Conversion of Natural Aldehydes from Eucalyptus citriodora, Cymbopogon citratus, and Lippia multiflora into Oximes: GC-MS and FT-IR Analysis" Molecules, vol. 14, no. 9, 2009. Available at:[Link]

  • Chamjangali, M. A., et al. "Synthesis and application of chloromethylated polystyrene modified with 1-phenyl-1,2-propanedione-2-oxime thiosemicarbazone (PPDOT) as a new sorbent for the on-line preconcentration and determination of copper in water, soil, and food samples by FAAS." Journal of Hazardous Materials, vol. 192, no. 3, 2011, pp. 1641-9. Available at:[Link]

  • Fan, C., et al. "Cyclometalated Iridium(III) Complexes Based on Phenyl-Imidazole Ligand" Inorganic Chemistry, ACS Publications, 2010. Available at:[Link]

Exploratory

FTIR and 1H-NMR spectroscopic reference data for 1-Phenyl-1,2-propanedione-2-oxime

An in-depth structural analysis of 1-Phenyl-1,2-propanedione-2-oxime (CAS: 119-51-7), commonly referred to as isonitrosopropiophenone, requires a rigorous multi-modal spectroscopic approach. As a critical intermediate in...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural analysis of 1-Phenyl-1,2-propanedione-2-oxime (CAS: 119-51-7), commonly referred to as isonitrosopropiophenone, requires a rigorous multi-modal spectroscopic approach. As a critical intermediate in transition metal coordination chemistry, organic synthesis, and pharmaceutical drug development, establishing its exact isomeric purity and structural integrity is paramount.

This technical guide provides a definitive framework for the structural elucidation of 1-Phenyl-1,2-propanedione-2-oxime using Fourier Transform Infrared (FTIR) and Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. By exploring the causality behind specific experimental choices, we establish a self-validating analytical system designed for high-precision laboratory environments.

Chemical Profiling & Structural Dynamics

1-Phenyl-1,2-propanedione-2-oxime features a highly conjugated backbone consisting of a phenyl ring, a ketone carbonyl, and an oxime group. The juxtaposition of these functional groups dictates its spectroscopic behavior:

  • Isomerism & Steric Causality: The oxime group (-C=N-OH) can exist in E and Z isomeric forms. However, the E-isomer (where the hydroxyl group is oriented anti to the bulky phenyl-carbonyl moiety) is thermodynamically favored to minimize steric hindrance [1]. This preference simplifies the ¹H-NMR spectrum, typically yielding a single set of sharp resonances rather than a complex isomeric mixture.

  • Hydrogen Bonding: The oximino hydroxyl group is a strong hydrogen-bond donor. This intermolecular interaction significantly broadens its FTIR stretching frequency and makes its ¹H-NMR chemical shift highly solvent-dependent.

FTIR Spectroscopic Reference Data

Infrared spectroscopy is the primary tool for validating the presence of the orthogonally functionalized ketone and oxime groups.

Causality in FTIR Spectral Shifts

The carbonyl (C=O) stretch of a standard aliphatic ketone typically appears at ~1715 cm⁻¹. However, in 1-Phenyl-1,2-propanedione-2-oxime, the C=O group is directly conjugated with the adjacent phenyl ring. This delocalization of π-electrons weakens the C=O double bond character, predictably lowering its vibrational frequency to the 1670–1685 cm⁻¹ range. Furthermore, strong intermolecular hydrogen bonding between oxime molecules results in a highly characteristic, broadened O-H stretch at exactly 3244 cm⁻¹ [2].

Quantitative FTIR Assignments
Wavenumber (cm⁻¹)Vibrational ModeIntensity & ShapeCausality / Structural Implication
3244 - 3250 O-H stretch (oxime)Strong, BroadBroadening is driven by extensive intermolecular H-bonding [2].
3050 - 3070 C-H stretch (aromatic)Weak, SharpConfirms the presence of the phenyl ring.
2930 - 2980 C-H stretch (aliphatic)WeakCorresponds to the terminal methyl (-CH₃) group.
1670 - 1685 C=O stretch (ketone)Strong, SharpFrequency lowered due to π-conjugation with the phenyl ring.
1620 - 1640 C=N stretch (oxime)MediumValidates the formation/presence of the oxime double bond.
1000 - 1030 N-O stretchMediumCharacteristic fingerprint of the oxime functional group.

¹H-NMR Spectroscopic Reference Data

Proton NMR provides a high-resolution map of the molecule's hydrogen environments. The critical decision in this workflow is solvent selection.

Causality in Solvent Selection (DMSO-d₆ vs. CDCl₃)

While Chloroform-d (CDCl₃) is a standard NMR solvent, it is suboptimal for oximes. In CDCl₃, the labile oximino proton (-OH) undergoes rapid chemical exchange with trace moisture, often resulting in a peak that is so broad it merges with the baseline. The Solution: Using Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO is a strong hydrogen-bond acceptor that "locks" the labile oxime proton in place, drastically slowing its exchange rate. This causes the -OH proton to appear as a distinct, highly deshielded broad singlet far downfield (between 11.00 and 12.16 ppm) [1][3].

Quantitative ¹H-NMR Assignments (in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Environmental Effect
2.15 - 2.25 Singlet (s)3H-CH₃ (Methyl)Deshielded by the adjacent electronegative C=NOH group.
7.45 - 7.60 Multiplet (m)3HMeta / Para AromaticStandard phenyl ring protons, slightly deshielded by the carbonyl.
7.90 - 8.05 Multiplet (m)2HOrtho AromaticStrongly deshielded by the anisotropic field of the adjacent C=O group.
11.00 - 12.16 Broad Singlet (br s)1H=N-OH (Oxime)Highly deshielded; locked via H-bonding with DMSO-d₆ solvent [1].

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as closed-loop, self-validating systems.

ATR-FTIR Acquisition Protocol

Attenuated Total Reflectance (ATR) is preferred over traditional KBr pellets to prevent moisture from hygroscopic KBr from artificially broadening the oxime O-H band.

  • System Blanking: Clean the diamond ATR crystal with isopropanol and allow it to evaporate completely.

  • Self-Validation Step: Run a background scan. Validation criteria: If the baseline exhibits a negative water band at ~3300 cm⁻¹, the crystal is not fully dry. This will distort the critical 3244 cm⁻¹ oximino-OH band. Re-clean and re-blank until a flat baseline is achieved.

  • Sample Application: Place 2–5 mg of 1-Phenyl-1,2-propanedione-2-oxime solid directly onto the crystal. Apply uniform pressure using the ATR anvil to ensure intimate optical contact.

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

¹H-NMR Acquisition & D₂O Exchange Protocol
  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% TMS as an internal standard) inside a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire the standard 1D ¹H-NMR spectrum (typically 16–32 scans, 400 MHz or higher).

  • Self-Validation Step (D₂O Exchange): To unequivocally prove that the peak at ~11.5 ppm is the oxime -OH and not a downfield impurity, add 1–2 drops of Deuterium Oxide (D₂O) to the NMR tube. Shake vigorously for 30 seconds and re-acquire the spectrum. Validation criteria: The labile -OH proton will exchange with deuterium (-OD), which is NMR-silent in the ¹H channel. The disappearance of the ~11.5 ppm peak confirms the assignment.

Spectroscopic Validation Workflow

The following diagram maps the logical flow of data acquisition, functional group identification, and structural validation.

G cluster_0 Vibrational Profiling cluster_1 Proton Environment Mapping A 1-Phenyl-1,2-propanedione-2-oxime (Sample Prep & QC) B ATR-FTIR Spectroscopy (Identify C=O, C=N, OH) A->B C 1H-NMR Spectroscopy (DMSO-d6 Solvent) A->C D Peak Assignment & Resonance Analysis B->D G Structural Validation & Isomeric Purity Confirmation D->G E D2O Exchange (Validate Labile -OH) C->E F Multiplet Integration (Ph, CH3 Mapping) C->F E->G F->G

Caption: Spectroscopic validation workflow for 1-Phenyl-1,2-propanedione-2-oxime.

References

  • "Synthesis and Characterisation of Transition Metal Coordination Compounds of Oximno Hydrazone." International Journal for Research in Applied Science and Engineering Technology (IJRASET). [Link]

  • National Center for Biotechnology Information. "1-Phenyl-1,2-propanedione-2-oxime | C9H9NO2 | CID 9566063." PubChem.[Link]

  • "Synthesis and characterization of Co(II), Ni(II), Cu(II) and Pd(II) complexes of 1-[2-(2-hydroxybenzilidene)hydrazono]-1-phenylpropan-2-one oxime." Jetir.Org. [Link]

Foundational

Thermodynamic stability and pKa values of alpha-isonitrosopropiophenone in solution

An In-Depth Technical Guide to the Thermodynamic Stability and pKa Determination of α-Isonitrosopropiophenone in Solution Introduction α-Isonitrosopropiophenone (INPP), a versatile α-oximinoketone, serves as a crucial in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability and pKa Determination of α-Isonitrosopropiophenone in Solution

Introduction

α-Isonitrosopropiophenone (INPP), a versatile α-oximinoketone, serves as a crucial intermediate in numerous organic syntheses and as a valuable reagent in analytical chemistry.[1][2] Its applications range from the synthesis of complex heterocyclic compounds and cyclometalated iridium complexes to its use in the colorimetric determination of urea.[3][4][5] For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's fundamental physicochemical properties is paramount. Two such critical parameters are thermodynamic stability and the acid dissociation constant (pKa).

These properties govern the behavior of INPP in solution, influencing its shelf-life, reactivity, solubility, and interactions with biological systems.[6][7] For instance, the pKa value dictates the compound's charge state at a given pH, which in turn affects its ability to cross biological membranes and its binding affinity to target proteins.[7] Similarly, understanding its stability profile is essential for developing robust analytical methods, designing reliable synthetic protocols, and formulating stable products.

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability and pKa of α-isonitrosopropiophenone. Moving beyond a simple recitation of facts, this document, written from the perspective of a Senior Application Scientist, delves into the causality behind experimental design, outlines self-validating protocols, and grounds its claims in authoritative references. It is designed to empower researchers to confidently characterize INPP and analogous compounds in their own laboratories.

Physicochemical Profile of α-Isonitrosopropiophenone

Before delving into its solution behavior, it is essential to establish the fundamental identity of α-isonitrosopropiophenone. Its structure, featuring a ketone, an oxime, and a phenyl ring, dictates its chemical personality.

PropertyValueReference
Chemical Name 1-Phenyl-1,2-propanedione-2-oxime[8]
Synonym 2-(Hydroxyimino)-1-phenylpropan-1-one[9]
CAS Number 119-51-7[1][4][8]
Molecular Formula C₉H₉NO₂[4][8]
Molecular Weight 163.17 g/mol [8]
Melting Point 113-115 °C[1][4]
Appearance Crystalline solid
SMILES CC(=N\O)C(=O)c1ccccc1[4]

Thermodynamic Stability Assessment

The stability of an active molecule is not an absolute; it is a function of its environment. For oximes like INPP, the primary degradation pathway in solution is typically hydrolysis, though other reactions like Beckmann rearrangement can occur under specific conditions.[10][11] Oxime linkages are generally more resistant to hydrolysis than their imine and hydrazone counterparts, a key advantage in many applications.[10][12] However, this stability is highly pH-dependent. While hydrolysis is acid-catalyzed, many oximes exhibit a region of maximum stability at a low pH, typically between 2 and 3.[10][13]

Causality in Experimental Design

The goal of a stability study is to quantify the rate of degradation under various conditions to predict shelf-life and identify optimal storage conditions.

  • Why use High-Performance Liquid Chromatography (HPLC)? HPLC is the method of choice due to its ability to separate the parent compound (INPP) from its potential degradants. This separation is crucial for accurately quantifying the decrease in the parent compound's concentration over time without interference.

  • Why test a range of pH values? The rate of hydrolysis is often catalyzed by both H⁺ and OH⁻ ions. Testing a wide pH range (e.g., pH 2 to 10) allows for the determination of the pH at which the compound is most stable and provides mechanistic insights into the degradation process.

  • Why control temperature? Chemical reactions, including degradation, are temperature-dependent. Conducting studies at a constant, often elevated, temperature (e.g., 40-60 °C) accelerates degradation, allowing for the acquisition of meaningful data in a shorter timeframe. The Arrhenius equation can then be used to extrapolate stability at lower temperatures (e.g., storage at 4 °C or 25 °C).

Experimental Workflow for Stability Assessment

The following diagram outlines a robust workflow for assessing the stability of INPP in solution.

G cluster_prep Preparation cluster_exp Incubation & Sampling cluster_analysis Analysis & Data Processing P1 Prepare INPP Stock (e.g., in ACN or DMSO) E1 Dilute Stock into Buffers to Final Concentration P1->E1 P2 Prepare Aqueous Buffers (Wide pH Range, e.g., 2-10) P2->E1 E2 Incubate at Constant Temp. (e.g., 50°C) E1->E2 E3 Withdraw Aliquots at Defined Time Points (t=0, 2, 4, 8, 24h...) E2->E3 E4 Quench Reaction (e.g., with mobile phase) E3->E4 A1 Analyze Samples by HPLC-UV E4->A1 A2 Quantify Peak Area of INPP A1->A2 A3 Plot ln(Conc) vs. Time A2->A3 A4 Determine Rate Constant (k) from Slope A3->A4 A5 Calculate Half-Life (t½) at each pH A4->A5

Caption: Workflow for kinetic stability analysis of INPP.

Detailed Protocol: HPLC-Based Stability Study

This protocol is designed to be self-validating by including a t=0 time point and ensuring proper chromatographic separation.

  • Preparation of Solutions:

    • Prepare a concentrated stock solution of α-isonitrosopropiophenone (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.

    • Prepare a series of aqueous buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10. Ensure the ionic strength is constant across all buffers.

  • Initiation of Degradation Study:

    • For each pH condition, add a small volume of the INPP stock solution to a pre-warmed aliquot of the buffer to achieve a final concentration suitable for HPLC analysis (e.g., 20 µg/mL).

    • Immediately withdraw the first sample (t=0), and quench the degradation by diluting it in a vial containing the initial mobile phase (e.g., 50:50 acetonitrile:water). Store at 4 °C until analysis.

  • Incubation and Sampling:

    • Place the reaction mixtures in a constant temperature bath (e.g., 50 °C).

    • Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours).

    • Quench each sample immediately as described in step 2.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water (with 0.1% formic acid or other modifier to ensure good peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength of maximum absorbance for INPP.

    • Injection Volume: 10 µL.

    • Analyze all samples from a single pH study in one sequence.

  • Data Analysis:

    • Record the peak area of the INPP peak at each time point for each pH.

    • For each pH, plot the natural logarithm of the peak area (ln[Area]) versus time (hours).

    • If degradation follows first-order kinetics, the plot will be linear. The slope of this line is the negative of the observed rate constant (-k_obs_).

    • Calculate the half-life (t₁₂) for each pH using the formula: t₁₂ = 0.693 / k_obs_.

    • Plot the observed rate constant (k_obs_) or half-life (t₁₂) as a function of pH to identify the pH of maximum stability.

Acidity and pKa Determination

The pKa of INPP is determined by the acidic proton of the oxime's hydroxyl group (-NOH). The value of pKa is critical as it defines the pH at which the protonated (neutral, INPP) and deprotonated (anionic, INPP⁻) forms are present in equal concentrations. This equilibrium dictates solubility, lipophilicity, and reactivity.

Methodology 1: UV-Vis Spectrophotometric Titration

This is a classic, reliable, and widely used method for pKa determination.[6][7] Its principle is based on the Beer-Lambert law. The protonated and deprotonated forms of INPP are expected to have different electronic structures and thus distinct UV-Vis absorbance spectra. By measuring the absorbance at a fixed wavelength across a range of pH values, one can monitor the transition from one form to the other and determine the pKa.[14]

Causality: The phenyl-keto-oxime system constitutes a chromophore. Deprotonation of the oxime hydroxyl group introduces an anionic charge, which can alter the electronic transitions within the conjugated system, leading to a predictable shift in the absorbance spectrum (a bathochromic or hypsochromic shift).[14] This pH-dependent spectral change is the physical phenomenon that this method leverages.

G cluster_prep Preparation cluster_exp Measurement cluster_analysis Data Analysis P1 Prepare INPP Stock (e.g., in DMSO) E2 Add INPP Stock to Each Well P1->E2 P2 Prepare Series of Aqueous Buffers (e.g., pH 7 to 12) E1 Dispense Buffers into 96-Well UV Plate P2->E1 E1->E2 E3 Measure Full UV Spectrum (250-500 nm) for each pH E2->E3 A1 Identify Analytical Wavelength (λmax of change) E3->A1 A2 Plot Absorbance vs. pH A1->A2 A3 Fit Data to Sigmoidal Curve (Henderson-Hasselbalch) A2->A3 A4 Determine pKa (pH at inflection point) A3->A4

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Protocol: 96-Well Plate Spectrophotometric pKa Determination

This high-throughput adaptation is efficient and requires minimal sample.[6]

  • Preparation:

    • Prepare a 10 mM stock solution of INPP in DMSO.

    • Prepare a series of universal buffers covering the expected pKa range (for an oxime, a range of pH 7 to 12 is a good starting point) at a constant ionic strength.

    • Dispense 198 µL of each buffer into the wells of a 96-well UV-transparent microplate.

  • Measurement:

    • Add 2 µL of the INPP DMSO stock solution to each well, resulting in a final concentration of 100 µM in 1% DMSO. Mix thoroughly.

    • Measure the full UV-Vis absorbance spectrum (e.g., 250-500 nm) for each well using a microplate spectrophotometer.

  • Data Analysis:

    • Overlay the spectra from all pH values. Identify the wavelength with the largest difference in absorbance between the fully protonated and fully deprotonated states.[6] Note any isosbestic points, where the absorbance does not change with pH, which is a strong indicator of a simple two-state equilibrium.[15]

    • At the chosen analytical wavelength, plot Absorbance versus pH.

    • The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.

    • For a more precise value, fit the data to the Henderson-Hasselbalch equation: A = (A_B + A_A * 10^(pKa - pH)) / (1 + 10^(pKa - pH)) where A is the observed absorbance, A_A is the absorbance of the acidic form, and A_B is the absorbance of the basic (deprotonated) form. The pKa is determined from the nonlinear regression fit.

Methodology 2: Computational pKa Prediction

Computational chemistry offers a powerful, in silico alternative for estimating pKa.[16] This approach is particularly useful for screening compounds before synthesis or for understanding the electronic factors that influence acidity. The most common method involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution using a thermodynamic cycle.[17]

Trustworthiness: While powerful, computational results must be interpreted with caution. The accuracy is highly dependent on the chosen level of theory, basis set, and especially the solvation model used to simulate the solvent environment.[18][19] Predicted values are often reported with an error of ±0.5 to 1.0 pKa units unless a highly refined and validated protocol is used for a specific class of compounds.[20]

G cluster_prep Model Building cluster_exp Quantum Mechanical Calculation cluster_analysis pKa Calculation P1 Build 3D Structures: Protonated INPP (HA) Deprotonated INPP⁻ (A⁻) E1 Geometry Optimization in Solvated Phase (e.g., PCM, SMD) P1->E1 E2 Frequency Calculation to obtain Gibbs Free Energy (G_sol(HA) and G_sol(A⁻)) E1->E2 A1 Calculate ΔG_sol for dissociation reaction E2->A1 A2 Use Thermodynamic Cycle: pKa = (ΔG_sol) / (2.303 RT) A1->A2

Caption: General workflow for computational pKa prediction.

Computational Workflow Outline

  • Structure Preparation: Draw the 2D structures of both neutral INPP and its conjugate base (oximate anion) and convert them to 3D models.

  • Conformational Search: Perform a conformational search to find the lowest energy conformer for both species.

  • Geometry Optimization and Frequency Calculation:

    • Perform a full geometry optimization and frequency calculation for both species using a Density Functional Theory (DFT) method (e.g., B3LYP or M06-2X) with an appropriate basis set (e.g., 6-311+G(d,p)).[19][21]

    • These calculations must be performed with a continuum solvation model (e.g., SMD or IEFPCM) to simulate an aqueous environment.[16]

    • The frequency calculation confirms a true energy minimum and provides the Gibbs free energy (G_sol_) for each species.

  • pKa Calculation:

    • Calculate the Gibbs free energy of the dissociation reaction in solution: ΔG_sol_ = G_sol_(A⁻) + G_sol_(H⁺) - G_sol_(HA)

    • The value for the Gibbs free energy of the solvated proton (G_sol_(H⁺)) is a well-established, though debated, value (a common value is -270.3 kcal/mol in water).

    • Calculate the pKa using the relationship: pKa = ΔG_sol_ / (2.303 * R * T) where R is the gas constant and T is the temperature (298.15 K).

Conclusion

α-Isonitrosopropiophenone is a compound of significant utility in both synthesis and analysis. A thorough characterization of its solution properties is not merely an academic exercise but a prerequisite for its effective and reliable application. The thermodynamic stability, governed primarily by pH, dictates its viability in different formulations and reaction media. The pKa, which marks the transition between its neutral and anionic forms, is a master variable controlling its solubility, partitioning, and reactivity.

This guide has provided both the theoretical context and the practical, step-by-step methodologies for determining these two critical parameters. By employing robust techniques like HPLC-based kinetic analysis and UV-Vis spectrophotometric titration, researchers can generate high-quality, reliable data. Complementing these experimental approaches with computational predictions offers a synergistic strategy, providing deeper mechanistic insight and predictive power. Armed with this knowledge, scientists and developers can harness the full potential of α-isonitrosopropiophenone, ensuring its successful application from the research bench to final product development.

References

  • Mehio, N., et al. (2019). Acidity of the amidoxime functional group in aqueous solution. A combined experimental and computational study. OSTI.GOV. [Link]

  • Scientific Laboratory Supplies. (n.d.). alpha-Isonitrosopropiophenone. SLS. [Link]

  • Alkali Scientific. (n.d.). α-Isonitrosopropiophenone, 1 X 10 g (I3502-10G). Alkali Scientific. [Link]

  • Mehio, N., et al. (2015). Acidity of the Amidoxime Functional Group in Aqueous Solution: A Combined Experimental and Computational Study. ResearchGate. [Link]

  • Good, D. M., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

  • Leloire, M., et al. (2024). A colorimetric assay adapted to fragment screening revealing aurones and chalcones as new arginase inhibitors. PMC. [Link]

  • Salameh, B. A., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. [Link]

  • Ferraro, G., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. PMC. [Link]

  • Jensen, J. H. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. ResearchGate. [Link]

  • Worek, F., et al. (1991). Study on the stability of the oxime HI 6 in aqueous solution. PubMed. [Link]

  • Organic Syntheses. (n.d.). Isonitrosopropiophenone. Organic Syntheses. [Link]

  • Schaper, K. J. (1987). Estimation of dissociation constants (pKa's) of oximes from proton chemical shifts in dimethyl sulfoxide solution. PubMed. [Link]

  • Ishida, T., & Hirata, F. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Chemagination. [Link]

  • Nguyen, T. M., et al. (2020). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. Neliti. [Link]

  • Scribd. (n.d.). pKa Determination via UV-Vis Spectrometry. Scribd. [Link]

  • van der Vorm, S., et al. (2018). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. RSC Publishing. [Link]

  • SynZeal. (n.d.). 2-Isonitrosopropiophenone. SynZeal. [Link]

  • Lide, D. R. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. SCIRP. [Link]

  • Sharma, V., et al. (2012). Oxidative Regeneration of Carbonyl Compounds from Oximes by Pyridinium Fluorochromate: A Kinetic and Mechanistic Study. Asian Publication Corporation. [Link]

  • Ahsan, M., et al. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. University of East Anglia. [Link]

  • Good, D. M., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. PMC. [Link]

  • Dehaen, G., et al. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Semantic Scholar. [Link]

  • Senge, M. O. (2014). Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. ResearchGate. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC. [Link]

  • Springer. (n.d.). Determination of pKa values of anthraquinone compounds by capillary electrophoresis. Springer. [Link]

  • Singh, R., et al. (2025). Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex. Springer. [Link]

Sources

Exploratory

Crystallographic Data and X-ray Diffraction of 1-Phenyl-1,2-propanedione-2-oxime: A Technical Guide to Structural and Biochemical Applications

Executive Summary 1-Phenyl-1,2-propanedione-2-oxime, widely known in biochemical literature as isonitrosopropiophenone (PPD-oxime), is a highly versatile organic molecule. In the realm of inorganic chemistry, it serves a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Phenyl-1,2-propanedione-2-oxime, widely known in biochemical literature as isonitrosopropiophenone (PPD-oxime), is a highly versatile organic molecule. In the realm of inorganic chemistry, it serves as a robust precursor for bidentate and tridentate ligands, forming stable complexes with transition metals. In biochemistry and drug development, it is the cornerstone reagent for the colorimetric quantification of urea, a critical assay for evaluating arginase enzyme activity. This whitepaper provides an in-depth analysis of the crystallographic properties, X-ray diffraction data, and practical laboratory protocols associated with PPD-oxime and its derivatives.

Chemical Architecture and Solid-State Properties

The molecular structure of 1-phenyl-1,2-propanedione-2-oxime consists of a phenyl ring conjugated with a vicinal diketone monoxime moiety. This configuration allows for extensive electron delocalization and the formation of strong intermolecular hydrogen bonds in the solid state[1].

When derivatized into thiosemicarbazones, the molecule transitions from a potential bidentate (N, O) ligand to a tridentate (O, N, N, or S) chelating agent. Single-crystal X-ray diffraction (XRD) reveals that the oxime and thiosemicarbazone moieties typically adopt an anti configuration across the carbon-carbon backbone to minimize steric hindrance. However, upon metal complexation, the ligand undergoes a conformational shift to facilitate equatorial coordination around metal centers like Ni(II), Co(II), or Zn(II)[2].

Crystallographic Data Summary

Quantitative structural parameters obtained via single-crystal X-ray diffraction provide unambiguous evidence of bond lengths, angles, and coordination geometries. Below is a summary of crystallographic data for PPD-oxime derivatives and their corresponding metal complexes.

Compound / ComplexSpace GroupCrystal SystemUnit Cell Dimensions (a, b, c in Å)Coordination GeometryRef.
H₂Po4M (PPD-oxime N(4)-methylthiosemicarbazone)P2₁/nMonoclinica=5.588, b=10.522, c=...N/A (Free Ligand)[2]
[Ni(Po4E)]₂ (Binuclear Ni(II) Complex)P-1Triclinica=7.092, b=9.134, c=...Square Planar[2]
Co(II) PPD-oxime semicarbazone PbcnOrthorhombica=30.643, b=9.118, c=19.017Square Planar (Terminal)[3]
Zn(II) acetophenone thiosemicarbazone P2₁/cMonoclinic(Data dependent on specific derivative)Distorted Square-Pyramidal[4]

Coordination Chemistry & Structural Geometry

The causality behind the extensive use of PPD-oxime in coordination chemistry lies in its tautomeric flexibility and the lability of the oxime proton. During complexation, the oxime group is often deprotonated, yielding a monoanionic ligand that strongly binds to high-oxidation-state metals[5].

In binuclear complexes, such as those formed with Nickel(II), the oximato N-O group frequently acts as a bridge between two metal centers, resulting in a centrosymmetric arrangement[2]. This structural predictability is highly valued in the design of metal-based catalysts and novel metallopharmaceuticals.

SynthesisWorkflow N1 1-Phenyl-1,2-propanedione-2-oxime N2 Condensation with Thiosemicarbazide N1->N2 N3 PPD-oxime Thiosemicarbazone Ligand N2->N3 N4 Metal Complexation (e.g., Ni(II), Zn(II)) N3->N4 N5 Slow Evaporation / Vapor Diffusion N4->N5 N6 Single-Crystal X-Ray Diffraction N5->N6

Workflow for synthesizing and crystallizing PPD-oxime metal complexes.
Protocol 1: Synthesis and Crystal Growth of Metal Complexes

To achieve diffraction-quality crystals, the thermodynamic stability of the complex must be balanced with slow precipitation kinetics.

  • Ligand Synthesis: Dissolve 1-phenyl-1,2-propanedione-2-oxime in absolute ethanol. Add an equimolar amount of the desired thiosemicarbazide derivative. Reflux the mixture for 2-4 hours with a catalytic amount of glacial acetic acid[1].

  • Isolation: Cool the solution to room temperature. Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum.

  • Complexation: Dissolve the synthesized ligand in a suitable solvent (e.g., methanol or dichloromethane). Slowly add a stoichiometric amount of the metal salt (e.g., NiCl₂·6H₂O or Zn(OAc)₂) dissolved in the same solvent[2].

  • Crystallization: Filter the reaction mixture to remove any amorphous impurities. Set up a vapor diffusion chamber (e.g., dichloromethane inner vial, pentane outer vial) or allow for slow ambient evaporation over 7–14 days.

  • Harvesting: Mount the resulting single crystals on a glass fiber or cryoloop using perfluoropolyether oil, and flash-cool in liquid nitrogen prior to X-ray data collection[6].

Biochemical Applications: The Arginase-Urea Assay

Beyond crystallography, 1-phenyl-1,2-propanedione-2-oxime is a critical analytical reagent in drug development, specifically for targeting arginase. Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea[6]. Because arginase upregulation is implicated in cardiovascular diseases, immune evasion in cancer, and parasitic infections (e.g., Schistosoma mansoni, Leishmania), quantifying its activity is essential for screening arginase inhibitors[7].

Urea is chemically inert under physiological conditions. To detect it colorimetrically, PPD-oxime is utilized. Under highly acidic conditions and extreme heat, the oxime undergoes a condensation reaction with urea to form a stable, pink-colored diazine derivative that absorbs strongly at 540–550 nm[6].

ArginaseAssay A1 L-Arginine A2 Arginase (Mn2+) Hydrolysis A1->A2 A3 L-Ornithine + Urea A2->A3 A4 Acid Quench (H2SO4/H3PO4) A3->A4 A5 Add Isonitrosopropiophenone Heat to 90-100°C A4->A5 A6 Pink Chromophore (Absorbance 540-550 nm) A5->A6

Biochemical pathway of arginase activity detection using PPD-oxime.
Protocol 2: Colorimetric Quantification of Urea (Arginase Assay)

This protocol ensures high reproducibility by tightly controlling the extreme conditions required for the chromogenic reaction.

  • Enzyme Activation: Pre-incubate the arginase sample (or cell lysate) with 10 mM MnCl₂ in 50 mM Tris-HCl (pH 7.5) at 56°C for 10 minutes. Reasoning: Arginase requires a binuclear Mn²⁺ cluster for catalytic activity, which must be fully loaded prior to the assay.

  • Substrate Hydrolysis: Add L-arginine (e.g., 0.5 M, pH 9.7) to the activated enzyme. Incubate at 37°C for 30–60 minutes.

  • Reaction Quenching: Stop the enzymatic reaction by adding an acid mixture consisting of H₂SO₄ (96%), H₃PO₄ (85%), and H₂O in a 1:3:7 (v/v/v) ratio[7]. Reasoning: The extreme drop in pH immediately denatures the arginase enzyme, preventing further urea production.

  • Chromophore Generation: Add a solution of 1-phenyl-1,2-propanedione-2-oxime (typically 9% w/v dissolved in absolute ethanol) to the quenched reaction[6].

  • Thermal Condensation: Seal the tubes/microplates and heat at 90°C–100°C in a thermocycler or boiling water bath for 45–60 minutes. Reasoning: The high activation energy required for the condensation of urea with the oxime necessitates sustained boiling.

  • Quantification: Allow the samples to cool to room temperature in the dark (the chromophore is slightly light-sensitive). Measure the absorbance at 540 nm or 550 nm using a microplate reader[6]. Calculate the urea concentration against a standard curve.

Conclusion

1-Phenyl-1,2-propanedione-2-oxime bridges the gap between structural inorganic chemistry and applied biochemistry. Through single-crystal X-ray diffraction, researchers have mapped its precise coordination geometries, enabling the rational design of novel metal complexes. Simultaneously, its unique reactivity with urea under acidic, high-temperature conditions cements its status as an indispensable reagent in the pharmacological screening of arginase inhibitors.

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Foundational

Solubility Profile of 1-Phenyl-1,2-propanedione-2-oxime in Polar Organic Solvents: A Technical Guide

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 1-Phenyl-1,2-propanedione-2-oxime (α-oximino-propiophenone) in polar organic solvents. While qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 1-Phenyl-1,2-propanedione-2-oxime (α-oximino-propiophenone) in polar organic solvents. While quantitative solubility data for this compound is not extensively available in public literature, this document equips researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to establish a robust solubility profile. The guide delves into the physicochemical properties of 1-Phenyl-1,2-propanedione-2-oxime, the theoretical principles governing its solubility, and a step-by-step methodology for quantitative solubility determination.

Introduction to 1-Phenyl-1,2-propanedione-2-oxime and its Solubility

1-Phenyl-1,2-propanedione-2-oxime, also known as α-oximino-propiophenone, is an organic compound with the chemical formula C₉H₉NO₂.[1] It serves as a versatile intermediate in various chemical syntheses.[2] The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 1-Phenyl-1,2-propanedione-2-oxime is a critical physicochemical property that influences its behavior in various applications, including reaction kinetics, purification, formulation development, and bioavailability. A well-defined solubility profile in a range of solvents is essential for process optimization, ensuring consistent product quality, and predicting in vivo performance.

This guide will focus on polar organic solvents, which are frequently employed in organic synthesis, chromatography, and the formulation of pharmaceuticals. Understanding the solubility of 1-Phenyl-1,2-propanedione-2-oxime in these solvents is paramount for its effective utilization.

Physicochemical Properties and Theoretical Solubility Considerations

The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" provides a fundamental framework for predicting solubility.[3] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

Table 1: Physicochemical Properties of 1-Phenyl-1,2-propanedione-2-oxime

PropertyValueSource
Molecular FormulaC₉H₉NO₂[1][4]
Molecular Weight163.17 g/mol [1][4]
AppearanceWhite to light yellow crystals[4][5]
Melting Point111-115 °C[5]
Water Solubility1.3 g/L (at 20 °C)[6]

The molecular structure of 1-Phenyl-1,2-propanedione-2-oxime contains both polar and non-polar regions, which dictates its solubility behavior. The presence of the oxime (-C=N-OH) and ketone (-C=O) functional groups introduces polarity and the capacity for hydrogen bonding. The hydroxyl group of the oxime can act as a hydrogen bond donor, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. These interactions are favorable in polar solvents. Conversely, the phenyl group and the methyl group contribute to the molecule's non-polar character.

Generally, oximes are characterized as being poorly soluble in water but more soluble in polar organic solvents.[6] The limited aqueous solubility of 1-Phenyl-1,2-propanedione-2-oxime (1.3 g/L) is consistent with this trend.[6] It is anticipated that its solubility will be significantly higher in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions.

Intermolecular forces influencing solubility.

Known Solubility Data

Table 2: Known Solubility of 1-Phenyl-1,2-propanedione-2-oxime

SolventTypeSolubilityTemperature (°C)Source
WaterPolar Protic1.3 g/L20[6]
EthanolPolar ProticSoluble (qualitative)Not specified[2]

The lack of extensive data necessitates a standardized experimental approach to determine the solubility profile in other relevant polar organic solvents such as methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).

Experimental Protocol for Determining the Solubility Profile

The following protocol details the widely accepted equilibrium solubility method, specifically the shake-flask technique, followed by quantification using High-Performance Liquid Chromatography (HPLC). This method is considered the gold standard for determining thermodynamic solubility.[6]

Materials and Equipment
  • 1-Phenyl-1,2-propanedione-2-oxime (high purity)

  • Selected polar organic solvents (HPLC grade or higher): Methanol, Ethanol, Acetone, Acetonitrile, DMSO, DMF

  • Analytical balance (± 0.01 mg)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18)

Experimental Workflow
Workflow for solubility determination.
Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 1-Phenyl-1,2-propanedione-2-oxime (e.g., 50-100 mg) into a series of vials. The amount should be sufficient to ensure a visible excess of undissolved solid at equilibrium.

    • To each vial, add a precise volume (e.g., 2.0 mL) of one of the selected polar organic solvents.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by ensuring that solubility measurements at two consecutive time points (e.g., 24 and 48 hours) are consistent.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow the bulk of the undissolved solid to settle.

    • For finely suspended particles, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 10-15 minutes to pellet the excess solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. Be cautious not to disturb the solid pellet.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor will depend on the anticipated solubility.

  • Quantification by HPLC:

    • Develop and validate an HPLC method for the quantification of 1-Phenyl-1,2-propanedione-2-oxime. This includes establishing linearity, accuracy, and precision.

    • Prepare a series of calibration standards of known concentrations of 1-Phenyl-1,2-propanedione-2-oxime in the respective solvent.

    • Analyze the diluted samples and the calibration standards by HPLC.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Calculation of Solubility:

    • Determine the concentration of 1-Phenyl-1,2-propanedione-2-oxime in the diluted sample from the calibration curve.

    • Calculate the solubility in the original saturated solution by multiplying the determined concentration by the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mg/mL.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 3: Hypothetical Solubility Profile of 1-Phenyl-1,2-propanedione-2-oxime at 25°C

SolventTypeDielectric Constant (approx.)Solubility (g/L)
MethanolPolar Protic32.7To be determined
EthanolPolar Protic24.5To be determined
AcetonePolar Aprotic20.7To be determined
AcetonitrilePolar Aprotic37.5To be determined
DMSOPolar Aprotic46.7To be determined
DMFPolar Aprotic36.7To be determined

The results should be analyzed in the context of the solvent properties. For instance, a correlation between solubility and solvent polarity (as indicated by the dielectric constant) or the solvent's hydrogen bonding capacity can provide valuable insights into the dissolution mechanism.

Conclusion

While a comprehensive public database on the solubility of 1-Phenyl-1,2-propanedione-2-oxime in polar organic solvents is currently lacking, this technical guide provides the necessary theoretical background and a robust experimental protocol to empower researchers to determine this critical physicochemical property. A thorough understanding of the solubility profile is indispensable for the effective application of this compound in research, development, and manufacturing. The methodologies outlined herein ensure the generation of accurate and reproducible data, which is fundamental to scientific integrity and the advancement of chemical and pharmaceutical sciences.

References

  • BenchChem. (2025). Navigating the Solubility Landscape of a Novel Oxime Ester: A Technical Guide for Researchers.
  • ChemicalBook. (2026, January 17). 1-Phenyl-1,2-propanedione-2-oxime - Safety Data Sheet.
  • Chemistry LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - 1-Phenyl-1,2-propanedione-2-oxime.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • EvitaChem. (n.d.). Buy 1,2-Propanedione, 1-phenyl-, 2-oxime (EVT-8948971).
  • PubChem. (n.d.). 1-Phenyl-1,2-propanedione-2-oxime.
  • Thermo Fisher Scientific. (n.d.). 1-Phenyl-1,2-propanedione-2-oxime, 99%.

Sources

Exploratory

Theoretical and Experimental Landscape of 1-Phenyl-1,2-propanedione-2-oxime: Electronic Properties, E/Z Isomerism, and Coordination Dynamics

Executive Summary 1-Phenyl-1,2-propanedione-2-oxime (PPDOM), also known as alpha-isonitropropiophenone, is a highly versatile organic compound characterized by a 1,2-propanedione backbone modified with a phenyl ring and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Phenyl-1,2-propanedione-2-oxime (PPDOM), also known as alpha-isonitropropiophenone, is a highly versatile organic compound characterized by a 1,2-propanedione backbone modified with a phenyl ring and an oxime moiety[1]. In coordination chemistry and drug development, PPDOM is highly valued for its ability to act as a bidentate ligand, forming stable five-membered chelate rings with various transition metal ions[2]. This whitepaper provides an in-depth technical analysis of PPDOM, focusing on its E/Z isomerism, electronic properties upon metal complexation, and the self-validating experimental protocols required for its synthesis and characterization.

Structural Paradigm: E/Z Isomerism

The presence of the oxime group (-C=N-OH) in PPDOM introduces geometric isomerism, resulting in two distinct configurations: the E (syn) and Z (anti) isomers[3].

Mechanistic Causality of Isomerism: These isomers differ fundamentally in the spatial arrangement of the hydroxylamine group relative to the phenyl and methyl substituents[3]. The E-isomer is generally thermodynamically favored because the hydroxyl group is oriented away from the bulky phenyl ring, thereby minimizing steric strain and electron cloud repulsion. Conversely, the Z-isomer is kinetically accessible but structurally more strained.

In analytical workflows, such as Gas Chromatography-Mass Spectrometry (GC-MS), the E and Z isomers elute at distinctly different retention times due to their differing polarities and spatial profiles[4]. However, because they yield identical mass spectra, simple MS analysis is insufficient for differentiation; precise chromatographic separation is a mandatory self-validating step to quantify the isomeric ratio[4].

Electronic Properties and Bidentate Chelation

PPDOM is a highly effective chelating agent due to the close proximity of its nitrogen and oxygen donor atoms[2]. When ionized to form the oximate anion, it participates in bidentate chelation, altering the electronic landscape of both the ligand and the central metal ion[2].

Electronic Redistribution: The electronic properties of PPDOM are highly sensitive to its coordination state. In the free ligand, characteristic infrared stretching vibrations for the azomethine (C=N) and oxime (C=N) groups appear at approximately 1630 cm⁻¹ and 1445 cm⁻¹, respectively[5]. Upon complexation with metals such as Cu(II), Ni(II), or Co(II), these bands undergo pronounced bathochromic or hypsochromic shifts[5]. This perturbation reflects the redistribution of electron density as the nitrogen and oxygen atoms donate their lone pairs to the metal center's empty d-orbitals, confirming successful coordination[5].

Coordination Dynamics: The "Windscreen-Wiper" Mechanism

Beyond standard transition metals, PPDOM exhibits fascinating stereodynamics when coordinated to high-valent metals like Platinum(IV). The ionized ligand reacts smoothly with trimethylplatinum(IV) sulfate to form stable complexes such as fac-[PtMe₃(ppdm)(H₂O)][6].

Fluxional Rearrangement: In polar solvents (e.g., DMSO, methanol), these Pt(IV) complexes undergo an intramolecular fluxional rearrangement known as the "windscreen-wiper" mechanism[7]. Causality: The polar solvent transiently coordinates to the metal center, displacing a weaker ligand (like water) and allowing the bidentate oximate to pivot dynamically. Two-dimensional exchange spectroscopy reveals that the activation energy (ΔG‡) for this process is highly solvent-dependent, measuring 73.6 kJ mol⁻¹ in CD₃OD and 88.5 kJ mol⁻¹ in DMSO[7]. This energy barrier reflects the thermodynamic cost of breaking and reforming the transient metal-ligand bonds during the structural sweep.

Quantitative Data Summary

The following table summarizes the critical electronic and thermodynamic parameters of PPDOM and its metal complexes, providing a benchmark for experimental validation.

Parameter / PropertyFree Ligand (PPDOM)Metal Complex StateReference
Azomethine ν(C=N) ~1630 cm⁻¹Shifted (Metal-dependent)[5]
Oxime ν(C=N) ~1445 cm⁻¹Shifted (Metal-dependent)[5]
ΔG‡ (Fluxional, CD₃OD) N/A73.6 kJ mol⁻¹[7]
ΔG‡ (Fluxional, DMSO) N/A88.5 kJ mol⁻¹[7]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (causality) behind the action.

Protocol A: Synthesis and Isolation of PPDOM
  • Dissolution: Dissolve 1-phenyl-1,2-propanedione in absolute ethanol. Causality: Ethanol acts as an amphiphilic solvent that fully solubilizes the hydrophobic phenyl precursor while remaining miscible with the aqueous reagents added in the next step[1].

  • Oximation: Add an equimolar amount of hydroxylamine hydrochloride and a buffering base (e.g., sodium acetate) to the solution. Causality: The base neutralizes the hydrochloride salt, liberating free hydroxylamine. This allows the nitrogen lone pair to perform a nucleophilic attack on the carbonyl carbon[1].

  • Thermal Activation: Reflux the mixture at 60–70°C for 2 hours. Causality: Thermal energy overcomes the activation barrier for the condensation reaction, driving the equilibrium toward the formation of the oxime and the elimination of water.

  • Validation & Isolation: Cool the mixture to induce crystallization. Analyze the crude product via GC-MS. Causality: Recrystallization exploits differential solubility to separate the thermodynamically favored E-isomer from the Z-isomer. GC-MS validates the E/Z ratio based on distinct retention times[4].

Protocol B: Synthesis of Cu(II)-PPDOM Complex
  • Ligand Preparation: Dissolve purified PPDOM (0.01 mol) in absolute ethanol and warm gently. Causality: Gentle warming ensures complete dissolution of the ligand without providing enough thermal energy to degrade the oxime bond[5].

  • Metal Coordination: Gradually add cupric acetate monohydrate (0.01 mol) with constant stirring. Causality: Gradual addition prevents localized supersaturation, thereby avoiding the precipitation of uncoordinated copper hydroxides and ensuring a 1:1 stoichiometric interaction[5].

  • Visual Validation: Observe the reaction mixture for a distinct color change to grey or dark red. Causality: This bathochromic shift is a self-validating indicator of Ligand-to-Metal Charge Transfer (LMCT), confirming the onset of complex formation[5].

  • Isolation: Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum. Causality: Washing removes unreacted ligand and acetate counterions. Vacuum drying prevents the oxidative degradation of the newly formed complex.

Pathway Visualization

The following diagram illustrates the logical flow from precursor synthesis through E/Z isomerization to metal coordination and fluxional dynamics.

G A 1-Phenyl-1,2-propanedione B Hydroxylamine (Oximation) A->B Base catalyst C E-Isomer (Syn) Thermodynamically Stable B->C D Z-Isomer (Anti) Kinetically Accessible B->D E Metal Complexation (M=Cu, Ni, Pt) C->E Bidentate N/O Chelation D->E Bidentate N/O Chelation F Fluxional Rearrangement (Polar Solvents) E->F Solvent Coordination

Workflow of PPDOM synthesis, E/Z isomerization, and metal coordination dynamics.

Sources

Foundational

1-Phenyl-1,2-propanedione-2-oxime: Comprehensive Safety, Toxicity, and Handling Guide

An in-depth technical guide for researchers, scientists, and drug development professionals on the safety, toxicity, and handling of 1-Phenyl-1,2-propanedione-2-oxime. Executive Summary 1-Phenyl-1,2-propanedione-2-oxime...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the safety, toxicity, and handling of 1-Phenyl-1,2-propanedione-2-oxime.

Executive Summary

1-Phenyl-1,2-propanedione-2-oxime (CAS 119-51-7), also known as Isonitrosopropiophenone, is a versatile organic compound characterized by a phenyl ring attached to a propanedione backbone with an oxime functional group[1]. Widely utilized as a reactant in chemical synthesis, an intermediate in pharmaceutical development, and a ligand in photophysical studies[1], its unique reactivity profile necessitates stringent safety and handling protocols. This whitepaper synthesizes its physicochemical properties, toxicological mechanisms, and self-validating laboratory workflows to ensure scientific integrity and occupational safety.

Physicochemical Identity & Molecular Properties

Understanding the physical properties of 1-Phenyl-1,2-propanedione-2-oxime is critical for predicting its behavior in biological systems and analytical environments. The compound typically presents as white to light yellow crystals[2].

Table 1: Physicochemical and Quantitative Data Summary

Property Value Source
CAS Number 119-51-7 PubChem[3]
Molecular Formula C9H9NO2 PubChem[4]
Molecular Weight 163.17 g/mol PubChem[4]
Melting Point 120 °C ChemicalBook[2]
Boiling Point (Predicted) 654.61 K Cheméo[5]
LogP (Octanol/Water) 2.20 SIELC[6]
LD50 (Oral, Rat) 4240 mg/kg TCI Chemicals[7]

| LD50 (Intraperitoneal, Mouse) | 250 mg/kg | TCI Chemicals[7] |

Toxicological Profile & Mechanistic Causality

The hazard profile of 1-Phenyl-1,2-propanedione-2-oxime is dictated by its functional groups. It is classified under the Globally Harmonized System (GHS) with specific hazard statements (H317, H400, H411)[2][3].

Acute Toxicity & Systemic Exposure

The compound exhibits moderate acute toxicity, with an oral LD50 in rats of 4240 mg/kg[7]. However, the intraperitoneal LD50 in mice drops significantly to 250 mg/kg[7]. Causality: This discrepancy indicates that while first-pass metabolism in the gastrointestinal tract may mitigate oral toxicity, bypassing this barrier (via IP injection or deep dermal penetration) exposes systemic vulnerabilities to the oxime's reactivity.

Skin Sensitization (H317)

The compound is categorized as a Sub-category 1A skin sensitizer[2]. Causality: The oxime functional group (>C=N-OH), coupled with the adjacent carbonyl, acts as an electrophilic hapten. Upon dermal contact, it can covalently bind to nucleophilic residues on epidermal proteins. This hapten-protein complex is recognized by Langerhans cells, triggering a T-cell-mediated hypersensitivity cascade resulting in allergic contact dermatitis[2][3].

Aquatic Ecotoxicity (H400 / H411)

1-Phenyl-1,2-propanedione-2-oxime is highly toxic to aquatic life, with long-lasting effects[2][3]. Causality: The compound possesses a LogP of 2.20[6], indicating significant lipophilicity. This allows the molecule to readily partition into the lipid bilayers of aquatic organisms, bioaccumulating and disrupting cellular membrane integrity, which leads to acute aquatic toxicity[3][6].

Safety Protocols & Self-Validating Handling Workflows

To mitigate the risks outlined above, laboratory protocols must be designed as self-validating systems where each step inherently verifies the safety and accuracy of the previous one.

Protocol 1: Self-Validating Gravimetric Preparation

Because of the inhalation hazards associated with crystalline dust (P261) and sensitization risks (P280)[2], weighing must be strictly controlled.

  • PPE Causality Selection: Don nitrile gloves (latex is insufficient against organic haptens), a buttoned lab coat, and safety goggles[2][7].

  • Pre-Weighing Verification: Calibrate the analytical balance. Place an anti-static weighing boat on the pan and tare. Validation Check: The balance must read exactly 0.0000 g for 10 seconds to confirm no air currents are present in the fume hood.

  • Transfer: Inside a certified Class II fume hood, transfer the crystals using a static-free spatula to prevent aerosolization[7].

  • Gravimetric Cross-Check: Weigh the desired mass. Remove the boat, re-zero the balance, and re-weigh the boat. Validation Check: The two weights must match within ±0.1%, confirming no static drift or spillage occurred.

  • Containment: Immediately dissolve the solid in a compatible solvent (e.g., Acetonitrile) to eliminate the dust hazard before removing the sample from the hood.

Protocol 2: HPLC Analytical Monitoring & Waste Segregation

For purity analysis and environmental monitoring, a reverse-phase (RP) HPLC method is utilized, such as the one developed by SIELC Technologies using a Newcrom R1 column[6].

  • Mobile Phase Preparation: Mix Acetonitrile (MeCN), Water, and Phosphoric Acid[6].

    • Causality: Phosphoric acid is crucial as it suppresses the ionization of the oxime group, preventing peak tailing and ensuring reproducible retention times. If Mass-Spectrometry (MS) is required, phosphoric acid must be replaced with formic acid to prevent ion-source fouling[6].

  • System Equilibration: Flush the Newcrom R1 column (designed for low silanol activity[6]) until the baseline stabilizes. Validation Check: Run a blank solvent injection. A flat baseline validates that the column is free of retained contaminants.

  • Injection & Detection: Inject 10 µL of the prepared sample. Monitor via UV detection.

  • Effluent Routing: Due to H400/H411 hazards, route all HPLC effluent directly into a designated, sealed "Toxic to Aquatic Life" waste carboy[2][3]. Never route effluent to standard sink drains.

Workflow Visualization

G Start Compound Retrieval (CAS 119-51-7) Weighing Gravimetric Weighing (Enclosed Balance) Start->Weighing PPE Required Prep Sample Preparation (MeCN / Water / H3PO4) Weighing->Prep Fume Hood HPLC HPLC Analysis (Newcrom R1 Column) Prep->HPLC Autosampler Waste Waste Segregation (Aquatic Toxicity H400) HPLC->Waste Effluent Validation Data Validation (Peak Purity Check) HPLC->Validation Chromatogram

Safety-integrated workflow for 1-Phenyl-1,2-propanedione-2-oxime handling and HPLC analysis.

Environmental Neutralization & Disposal

Because 1-Phenyl-1,2-propanedione-2-oxime is highly toxic to aquatic environments (H400)[3], disposal requires strict adherence to environmental regulations (P501)[2].

  • Solid Waste: Contaminated gloves, weighing boats, and empty vials must be collected in solid hazardous waste bins destined for high-temperature incineration.

  • Liquid Waste: Solutions containing the compound must be collected in halogen-free organic waste containers. Do not mix with strong oxidizing agents, as oximes can react violently under oxidative stress[7].

References

  • PubChem - 1-Phenyl-1,2-propanedione-2-oxime | C9H9NO2 | CID 9566063 Source: National Institutes of Health (NIH) URL: [Link]

  • SIELC Technologies - Separation of 1-Phenyl-1,2-propanedione-2-oxime on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Cheméo - Chemical Properties of 1,2-Propanedione, 1-phenyl-, 2-oxime (CAS 119-51-7) Source: Céondo GmbH URL: [Link]

Sources

Exploratory

Mass Spectrometry Fragmentation Pathways for 1-Phenyl-1,2-propanedione-2-oxime: A Mechanistic and Methodological Guide

Executive Summary 1-Phenyl-1,2-propanedione-2-oxime (also known as α -isonitrosopropiophenone) is a versatile α -keto oxime utilized extensively in chemical synthesis and as a key reagent in biological assays, notably as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Phenyl-1,2-propanedione-2-oxime (also known as α -isonitrosopropiophenone) is a versatile α -keto oxime utilized extensively in chemical synthesis and as a key reagent in biological assays, notably as an inhibitor in mammalian arginase studies[1]. For researchers and drug development professionals, verifying the structural integrity of this compound in complex matrices requires a profound understanding of its mass spectrometry (MS) behavior. This whitepaper provides an in-depth mechanistic analysis of its electron ionization (EI) fragmentation pathways, differentiates true MS fragmentation from thermal degradation, and establishes a self-validating experimental protocol for robust GC-MS analysis.

Structural Dynamics and Ionization Behavior

The molecule (C9H9NO2, MW: 163.17 Da) features three distinct functional domains: a phenyl ring, a carbonyl group (ketone), and an oxime group[2]. The proximity of the carbonyl and oxime groups dictates its ionization and fragmentation behavior.

Under Electrospray Ionization (ESI) , which is a "soft" ionization technique, the molecule predominantly forms intact adducts. Positive ion mode typically yields the protonated molecular ion [M+H]+ at m/z 164.07 and the sodium adduct [M+Na]+ at m/z 186.05[3].

However, under Electron Ionization (EI) at 70 eV, the molecule undergoes hard ionization, stripping an electron to form a highly reactive radical cation [M]∙+ . The localized charge distribution—primarily stabilizing on the oxygen of the carbonyl or the nitrogen of the oxime—drives predictable, highly reproducible intramolecular cleavages[4].

Electron Ionization (EI) Fragmentation Mechanics

The EI mass spectrum of 1-phenyl-1,2-propanedione-2-oxime is dominated by α -cleavage events driven by the thermodynamic stability of the resulting product ions[2][4].

  • Formation of the Benzoyl Cation (Base Peak, m/z 105): The most favorable fragmentation is the cleavage of the C1–C2 bond (between the carbonyl carbon and the oxime carbon). The charge is retained on the aromatic-carbonyl fragment, yielding the highly resonance-stabilized benzoyl cation [C6​H5​CO]+ . Because of its extreme stability, m/z 105 consistently appears as the base peak (100% relative abundance)[4].

  • Formation of the Phenyl Cation (m/z 77): The benzoyl cation undergoes a subsequent neutral loss of carbon monoxide (CO, 28 Da) to form the phenyl cation [C6​H5​]+ at m/z 77. This is typically the second most abundant peak in the spectrum[2].

  • Formation of the Oxime Fragment (m/z 58): Alternatively, during the C1–C2 α -cleavage, the charge can be retained on the aliphatic oxime fragment, yielding [CH3​CNO]+ at m/z 58[4].

  • Deep Fragmentation (m/z 51): The phenyl cation (m/z 77) can undergo further ring-opening and loss of acetylene (C2H2, 26 Da) to form the cyclobutadienyl cation [C4​H3​]+ at m/z 51.

Fragmentation M Molecular Ion [M]⁺ m/z 163 Benzoyl Benzoyl Cation m/z 105 M->Benzoyl α-cleavage (- C2H4NO) OximeFrag Oxime Fragment m/z 58 M->OximeFrag α-cleavage (- C6H5CO) Phenyl Phenyl Cation m/z 77 Benzoyl->Phenyl - CO C4H3 Cyclobutadienyl Cation m/z 51 Phenyl->C4H3 - C2H2

Caption: EI-MS Fragmentation Pathway of 1-Phenyl-1,2-propanedione-2-oxime.

Distinguishing Fragmentation from Thermal Degradation

A critical analytical challenge when analyzing oximes via GC-MS is distinguishing true MS fragmentation from thermal degradation occurring prior to ionization. Oximes are notoriously susceptible to thermal dehydration in high-temperature GC injectors, converting into their corresponding nitriles (loss of H2O, -18 Da)[5].

Diagnostic Insight: If the loss of water (m/z 145) is observed as a distinct chromatographic peak eluting slightly earlier than the main oxime peak, it is a product of thermal degradation in the GC inlet. If the [M−H2​O]∙+ ion perfectly co-elutes with the molecular ion (m/z 163), it is a product of in-source MS fragmentation. Furthermore, oximes often exhibit an [M−OH]+ peak (m/z 146) corresponding to the formation of a nitrilium cation[6].

Self-Validating GC-MS Protocol for Oxime Analysis

To ensure data integrity, the following methodology establishes a self-validating system for the analysis of 1-phenyl-1,2-propanedione-2-oxime.

Step 1: Sample Preparation

  • Action: Dilute the sample in highly pure hexane to a concentration of approximately 10 ppm (v/v).

  • Causality: Hexane is a non-polar, highly volatile solvent that expands optimally in the GC inlet without causing excessive volume expansion (which leads to backflash and sample loss).

Step 2: GC Injection

  • Action: Inject 1 µL in splitless mode with the injector temperature set to 220 °C.

  • Causality: Splitless mode maximizes sensitivity for trace detection. The injector temperature is deliberately capped at 220 °C (rather than the standard 250 °C) to minimize the thermal dehydration of the oxime into a nitrile[5].

Step 3: Chromatographic Separation

  • Action: Utilize a 5% diphenyl/95% dimethyl polysiloxane column (e.g., Restek Rtx-5Sil MS, 30m × 0.25mm × 0.25µm).

  • Causality: This slightly polar stationary phase provides the optimal selectivity required to separate potential E and Z geometric isomers of the oxime, preventing peak broadening and ensuring pure spectral acquisition[5].

Step 4: Electron Ionization (EI)

  • Action: Set the ion source to 200 °C and the ionization energy to exactly 70 eV.

  • Causality: 70 eV is the universal standard for EI. It imparts a consistent amount of internal energy to the molecules, ensuring that the resulting fragmentation pattern can be directly and reliably matched against NIST library spectra[2].

Step 5: Validation Check (System Trustworthiness)

  • Action: Monitor the Total Ion Chromatogram (TIC) for a pre-eluting peak with a base mass of m/z 145.

  • Causality: This acts as an internal quality control. If a significant m/z 145 peak is detected chromatographically separated from the main analyte, the injector temperature is too high, causing thermal degradation. The protocol must be halted, and the inlet temperature lowered.

Workflow Prep Sample Prep Hexane Dilution Inject GC Injection 220°C Splitless Prep->Inject Separate Separation 5% Phenyl Column Inject->Separate Ionize Ionization 70 eV EI Separate->Ionize Analyze Mass Analysis m/z 50-800 Ionize->Analyze Data Validation Degradation Check Analyze->Data

Caption: Self-Validating GC-MS Workflow for Oxime Characterization.

Quantitative Fragmentation Data Summary

The following table summarizes the expected quantitative fragmentation profile for 1-phenyl-1,2-propanedione-2-oxime under standard 70 eV EI conditions, serving as a reference for spectral validation[4].

m/zRelative Intensity (%)Ion AssignmentMechanistic Origin
163 ~50 [M]∙+ Intact Molecular Ion
146 <10 [M−OH]+ Loss of hydroxyl radical from oxime
105 100 [C6​H5​CO]+ α -cleavage at C1-C2 bond (Base Peak)
77 ~40 [C6​H5​]+ Loss of CO from m/z 105
58 ~30 [CH3​CNO]+ α -cleavage at C1-C2 bond (charge on oxime)
51 <20 [C4​H3​]+ Loss of C2H2 from m/z 77

References

  • "1-Phenyl-1,2-propanedione-2-oxime | C9H9NO2 | CID 9566063 - PubChem". nih.gov.
  • "Conversion of Natural Aldehydes from Eucalyptus citriodora, Cymbopogon citratus, and Lippia multiflora into Oximes: GC-MS and FT-IR Analysis". mdpi.com.
  • "1-Phenyl-1,2-propanedione-2-oxime | 153337-78-1 | Benchchem". benchchem.com.
  • "1-phenyl-1,2-propanedione-2-oxime (C9H9NO2) - PubChemLite". uni.lu.
  • "Cinnamide Derivatives as Mammalian Arginase Inhibitors: Synthesis, Biological Evalu

Sources

Protocols & Analytical Methods

Method

Application Note: Simultaneous Spectrophotometric Determination of Copper(II) and Nickel(II) Using 1-Phenyl-1,2-propanedione-2-oxime Thiosemicarbazone (PPDOT)

Introduction The accurate quantification of trace heavy metals such as copper and nickel in agricultural products, edible oils, and seeds is critical for nutritional and toxicological assessments. While advanced techniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The accurate quantification of trace heavy metals such as copper and nickel in agricultural products, edible oils, and seeds is critical for nutritional and toxicological assessments. While advanced techniques like Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) and Flame Atomic Absorption Spectrometry (FAAS) offer high sensitivity, they are often cost-prohibitive for routine screening. Spectrophotometry remains a robust, cost-effective alternative when paired with highly selective chromogenic reagents.

This application note details the use of 1-phenyl-1,2-propanedione-2-oxime thiosemicarbazone (PPDOT) for the simultaneous determination of Cu(II) and Ni(II)[1]. PPDOT acts as a versatile bidentate/tridentate ligand, leveraging its oxime and thiosemicarbazone moieties to form intensely colored, stable complexes with transition metals in mildly acidic to neutral environments[1].

Mechanistic Insights and Reagent Chemistry

PPDOT coordinates with Cu(II) and Ni(II) through its nitrogen (oxime and azomethine) and sulfur (thiocarbonyl) donor atoms. Understanding the causality behind the reaction conditions is essential for assay reproducibility.

  • Causality of pH Selection: The complexation is optimal in a sodium acetate-acetic acid buffer at pH 3.0–8.0[2]. At pH < 3.0, the protonation of the azomethine nitrogen inhibits metal binding. At pH > 8.0, competitive formation of insoluble metal hydroxides occurs. The acetate buffer not only maintains the optimal pH but also acts as a weak auxiliary ligand, preventing premature metal precipitation before PPDOT coordination.

  • Stoichiometry: Both Cu(II) and Ni(II) form 1:2 (Metal:Ligand) complexes with PPDOT[2]. This stoichiometry ensures a coordinatively saturated, highly stable chromophore suitable for quantitative analysis without ligand-induced signal drift.

Physicochemical Properties & Spectral Data

To facilitate simultaneous determination, the spectral overlap between the Cu(II)-PPDOT and Ni(II)-PPDOT complexes must be mathematically or instrumentally resolved .

Table 1: Spectral and Analytical Characteristics of PPDOT Metal Complexes [1],[2]

ParameterCu(II)-PPDOT ComplexNi(II)-PPDOT Complex
Optimal pH Range 3.0 – 8.03.0 – 8.0
λmax (Zero-Order) 465 nm395 nm
Molar Absorptivity (ε) 0.575 × 10⁴ L mol⁻¹ cm⁻¹1.20 × 10⁴ L mol⁻¹ cm⁻¹
Sandell's Sensitivity 0.0118 μg cm⁻²0.00503 μg cm⁻²
Stoichiometry (M:L) 1:21:2
First-Derivative Peak 500 nm (Peak-to-baseline)467.5 nm (Peak-to-baseline)

Experimental Protocols

The following methodologies describe both the zero-order simultaneous equation method and the first-derivative method. Every protocol is designed as a self-validating system by incorporating reagent blanks and continuous calibration verification.

Preparation of Reagents
  • PPDOT Solution (0.01 M): Dissolve the requisite amount of synthesized PPDOT ligand in absolute ethanol. Store in an amber bottle to prevent photodegradation.

  • Buffer Solution: Prepare a sodium acetate-acetic acid buffer (pH 6.0) by mixing 0.2 M sodium acetate and 0.2 M acetic acid in appropriate proportions. Verify with a calibrated pH meter.

  • Standard Metal Solutions: Prepare 1.0 × 10⁻² M stock solutions of Cu(II) and Ni(II) using analytical grade copper(II) sulfate and nickel(II) chloride in double-distilled water.

Sample Preparation (Edible Oils and Seeds)
  • Weigh exactly 5.0 g of the edible oil or finely ground seed sample into a silica crucible.

  • Perform dry ashing in a muffle furnace at 500°C for 4 hours to decompose the organic matrix.

  • Cool and dissolve the ash in 5 mL of concentrated HNO₃ and 1 mL of 30% H₂O₂ to ensure complete oxidation of organic residues.

  • Evaporate to near dryness, then reconstitute the residue in 10 mL of double-distilled water. Filter through Whatman No. 41 filter paper and dilute to a known volume (e.g., 50 mL)[1].

Protocol A: Zero-Order Spectrophotometry (Simultaneous Equations)
  • Transfer an aliquot of the sample extract containing Cu(II) and Ni(II) into a 10 mL volumetric flask.

  • Add 4.0 mL of the sodium acetate-acetic acid buffer (pH 6.0).

  • Add 1.0 mL of the 0.01 M PPDOT solution.

  • Dilute to the mark with double-distilled water and mix well.

  • Self-Validation Step: Measure the absorbance of the mixture at 395 nm and 465 nm against a concurrently prepared reagent blank (containing buffer and PPDOT, but no sample)[1].

  • Calculate the concentrations of Cu(II) and Ni(II) using standard simultaneous equations based on the molar absorptivities of both complexes at both wavelengths.

Protocol B: First-Derivative Spectrophotometry (Recommended)

Causality of Choice: First-derivative spectrophotometry enhances spectral resolution, allowing the measurement of one metal using the peak-base line technique without mutual interference, completely bypassing the need for complex simultaneous equations[2].

  • Prepare the sample mixture as described in Protocol A (Steps 1-4).

  • Record the first-derivative spectrum (dA/dλ) of the solution from 350 nm to 600 nm.

  • Determine Cu(II) by measuring the derivative amplitude at 500 nm[2].

  • Determine Ni(II) by measuring the derivative amplitude at 467.5 nm[2].

  • Self-Validation Step: Quantify using corresponding first-derivative calibration curves generated from known standards processed under identical conditions.

Workflow Diagram

PPDOT_Workflow Sample Sample Preparation (Edible Oils / Seeds) Digestion Acid Digestion & Ashing (HNO3 / H2O2 at 500°C) Sample->Digestion Buffer Add Buffer (NaOAc-AcOH, pH 3.0-8.0) Digestion->Buffer Reagent Add PPDOT Reagent (0.01 M in Ethanol) Buffer->Reagent Complex Metal-Ligand Complexation (1:2 M:L Ratio) Reagent->Complex Split Analytical Method Complex->Split ZeroOrder Zero-Order Spectra (Cu: 465nm, Ni: 395nm) Split->ZeroOrder FirstDeriv First-Derivative Spectra (Cu: 500nm, Ni: 467.5nm) Split->FirstDeriv Calc1 Solve Simultaneous Equations ZeroOrder->Calc1 Calc2 Peak-Baseline Technique (Direct Quantification) FirstDeriv->Calc2

Caption: Workflow for the simultaneous determination of Cu(II) and Ni(II) using PPDOT.

Advanced Applications: Solid-Phase Extraction (SPE)

Beyond direct spectrophotometry, PPDOT has been successfully immobilized onto chloromethylated polystyrene resins to create highly selective SPE sorbents . This allows for the on-line preconcentration of trace Cu(II) from environmental water and soil samples prior to FAAS analysis, achieving enrichment factors of up to 41 and detection limits as low as 0.56 μg L⁻¹[3].

References

  • Title: Analytical properties of 1-phenyl-1,2-propanedione-2-oxime thiosemicarbazone: simultaneous spectrophotometric determination of copper(II) and nickel(II) in edible oils and seeds. Source: Talanta (2003). URL: [Link]

  • Title: Synthesis and application of chloromethylated polystyrene modified with 1-phenyl-1,2-propanedione-2-oxime thiosemicarbazone (PPDOT) as a new sorbent for the on-line preconcentration and determination of copper in water, soil, and food samples by FAAS. Source: Journal of Hazardous Materials (2011). URL: [Link]

Sources

Application

1-Phenyl-1,2-propanedione-2-oxime as a chelating agent for transition metal ions

Application Note: 1-Phenyl-1,2-propanedione-2-oxime (PPO) and its Derivatives as Advanced Chelating Agents for Transition Metal Analysis Target Audience: Analytical Chemists, Coordination Chemists, and Drug Development P...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-Phenyl-1,2-propanedione-2-oxime (PPO) and its Derivatives as Advanced Chelating Agents for Transition Metal Analysis

Target Audience: Analytical Chemists, Coordination Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Overview & Chemical Rationale

1-Phenyl-1,2-propanedione-2-oxime (commonly known as PPO, isonitrosopropiophenone, or HINPP) is a highly versatile α-oximinoketone ligand utilized extensively in coordination chemistry and analytical extraction[1]. Featuring both a carbonyl and an oxime functional group, PPO acts as a bidentate ligand. When ionized to its oximate form, it strictly adopts a carbonyl-oxime configuration, coordinating to transition metal centers via the oximate nitrogen and the carbonyl oxygen (N, O coordination) to form stable chelate rings[2].

For trace-level spectrophotometric analysis, PPO is frequently derivatized into 1-phenyl-1,2-propanedione-2-oxime thiosemicarbazone (PPDOT) . This derivatization introduces a sulfur donor atom, transforming the ligand into a tridentate (N, N, S) or highly selective bidentate chelator. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the inclusion of the soft sulfur atom drastically increases the ligand's affinity for borderline and soft transition metal ions, such as Copper(II) and Nickel(II), enabling highly sensitive, simultaneous quantification in complex matrices like edible oils, seeds, and environmental samples[3][4].

Operational Workflow for Metal Chelation & Analysis

The following diagram illustrates the logical progression of sample preparation, pH-controlled chelation, and data deconvolution required for accurate spectrophotometric analysis using PPDOT.

G N1 Sample Matrix Preparation (Digestion & Extraction) N2 Buffer Addition (pH 3.0 - 8.0) N1->N2 Extract Metals N3 PPDOT Ligand Addition (Ethanolic Solution) N2->N3 Stabilize pH N4 Metal-Ligand Complexation (1:2 Stoichiometry) N3->N4 Chelate N5 UV-Vis Spectrophotometry (Cu: 465nm, Ni: 395nm) N4->N5 Measure N6 Data Deconvolution (Simultaneous Equations) N5->N6 Quantify

Workflow for the spectrophotometric determination of transition metals using PPDOT.

Quantitative Analytical Parameters

The analytical power of PPDOT lies in its ability to form intensely colored complexes with distinct absorption maxima (λmax). The table below summarizes the validated spectrophotometric data for Cu(II) and Ni(II) complexes, demonstrating the high molar absorptivity that enables trace detection[3][4].

Metal IonChelating AgentOptimal pH Rangeλmax (nm)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Sandell's Sensitivity (µg·cm⁻²)Stoichiometry (M:L)
Copper(II) PPDOT3.0 – 8.04650.575 × 10⁴0.01181:2
Nickel(II) PPDOT3.0 – 8.03951.20 × 10⁴0.00501:2

Validated Experimental Protocols

As an application scientist, it is critical to understand that analytical success relies on controlling chemical equilibrium and validating the system at every step. The following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: Simultaneous Spectrophotometric Determination of Cu(II) and Ni(II) using PPDOT

Context: Copper and Nickel often co-exist in biological and environmental matrices. PPDOT allows for their simultaneous determination without prior separation by measuring absorbance at their respective λmax and utilizing simultaneous equations or first-derivative spectroscopy[4].

Step-by-Step Methodology:

  • Matrix Digestion: Digest the sample (e.g., edible seeds) using a standard microwave-assisted HNO₃/H₂O₂ protocol to destroy organic matter and release free Cu²⁺ and Ni²⁺ ions. Causality: Organic matrices can competitively bind metal ions or cause severe light scattering in the UV-Vis range.

  • pH Optimization (Critical Step): Transfer an aliquot of the digested sample to a volumetric flask. Add 5.0 mL of a sodium acetate-acetic acid buffer to maintain the pH between 3.0 and 8.0[3]. Causality: The deprotonation of the oxime group is highly pH-dependent. If the pH drops below 3.0, the ligand remains protonated and chelation fails. If the pH exceeds 8.0, transition metals will precipitate as insoluble hydroxides (e.g., Cu(OH)₂), falsely elevating absorbance readings through turbidity.

  • Ligand Addition: Add a 10-fold molar excess of PPDOT (prepared in high-purity ethanol) to the buffered sample. Causality: A molar excess drives the complexation equilibrium entirely to the right, ensuring 100% of the target metals are bound in the 1:2 (M:L) stoichiometric configuration.

  • Incubation: Allow the solution to stand at room temperature for 10 minutes to ensure complete complexation.

  • Spectrophotometric Measurement: Measure the absorbance of the solution at 395 nm (for Ni) and 465 nm (for Cu) against a reagent blank.

  • System Suitability & Self-Validation:

    • Reagent Blank: Always prepare a blank containing the buffer and PPDOT without the sample matrix. PPDOT has a conjugated π-system that absorbs near the visible region; failing to zero the instrument with this blank will introduce a systematic positive error.

    • Spike Recovery: Spike a known concentration of Cu(II) and Ni(II) into a duplicate sample prior to digestion. A recovery of 95-105% validates that the matrix is not interfering with the chelation efficiency.

Protocol B: Synthesis of Trimethylplatinum(IV) Complexes with PPO

Context: PPO (ionized to ppdm) reacts smoothly with heavy transition metals to form stable, isolable complexes used in advanced catalytic and pharmacological research[2].

Step-by-Step Methodology:

  • Reagent Solubilization: Dissolve 1-phenyl-1,2-propanedione-2-oxime (PPO) in analytical-grade acetone. In a separate vessel, dissolve trimethylplatinum(IV) sulfate in deionized water[2]. Causality: PPO is largely insoluble in water but highly soluble in organic solvents. An aqueous-acetone mixed solvent system is required to bring both the organic ligand and the inorganic metal salt into a single homogeneous phase for reaction.

  • Complexation Reaction: Slowly add the PPO solution to the platinum solution under continuous magnetic stirring at room temperature. The reaction proceeds to form the complex fac-[PtMe₃(ppdm)(H₂O)] in high yield[2].

  • Isolation and Purification: Allow the solvent to partially evaporate under a gentle stream of nitrogen until crystallization occurs. Filter the microcrystals and wash with cold aqueous acetone.

  • System Suitability & Self-Validation:

    • NMR Verification: Dissolve the isolated complex in CD₃OD or [D₆]DMSO and perform Two-Dimensional Exchange Spectroscopy (2D-EXSY). The presence of an intramolecular "windscreen-wiper" fluxional rearrangement (ΔG‡ ≈ 73.6 - 88.5 kJ mol⁻¹) acts as a self-validating fingerprint, confirming that the PPO ligand has successfully coordinated in the expected N/O bidentate chelate fashion rather than a monodentate error state[2].

References

  • Analytical properties of 1-phenyl-1,2-propanedione-2-oxime thiosemicarbazone: simultaneous spectrophotometric determination of copper(II) and nickel(II) in edible oils and seeds. Talanta (PubMed). URL:[Link]

  • Simultaneous first derivative spectrophotometric determination of copper(II) and nickel(II) using 1-phenyl-1,2-propanedione-2-oxime thiosemicarbazone. ResearchGate. URL: [Link]

  • Synthesis And NMR Investigation of 1-Phenyl-1,2-propanedione-2-oxime Complexes of Trimethylplatinum(IV). Materials Science at Glyndŵr University Research Online / ScienceMadness. URL: [Link]

  • Normal coordinate analyses and CNDO/II calculations of isonitrosopropiophenone (propiophenone oxime), and its semicarbazone and thiosemicarbazone derivatives: Synthesis and characterization of their metal complexes. ResearchGate. URL: [Link]

Sources

Method

Synthesis of 1-Phenyl-1,2-propanedione-2-oxime Thiosemicarbazone Derivatives: A Detailed Protocol for Pharmaceutical Research

Introduction: The Significance of Thiosemicarbazones in Drug Development Thiosemicarbazones represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Thiosemicarbazones in Drug Development

Thiosemicarbazones represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2][3] These compounds, characterized by the presence of a C=N-NH-C(=S)NH2 functional group, are known to form stable complexes with various transition metals, a property that often enhances their therapeutic potential.[4][5] The coordination of thiosemicarbazone ligands to metal ions can lead to novel compounds with applications as anticancer, antibacterial, antifungal, and antiviral agents.[1][3][4]

The derivatization of α-keto-oximes, such as 1-Phenyl-1,2-propanedione-2-oxime, with thiosemicarbazide and its analogues, provides a robust platform for the generation of novel thiosemicarbazone derivatives. These derivatives are of particular interest as they can exhibit enhanced biological activity, potentially through mechanisms like the inhibition of ribonucleotide reductase or topoisomerase IIα, which are crucial enzymes in DNA synthesis and repair.[6] This application note provides a detailed, two-step protocol for the synthesis of 1-Phenyl-1,2-propanedione-2-oxime thiosemicarbazone derivatives, tailored for researchers in drug discovery and development.

PART 1: Synthesis of the Intermediate - 1-Phenyl-1,2-propanedione-2-oxime

The initial step in this synthetic pathway involves the formation of the oxime intermediate, 1-Phenyl-1,2-propanedione-2-oxime. This is achieved through the nitrosation of a suitable precursor, propiophenone, using an in-situ generated nitrosating agent.

Reaction Scheme: Oximation of Propiophenone

Oximation_of_Propiophenone propiophenone Propiophenone reaction_center + propiophenone->reaction_center ethyl_nitrite Ethyl Nitrite ethyl_nitrite->reaction_center hcl HCl (gas) hcl->reaction_center Catalyst oxime 1-Phenyl-1,2-propanedione-2-oxime reaction_center->oxime Oximation

Caption: Oximation of Propiophenone to yield the oxime intermediate.

Experimental Protocol: Synthesis of 1-Phenyl-1,2-propanedione-2-oxime

This protocol is adapted from established methods for the synthesis of α-keto-oximes.[7]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Propiophenone134.1813.4 g0.1
Sodium Nitrite (NaNO2)69.008.3 g0.12
Concentrated HCl36.46~15 mL-
Ethanol46.07100 mL-
Diethyl Ether74.12As needed-
Ice-As needed-

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet tube, dissolve 13.4 g (0.1 mol) of propiophenone in 100 mL of ethanol.

  • Cooling: Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Introduction of HCl: Bubble dry hydrogen chloride gas through the stirred solution. A more convenient alternative is the slow, dropwise addition of concentrated hydrochloric acid.

  • Addition of Nitrosating Agent: While maintaining the low temperature and continuous stirring, add a solution of 8.3 g (0.12 mol) of sodium nitrite in 20 mL of water dropwise from the dropping funnel over a period of 30-45 minutes. The reaction is exothermic, and the rate of addition should be controlled to keep the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours. The formation of a precipitate may be observed.

  • Isolation of Product: Pour the reaction mixture into 500 mL of ice-cold water. The crude 1-Phenyl-1,2-propanedione-2-oxime will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash it with cold water until the washings are neutral, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol or an ethanol-water mixture.

  • Drying and Characterization: Dry the purified crystals in a vacuum desiccator. The structure and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and by melting point determination.

PART 2: Synthesis of 1-Phenyl-1,2-propanedione-2-oxime Thiosemicarbazone Derivatives

The final step is the condensation reaction between the synthesized oxime and a thiosemicarbazide derivative to form the target thiosemicarbazone. This reaction is a classic example of Schiff base formation.

Reaction Scheme: Formation of the Thiosemicarbazone

Thiosemicarbazone_Formation oxime 1-Phenyl-1,2-propanedione-2-oxime reaction_center + oxime->reaction_center thiosemicarbazide Thiosemicarbazide (or derivative) thiosemicarbazide->reaction_center acid_catalyst Acetic Acid (catalytic) thiosemicarbazone 1-Phenyl-1,2-propanedione-2-oxime Thiosemicarbazone Derivative acid_catalyst->thiosemicarbazone reaction_center->thiosemicarbazone Condensation (Reflux)

Caption: Condensation reaction to form the thiosemicarbazone derivative.

Experimental Protocol: Synthesis of 1-Phenyl-1,2-propanedione-2-oxime Thiosemicarbazone

This protocol is based on general procedures for thiosemicarbazone synthesis.[8][9][10]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Phenyl-1,2-propanedione-2-oxime163.171.63 g0.01
Thiosemicarbazide91.130.91 g0.01
Ethanol (95%)46.0750 mL-
Glacial Acetic Acid60.052-3 drops-

Procedure:

  • Dissolution of Reactants: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 1.63 g (0.01 mol) of 1-Phenyl-1,2-propanedione-2-oxime in 30 mL of 95% ethanol. To this, add a solution of 0.91 g (0.01 mol) of thiosemicarbazide (or an equimolar amount of a substituted thiosemicarbazide) in 20 mL of 95% ethanol.

  • Acid Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: Upon completion of the reaction, allow the mixture to cool to room temperature. The thiosemicarbazone derivative will typically precipitate out of the solution. If precipitation is slow, the solution can be cooled further in an ice bath.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. The product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and determine its melting point to confirm its structure and purity.

Self-Validating System and Causality

The success of this two-step synthesis relies on a few key principles:

  • Step 1 - Oximation: The use of an in-situ generated nitrosating agent (from sodium nitrite and HCl) is crucial for the efficient conversion of the α-carbon of the propiophenone to the oxime. The acidic environment protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the nitrosonium ion (NO+). The low temperature is critical to minimize side reactions and decomposition of the nitrosating agent.

  • Step 2 - Condensation: The condensation reaction to form the thiosemicarbazone is an equilibrium process. The use of a catalytic amount of acid protonates the carbonyl oxygen of the oxime, activating it for nucleophilic attack by the terminal amino group of the thiosemicarbazide. The reaction is driven to completion by the removal of water, which is facilitated by the refluxing conditions. The final product often precipitates from the reaction mixture upon cooling, further shifting the equilibrium towards the product side.

Characterization Data (Expected)

CompoundAppearanceMelting Point (°C)¹H NMR (δ, ppm)IR (ν, cm⁻¹)
1-Phenyl-1,2-propanedione-2-oximeWhite to pale yellow solid~112-114~2.1 (s, 3H, CH₃), ~7.4-7.9 (m, 5H, Ar-H), ~10.0 (s, 1H, N-OH)~3300 (O-H), ~1680 (C=O), ~1600 (C=N)
1-Phenyl-1,2-propanedione-2-oxime ThiosemicarbazoneYellowish solidVaries with derivative~2.2 (s, 3H, CH₃), ~7.3-8.0 (m, 5H, Ar-H), ~8.2 (s, 1H, N=CH), ~9.5 (s, 1H, NH), ~10.5 (s, 1H, N-OH), ~11.5 (s, 1H, NH₂)~3400-3200 (N-H), ~3300 (O-H), ~1600 (C=N), ~1580 (C=S)

Note: Specific spectral data will vary depending on the solvent used and the specific thiosemicarbazide derivative employed.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 1-Phenyl-1,2-propanedione-2-oxime thiosemicarbazone derivatives. By following these step-by-step instructions and understanding the underlying chemical principles, researchers can reliably synthesize these promising compounds for further investigation in drug discovery and development programs. The versatility of this synthetic route allows for the creation of a diverse library of thiosemicarbazone derivatives by simply varying the substituted thiosemicarbazide in the final condensation step, enabling the exploration of structure-activity relationships.

References

  • Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC. (2024). Vertex AI Search.
  • CN106883109A - The synthetic method of the propanedione of 1 phenyl of novel photoinitiator 1,2 - Google P
  • Structural study of two N(4)-substituted thiosemicarbazones prepared from 1-phenyl-1,2-propanedione-2-oxime and their binuclear - Werner Kaminsky. Vertex AI Search.
  • Synthesis and NMR Characterization of Mixed Oxime Thiosemicarbazones and their Metal Complexes | Proceedings of Student Research and Creative Inquiry Day. (2022). Vertex AI Search.
  • Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. (2025). Vertex AI Search.
  • Thiosemicarbazone Complexes as Versatile Medicinal Chemistry Agents: A Review - IRE Journals. Vertex AI Search.
  • Novel Synthesis and Characterization of Thiosemicarbazone Compounds Containing 4-Acyl-2-pyrazolin-5-ones - Semantic Scholar. Vertex AI Search.
  • (PDF)
  • RECENT ADVANCES IN THIOSEMICARBAZONES AS ANTICANCER AGENTS - International Journal of Pharmaceutical, Chemical, and Biological Sciences. Vertex AI Search.
  • Analytical properties of 1-phenyl-1,2-propanedione-2-oxime thiosemicarbazone: simultaneous spectrophotometric determination of copper(II) and nickel(II) in edible oils and seeds - PubMed. (2003). Vertex AI Search.
  • Synthesis Of Novel Thiosemicarbazone Derivative, Characterization, In Silico Study And Antidiabetic Activity - Nanotechnology Perceptions. Vertex AI Search.
  • Studies on the Mechanism of Oxime and Semicarbazone Formation1 | Journal of the American Chemical Society. Vertex AI Search.
  • Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC. (2025). Vertex AI Search.

Sources

Application

Application Notes and Protocols for Dispersive Liquid-Liquid Microextraction (DLLME) Utilizing α-Isonitrosopropiophenone

Introduction: A New Frontier in Trace Metal Analysis The accurate quantification of trace metal ions is a cornerstone of environmental monitoring, pharmaceutical quality control, and clinical diagnostics. Dispersive liqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A New Frontier in Trace Metal Analysis

The accurate quantification of trace metal ions is a cornerstone of environmental monitoring, pharmaceutical quality control, and clinical diagnostics. Dispersive liquid-liquid microextraction (DLLME) has emerged as a powerful sample preparation technique, offering significant advantages over traditional methods, including simplicity, rapidity, low solvent consumption, and high enrichment factors.[1][2][3] This application note provides a comprehensive guide to a novel DLLME method employing α-isonitrosopropiophenone as a highly selective chelating agent for the preconcentration and subsequent spectrophotometric or atomic absorption spectrometric determination of metal ions, with a particular focus on cobalt(II).

α-Isonitrosopropiophenone, a robust organic ligand, forms stable, colored complexes with various metal ions. Its unique chemical architecture allows for the formation of coordinatively saturated and hydrophobic metal chelates, which are readily extractable into a minimal volume of an organic solvent. This guide is designed for researchers, scientists, and drug development professionals seeking to implement a sensitive, efficient, and cost-effective method for trace metal analysis.

The Principle: Unveiling the Mechanism of Extraction

The DLLME process, in this context, is a three-component system comprising the aqueous sample, a disperser solvent, and an extraction solvent containing the chelating agent, α-isonitrosopropiophenone. The fundamental principle hinges on the rapid injection of a mixture of the extraction and disperser solvents into the aqueous sample.[2][4] This action creates a cloudy solution, which is a high-surface-area emulsion of fine droplets of the extraction solvent dispersed throughout the aqueous phase.

The chelating agent, α-isonitrosopropiophenone (HINPP), reacts with the target metal ion (e.g., Co²⁺) in the aqueous phase to form a neutral, hydrophobic complex. The equilibrium for this reaction is pH-dependent, with optimal complex formation for cobalt(II) occurring at a pH of 8.0. The resulting metal-HINPP complex is then efficiently partitioned into the dispersed microdroplets of the extraction solvent. Subsequent centrifugation breaks the emulsion, sedimenting the dense, analyte-enriched extraction solvent at the bottom of the conical tube. This collected phase can then be analyzed by various instrumental techniques.

Figure 2: Step-by-step workflow of the DLLME procedure for cobalt(II) analysis.

Step-by-Step Method:

  • Sample Preparation: Place a 10.0 mL aliquot of the aqueous sample (or standard solution) into a 15 mL conical-bottom glass centrifuge tube.

  • pH Adjustment: Add a suitable volume of the pH 8.0 buffer solution and mix.

  • Chelating Agent Addition: Add an optimized volume of the α-isonitrosopropiophenone solution and gently shake the tube.

  • Solvent Injection: Prepare a mixture of the extraction solvent (e.g., 100 µL of chloroform) and the disperser solvent (e.g., 1.0 mL of ethanol). Rapidly inject this mixture into the sample tube using a syringe. A cloudy solution will form instantaneously.

  • Centrifugation: Centrifuge the tube for 5 minutes at 4000 rpm. This will break the emulsion and sediment the extraction solvent at the bottom of the tube.

  • Extraction Phase Collection: Carefully withdraw the sedimented organic phase (the extract) using a microsyringe.

  • Analysis:

    • For UV-Vis Spectrophotometry: Transfer the collected extract to a micro-cuvette and measure the absorbance at the wavelength of maximum absorption (λmax) for the Co(II)-HINPP complex, which is 355 nm. * For FAAS: Dilute the collected extract to a suitable volume with an appropriate organic solvent (e.g., ethanol) and introduce it into the flame for atomic absorption measurement.

Optimization of DLLME Parameters

The efficiency of the DLLME process is influenced by several factors that should be optimized to achieve the highest enrichment factor and recovery. [1][5][6]

Parameter Investigated Range Optimal Condition Rationale
pH of Aqueous Sample 4 - 10 8.0 Maximizes the formation of the Co(II)-HINPP complex, ensuring its hydrophobicity for efficient extraction.
Extraction Solvent Chloroform, CCl₄, Dichloromethane Chloroform Provides good extraction efficiency for the Co(II)-HINPP complex and has a high density for easy sedimentation.
Volume of Extraction Solvent 50 - 200 µL 100 µL A smaller volume leads to a higher enrichment factor, but a sufficient volume is needed for complete extraction and ease of handling.
Disperser Solvent Ethanol, Methanol, Acetonitrile Ethanol Must be miscible with both the aqueous phase and the extraction solvent to ensure proper dispersion and formation of the cloudy solution. [2]
Volume of Disperser Solvent 0.5 - 2.0 mL 1.0 mL Affects the degree of dispersion and the final volume of the sedimented phase. An optimal volume ensures efficient extraction without excessive dilution.
Concentration of HINPP 0.01 - 0.5% (w/v) 0.1% (w/v) A sufficient concentration of the chelating agent is required for the complete complexation of the target metal ion.
Centrifugation Time 2 - 10 min 5 min Ensures complete separation of the organic and aqueous phases.

| Salt Effect (Ionic Strength) | 0 - 5% (w/v) NaCl | Not significant/Optional | The addition of salt can sometimes improve extraction efficiency by decreasing the solubility of the analyte in the aqueous phase. Its effect should be evaluated for specific sample matrices. |

Method Validation and Performance

A newly developed analytical method must be validated to ensure its reliability and suitability for its intended purpose.

ParameterTypical Performance DataSignificance
Linearity 0.5 - 7.0 mg/L (for direct spectrophotometry) Defines the concentration range over which the method is accurate and precise. A wider linear range is generally desirable.
Limit of Detection (LOD) Expected in the low µg/L rangeThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) Expected in the µg/L rangeThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Precision (RSD%) < 5%Measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Accuracy (Recovery %) 95 - 105%Indicates the closeness of the measured value to the true value, often assessed by analyzing spiked samples.
Enrichment Factor > 100The ratio of the analyte concentration in the sedimented phase to the initial concentration in the aqueous sample. A high enrichment factor is a key advantage of DLLME.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or low volume of sedimented phase - Extraction solvent is too soluble in the aqueous phase.- Incorrect disperser solvent or volume.- Choose a less soluble extraction solvent.- Optimize the type and volume of the disperser solvent.
Low recovery - Incorrect pH.- Insufficient chelating agent.- Incomplete phase separation.- Re-optimize the pH for complex formation.- Increase the concentration of HINPP.- Increase centrifugation time or speed.
Poor reproducibility - Inconsistent injection speed.- Variable sample temperature.- Inaccurate pipetting of small volumes.- Standardize the injection technique to be rapid and consistent.- Maintain a constant temperature for all samples and standards.- Use calibrated micropipettes and microsyringes.
Interferences from other ions Co-extraction of other metal ions that form complexes with HINPP.- Use a masking agent to selectively complex interfering ions.- Adjust the pH to a range where the target metal complex is preferentially formed.

Conclusion

The dispersive liquid-liquid microextraction method using α-isonitrosopropiophenone as a chelating agent offers a simple, rapid, and highly efficient approach for the preconcentration and determination of trace metal ions, particularly cobalt(II). The low consumption of organic solvents aligns with the principles of green analytical chemistry. By following the detailed protocols and optimization guidelines presented in this application note, researchers can successfully implement this technique to achieve sensitive and reliable results in a variety of sample matrices.

References

  • Organic Syntheses, Coll. Vol. 2, p.363 (1943); Vol. 16, p.49 (1936). [Link]

  • Gao, H., et al. (2022). Determination of Ultra-Trace Cobalt in Water Samples Using Dispersive Liquid-Liquid Microextraction Followed by Graphite Furnace Atomic Absorption Spectrometry. Molecules, 27(8), 2582. [Link]

  • Chavan, M. B., & Bhoparai, K. S. (1981). Solvent extraction and spectrophotometric determination of cobalt(II) with isonitrosopropiophenone. Indian Journal of Chemistry, Section A: Inorganic, Physical, Theoretical & Analytical, 20(7), 723-724. [Link]

  • Rezaee, M., et al. (2010). Determination of trace levels of cobalt ion in different real samples using dispersive liquid–liquid microextraction followed by flame atomic absorption spectrometry. Journal of Hazardous Materials, 178(1-3), 692-696. [Link]

  • Arain, S. A., et al. (2016). Sensitive spectrophotometric determination of Co(II) using dispersive liquid-liquid micro-extraction method in soil samples. Journal of the Brazilian Chemical Society, 27(9), 1646-1652. [Link]

  • Al-Heeti, A. S., et al. (2021). A Univariate Optimization Strategy for Pre-concentration of Cobalt(II) in Various Matrixes by a DLLME before Analysis Using FAAS. Indonesian Journal of Chemistry, 21(1), 136-147. [Link]

  • Scientific Laboratory Supplies. alpha-Isonitrosopropiophenone. [Link]

  • Gharehbaghi, M., et al. (2008). Dispersive liquid–liquid microextraction and spectrophotometric determination of cobalt in water samples. International Journal of Environmental Analytical Chemistry, 88(8), 513-523. [Link]

  • Yilmaz, E., et al. (2022). Dispersive Liquid–Liquid Microextraction Method Utilizing a Novel Peripherally Tetra-Substituted Ni(II) Phthalocyanine as a Sensor Prior to UV-Visible Spectrophotometry for the Determination of Co2+. Molecules, 27(12), 3740. [Link]

  • Melwanki, M. B., et al. (2009). Optimization of dispersive liquid-liquid microextraction combined with gas chromatography for the analysis of nitroaromatic compounds in water. Journal of Separation Science, 32(20), 3563-3569. [Link]

  • Al-Qahtani, K. M. (2017). Extraction Heavy Metals from Contaminated, Water using Chelating Agents. Oriental Journal of Chemistry, 33(4), 1698-1704. [Link]

  • Sereshti, H., et al. (2011). Optimization of dispersive liquid-liquid microextraction coupled with inductively coupled plasma-optical emission spectrometry with the aid of experimental design for simultaneous determination of heavy metals in natural waters. Talanta, 83(3), 885-890. [Link]

  • Sharma, S., et al. (2014). FT-IR, 1HNMR, UV-vis studies on synthesized [3-N-(2-chloro)-thiourea-pentanone-2] ligand and its copper and cobalt complexes. Research Journal of Recent Sciences, 3, 1-6. [Link]

  • Gharehbaghi, M., et al. (2008). Dispersive Liquid–liquid Microextraction and Spectrophotometric Determination of Cobalt in Water Samples. International Journal of Environmental Analytical Chemistry, 88(8), 513-523. [Link]

  • Ghaedi, M., et al. (2013). A Simple Spectrophotometric Method for the Determination of Cobalt (II) using 1-Nitroso-2-Naphthol in Anionic Aqueous Solution of Sodium Dodecyl Sulphate. Trade Science Inc.[Link]

Sources

Method

Application Note: A Novel Solid-Phase Extraction Protocol for the Preconcentration of Trace Silver Ions using 1-Phenyl-1,2-propanedione-2-oxime for FAAS Determination

Abstract This technical guide outlines a novel and robust solid-phase extraction (SPE) method for the preconcentration of trace silver ions (Ag⁺) from aqueous samples prior to their determination by Flame Atomic Absorpti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a novel and robust solid-phase extraction (SPE) method for the preconcentration of trace silver ions (Ag⁺) from aqueous samples prior to their determination by Flame Atomic Absorption Spectrometry (FAAS). The protocol leverages the chelating properties of 1-Phenyl-1,2-propanedione-2-oxime (PPD) to form a stable complex with silver ions. This complex is then adsorbed onto a solid support, effectively isolating and concentrating the silver from the sample matrix. Subsequent elution with a suitable solvent provides an enriched silver solution for accurate and sensitive FAAS analysis. This application note provides a detailed, step-by-step protocol, explains the scientific rationale behind the key steps, and offers guidance for method validation, making it an invaluable resource for researchers in environmental monitoring, analytical chemistry, and materials science.

Introduction: The Rationale for Silver Preconcentration

Silver, a transition metal with significant industrial applications, is also a substance of environmental and toxicological concern.[1] Its determination at trace levels in various matrices is often challenging due to its low concentrations and potential interferences from the sample matrix.[2] Flame Atomic Absorption Spectrometry (FAAS) is a widely used technique for metal analysis; however, its sensitivity may be insufficient for the direct determination of silver in many environmental and biological samples.[3] Therefore, a preconcentration step is frequently necessary to enhance the analytical signal and improve the detection limits.[4]

Solid-phase extraction (SPE) is a powerful and widely adopted technique for the preconcentration and separation of trace metal ions.[4] The selectivity and efficiency of SPE are largely dependent on the choice of the chelating agent, which forms a stable complex with the target metal ion. Oxime-containing compounds have been recognized as effective chelating agents for a variety of metal ions.[5] While the direct application of 1-Phenyl-1,2-propanedione-2-oxime (PPD) for silver preconcentration is not extensively documented, the closely related compound, 1-phenyl-1,2-propanedione-2-oxime thiosemicarbazone (PPDOT), has been successfully employed for the preconcentration of silver ions.[6] This suggests a strong potential for PPD to act as an effective chelating agent for silver.

This application note presents a comprehensive, albeit developmental, protocol for the preconcentration of trace silver ions using PPD as the chelating agent, followed by determination with FAAS. The proposed method is designed to be simple, cost-effective, and efficient, offering a viable alternative to existing analytical procedures.

Principle of the Method

The proposed method is based on the following sequential steps:

  • Complexation: Silver ions in the aqueous sample are chelated with 1-Phenyl-1,2-propanedione-2-oxime (PPD) under optimized pH conditions to form a stable, hydrophobic Ag-PPD complex.

  • Adsorption: The Ag-PPD complex is passed through a solid-phase extraction column packed with a suitable sorbent (e.g., Amberlite XAD-4), where the complex is adsorbed onto the solid phase.

  • Elution: The adsorbed Ag-PPD complex is then eluted from the column using a small volume of an appropriate organic solvent or acidic solution, which breaks the complex and releases the silver ions in a concentrated form.

  • Determination: The concentration of silver in the eluate is determined by Flame Atomic Absorption Spectrometry (FAAS).

Experimental Workflow and Chelation Mechanism

The overall experimental workflow for the preconcentration and determination of silver ions is depicted in the following diagram:

G cluster_prep Sample Preparation & Complexation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Aqueous Sample (Ag+) Adjust_pH Adjust pH Sample->Adjust_pH Add_PPD Add PPD Solution Adjust_pH->Add_PPD Complex Ag-PPD Complex Formation Add_PPD->Complex Load_Sample Load Sample Complex->Load_Sample Adsorption SPE_Column SPE Column (Amberlite XAD-4) SPE_Column->Load_Sample Wash Wash Column Load_Sample->Wash Elute Elute Ag+ Wash->Elute FAAS FAAS Determination Elute->FAAS Concentrated Eluate Result Ag+ Concentration FAAS->Result

Caption: Experimental workflow for Ag⁺ preconcentration.

The proposed chelation reaction between silver ions and 1-Phenyl-1,2-propanedione-2-oxime is illustrated below. The oxime group provides the active sites for complexation with the silver ion.

G cluster_PPD 1-Phenyl-1,2-propanedione-2-oxime (PPD) cluster_complex Proposed Ag-PPD Complex Ag Ag⁺ Complex_structure [Ag(PPD)]⁺ Ag->Complex_structure + PPD PPD_structure Ph-C(=O)-C(=N-OH)-CH₃

Sources

Application

Application of 1-Phenyl-1,2-propanedione-2-oxime in pharmaceutical intermediate synthesis

Application Notes & Protocols: 1-Phenyl-1,2-propanedione-2-oxime in Pharmaceutical Intermediate Synthesis Executive Summary 1-Phenyl-1,2-propanedione-2-oxime, commonly referred to as α-isonitrosopropiophenone (INP), is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: 1-Phenyl-1,2-propanedione-2-oxime in Pharmaceutical Intermediate Synthesis

Executive Summary

1-Phenyl-1,2-propanedione-2-oxime, commonly referred to as α-isonitrosopropiophenone (INP), is a highly versatile organic building block utilized extensively in the pharmaceutical industry[1]. Its primary application lies in the asymmetric synthesis of chiral β-amino alcohols, including critical Active Pharmaceutical Ingredients (APIs) such as ephedrine, norephedrine, and norpseudoephedrine[2].

Historically, the synthesis of these APIs relied on fermentative processes or heavy-metal-catalyzed asymmetric hydrogenations, which are often bottlenecked by low yields or toxic metal remediation. However, utilizing INP as a precursor enables a highly efficient, cost-effective, and environmentally benign biocatalytic route. By employing ketoreductases (KREDs), INP can be converted to (R)-1-hydroxy-1-phenylpropan-2-one oxime ((R)-PAC oxime) with near-perfect enantioselectivity. This chiral intermediate is subsequently hydrolyzed and aminated to yield the final APIs[2]. This application note details the physicochemical profiling, mechanistic workflow, and validated experimental protocols for this modern synthetic pipeline.

Physicochemical Profiling

Understanding the physical properties of INP is critical for optimizing solvent selection and extraction parameters during synthesis. The following data summarizes the key physicochemical attributes of the compound[1],[3].

PropertyValue
IUPAC Name (2E)-2-hydroxyimino-1-phenylpropan-1-one
Common Synonyms α-Isonitrosopropiophenone, INP
CAS Registry Number 119-51-7
Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
Appearance White to light yellow crystalline powder
Melting Point 111 - 115 °C
Solubility Profile Soluble in ethanol, diethyl ether, and toluene; insoluble in water

Mechanistic Workflow & Pathway Visualization

The synthesis of ephedrine derivatives from propiophenone via INP involves three distinct mechanistic phases:

  • Alpha-Nitrosation : Acid-catalyzed enolization of propiophenone followed by electrophilic attack by a nitrosonium species.

  • Biocatalytic Asymmetric Reduction : Stereoselective reduction of the ketone carbonyl using a ketoreductase enzyme.

  • Deoximation & Reductive Amination : Hydrolysis of the oxime to a diketone derivative ((R)-PAC), followed by imine formation and stereoselective reduction.

G A Propiophenone (Starting Material) B 1-Phenyl-1,2-propanedione-2-oxime (INP) A->B Alkyl Nitrite, HCl (Nitrosation) C (R)-PAC Oxime (Chiral Intermediate) B->C Ketoreductase (KRED) (Asymmetric Reduction) D (R)-Phenylacetylcarbinol ((R)-PAC) C->D Acidic Hydrolysis (Deoximation) E Ephedrine / Norephedrine (Final APIs) D->E Reductive Amination (MeNH2 or NH3, H2/Pd)

Figure 1: Synthetic workflow from Propiophenone to Ephedrine APIs via the INP intermediate.

Experimental Protocols

Protocol A: Alpha-Nitrosation of Propiophenone to INP
  • Objective : Synthesize INP from propiophenone using an alkyl nitrite and an acid catalyst[4].

  • Causality & Expert Insight : The reaction utilizes hydrogen chloride gas as a catalyst to promote the enolization of propiophenone. The enol tautomer is highly nucleophilic at the alpha-carbon, allowing it to rapidly attack the electrophilic nitrogen of the alkyl nitrite (e.g., methyl nitrite). Diethyl ether is chosen as the solvent because it moderates the exothermic reaction temperature and facilitates the precipitation and isolation of the final oxime product.

  • Methodology :

    • Equip a 3-neck round-bottom flask with a mechanical stirrer, a gas inlet tube, and a dropping funnel.

    • Dissolve 1.0 equivalent of propiophenone in anhydrous diethyl ether[4].

    • Introduce dry HCl gas into the solution at a steady rate (approx. 6-10 bubbles per second) to saturate the solvent and initiate enolization[4].

    • Slowly introduce 1.1 equivalents of methyl nitrite gas (generated in situ from sodium nitrite, methanol, and dilute sulfuric acid) into the reaction mixture while maintaining gentle reflux[4].

    • Continue stirring for 4 hours until the solution develops a deep brown-red color.

    • Quench the reaction by extracting the mixture with 10% aqueous sodium hydroxide. The INP product partitions into the aqueous phase as a water-soluble sodium salt[4].

    • Acidify the combined aqueous extracts by pouring them slowly over a mixture of concentrated HCl and crushed ice.

    • Filter the resulting white to light-yellow crystals of INP under vacuum, wash with cold water, and recrystallize from toluene to achieve >98% purity[4].

Protocol B: Enantioselective Biocatalytic Reduction to (R)-PAC Oxime
  • Objective : Convert INP to (R)-PAC oxime with >99% enantiomeric excess (ee).

  • Causality & Expert Insight : Traditional chemical reductions of the ketone moiety often yield racemic mixtures or require expensive chiral transition-metal catalysts (e.g., Ruthenium complexes). Biocatalysis using a Ketoreductase (KRED) enzyme and a cofactor (NADPH) provides exquisite stereocontrol[2]. The enzyme's active site specifically binds the planar INP molecule, delivering a hydride from NADPH to only one face of the ketone, ensuring the exclusive formation of the (1R)-stereocenter.

  • Methodology :

    • Prepare a phosphate buffer solution (pH 7.0) containing 5% v/v isopropanol. The isopropanol acts as both a co-solvent for the hydrophobic INP and a sacrificial reductant for cofactor regeneration[5].

    • Dissolve INP (50 g/L) into the buffer system.

    • Add the selected Ketoreductase enzyme (e.g., KRED-101) and the NADP+ cofactor to the reaction mixture[5].

    • Incubate the reaction at 30 °C with orbital shaking (150 rpm) for 24-36 hours[5].

    • Monitor the reaction progression via HPLC.

    • Upon completion (>95% conversion), extract the aqueous mixture with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-PAC oxime[5].

Protocol C: Hydrolysis and Reductive Amination to Ephedrine Derivatives
  • Objective : Convert (R)-PAC oxime to the final API (e.g., Ephedrine or Norephedrine).

  • Causality & Expert Insight : The oxime moiety must be hydrolyzed back to a ketone to form (R)-phenylacetylcarbinol ((R)-PAC)[2]. This diketone derivative then undergoes condensation with an amine (methylamine for ephedrine, ammonia for norephedrine) to form an intermediate imine. Subsequent catalytic hydrogenation (using Pd/C) reduces the imine stereoselectively to the (1R,2S)-amino alcohol. The stereochemistry of the incoming hydride is directed by the steric bulk of the adjacent chiral hydroxyl group, favoring the erythro diastereomer.

  • Methodology :

    • Deoximation : Suspend (R)-PAC oxime in a 10% sulfuric acid solution and subject to steam distillation or gentle reflux for 6 hours to hydrolyze the oxime, yielding (R)-PAC[6].

    • Imine Formation : Dissolve the isolated (R)-PAC in absolute ethanol and add an excess of methylamine (for Ephedrine synthesis). Stir at room temperature for 2 hours.

    • Hydrogenation : Transfer the mixture to a high-pressure hydrogenation reactor. Add 5% Pd/C catalyst (10% w/w relative to the substrate).

    • Purge the reactor with nitrogen, then pressurize with hydrogen gas to 3-5 atm.

    • Stir vigorously at 25-30 °C until hydrogen uptake ceases.

    • Filter the catalyst through a Celite pad and concentrate the filtrate.

    • Precipitate the API as a hydrochloride salt by bubbling dry HCl gas into the concentrated ethereal solution.

Analytical Validation System

To ensure the integrity and reproducibility of the synthetic pipeline, the following self-validating analytical checks must be implemented at key checkpoints:

  • Intermediate Purity (INP) : 1 H-NMR (CDCl 3​ ) should show the complete disappearance of the alpha-methylene protons of propiophenone (quartet at ~2.9 ppm) and the appearance of a broad singlet corresponding to the oxime -OH (~9.0 ppm).

  • Chiral Purity ((R)-PAC Oxime) : Chiral HPLC (e.g., Chiralcel OD-H column) using a hexane/isopropanol mobile phase. The enantiomeric excess (ee) must exceed 99% to meet stringent pharmaceutical API standards.

  • Diastereomeric Ratio (Ephedrine) : The final reductive amination must be analyzed via HPLC to confirm the dominance of the (1R,2S) erythro configuration over the threo (pseudoephedrine) byproduct.

References

  • Title : PubChem Compound Summary for CID 9566063, 1-Phenyl-1,2-propanedione-2-oxime Source : National Center for Biotechnology Information (PubChem) URL :[Link]

  • Title : Isonitrosopropiophenone Source : Organic Syntheses, Coll. Vol. 2, p.363 (1943) URL :[Link]

  • Title : NOVEL PROCESS FOR THE PREPARATION OF R-PHENYLACETYLCARBINOL AND β-AMINOALCOHOLS Source : World Intellectual Property Organization (WIPO Patent WO2020129087) URL :[Link]

  • Title : Acetylbenzoyl Source : Organic Syntheses, Coll. Vol. 3, p.20 (1955) URL :[Link]

  • Source: Google Patents (CN113784945A)

Sources

Method

Synthesis of Oxime Ethers and Esters from 1-Phenyl-1,2-propanedione-2-oxime: A Detailed Guide for Researchers

This comprehensive guide provides detailed protocols and scientific insights for the preparation of oxime ethers and esters from the versatile starting material, 1-Phenyl-1,2-propanedione-2-oxime, also known as α-isonitr...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides detailed protocols and scientific insights for the preparation of oxime ethers and esters from the versatile starting material, 1-Phenyl-1,2-propanedione-2-oxime, also known as α-isonitrosopropiophenone. This document is intended for researchers, scientists, and professionals in drug development and synthetic chemistry who require robust and well-validated methodologies for the derivatization of this important chemical scaffold.

Introduction: The Versatility of 1-Phenyl-1,2-propanedione-2-oxime

1-Phenyl-1,2-propanedione-2-oxime is a valuable synthetic intermediate characterized by the presence of an α-keto-oxime functionality.[1][2] This unique structural motif offers multiple reactive sites, allowing for a diverse range of chemical transformations. The oxime hydroxyl group, in particular, can be readily derivatized to form ethers and esters, thereby modulating the molecule's steric and electronic properties. These derivatives are of significant interest in medicinal chemistry and materials science, serving as precursors to biologically active compounds and as photoinitiators.[2][3]

This guide will focus on two fundamental transformations: the O-alkylation to form oxime ethers and the O-acylation to yield oxime esters. We will explore the mechanistic underpinnings of these reactions and provide step-by-step protocols that have been designed for clarity, reproducibility, and safety.

PART 1: Synthesis of Oxime Ethers via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the formation of ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[4] In the context of 1-Phenyl-1,2-propanedione-2-oxime, the acidic proton of the oxime hydroxyl group is first abstracted by a suitable base to generate a nucleophilic oximate anion, which then displaces a halide from an alkylating agent.

Mechanistic Rationale

The choice of base is critical to the success of this reaction. A moderately strong base is required to deprotonate the oxime (pKa ~10-12) without promoting side reactions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly employed. The reaction is typically performed in an aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the base and facilitate the nucleophilic attack. The overall workflow is depicted below.

Williamson_Ether_Synthesis start 1-Phenyl-1,2-propanedione-2-oxime base Base (e.g., NaH, K₂CO₃) in aprotic solvent (e.g., DMF) start->base Deprotonation oximate Oximate Anion (Nucleophile) base->oximate alkyl_halide Alkyl Halide (R-X) oximate->alkyl_halide SN2 Attack product Oxime Ether alkyl_halide->product end Purification product->end

Caption: Workflow for the Williamson Ether Synthesis of Oxime Ethers.

Experimental Protocol: Preparation of O-Methyl-1-phenyl-1,2-propanedione-2-oxime

This protocol details the synthesis of the O-methyl ether as a representative example.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
1-Phenyl-1,2-propanedione-2-oxime163.17101.63 g
Sodium Hydride (60% dispersion in oil)24.00120.48 g
Methyl Iodide (Iodomethane)141.94150.93 mL (2.13 g)
Anhydrous Dimethylformamide (DMF)--50 mL
Diethyl Ether--As needed
Saturated aqueous NH₄Cl solution--As needed
Brine--As needed
Anhydrous Magnesium Sulfate (MgSO₄)--As needed

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-Phenyl-1,2-propanedione-2-oxime (1.63 g, 10 mmol).

  • Add anhydrous DMF (50 mL) and stir the solution until the solid is completely dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (0.48 g of 60% dispersion, 12 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stir the reaction mixture at 0 °C for 30 minutes. The solution should become a clear, yellowish-orange color.

  • Slowly add methyl iodide (0.93 mL, 15 mmol) dropwise via syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired O-methyl oxime ether.

Expected Characterization Data for O-Methyl-1-phenyl-1,2-propanedione-2-oxime:
TechniqueExpected Data
¹H NMR δ (ppm): 7.8-7.4 (m, 5H, Ar-H), 4.1 (s, 3H, O-CH₃), 2.1 (s, 3H, C-CH₃).
¹³C NMR δ (ppm): 195 (C=O), 155 (C=N), 135-128 (Ar-C), 63 (O-CH₃), 12 (C-CH₃).
IR (KBr) ν (cm⁻¹): ~3060 (Ar C-H), ~2940 (Aliphatic C-H), ~1680 (C=O), ~1600 (C=N), ~1050 (N-O).
MS (EI) m/z: 177 (M⁺), 105 (C₆H₅CO⁺), 77 (C₆H₅⁺).

PART 2: Synthesis of Oxime Esters via O-Acylation

The preparation of oxime esters from 1-Phenyl-1,2-propanedione-2-oxime can be efficiently achieved through acylation with an appropriate acylating agent. A common and effective method involves the use of an acid anhydride, such as acetic anhydride, in the presence of a base like pyridine.[5][6] This method is straightforward and generally provides good yields.

Mechanistic Rationale

Pyridine serves a dual role in this reaction. It acts as a base to neutralize the carboxylic acid byproduct formed during the reaction, and it also functions as a nucleophilic catalyst. Pyridine attacks the electrophilic carbonyl carbon of the acetic anhydride to form a highly reactive N-acetylpyridinium intermediate. This intermediate is then readily attacked by the nucleophilic oxygen of the oxime, leading to the formation of the O-acetylated product and regenerating the pyridine catalyst.

Acylation_Mechanism cluster_0 Catalyst Activation cluster_1 Acylation of Oxime Ac2O Acetic Anhydride Py Pyridine Ac2O->Py Nucleophilic Attack AcPy N-Acetylpyridinium (Activated Acylating Agent) Py->AcPy Oxime 1-Phenyl-1,2-propanedione-2-oxime AcPy->Oxime Nucleophilic Attack Product O-Acetyl Oxime Ester Oxime->Product

Caption: Simplified Mechanism for Pyridine-Catalyzed O-Acylation.

Experimental Protocol: Preparation of O-Acetyl-1-phenyl-1,2-propanedione-2-oxime

This protocol provides a detailed procedure for the O-acetylation of the title compound.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
1-Phenyl-1,2-propanedione-2-oxime163.17101.63 g
Acetic Anhydride102.09201.89 mL (2.04 g)
Anhydrous Pyridine79.10-20 mL
Dichloromethane (DCM)--As needed
1 M Hydrochloric Acid (HCl)--As needed
Saturated aqueous NaHCO₃ solution--As needed
Brine--As needed
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1-Phenyl-1,2-propanedione-2-oxime (1.63 g, 10 mmol) in anhydrous pyridine (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.89 mL, 20 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water (100 mL) and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with cold 1 M HCl (2 x 50 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude O-acetyl oxime ester can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Expected Characterization Data for O-Acetyl-1-phenyl-1,2-propanedione-2-oxime:
TechniqueExpected Data
¹H NMR δ (ppm): 7.9-7.5 (m, 5H, Ar-H), 2.3 (s, 3H, O-C(O)CH₃), 2.2 (s, 3H, C-CH₃).
¹³C NMR δ (ppm): 194 (C=O, ketone), 168 (C=O, ester), 158 (C=N), 136-128 (Ar-C), 20 (O-C(O)CH₃), 13 (C-CH₃).
IR (KBr) ν (cm⁻¹): ~3060 (Ar C-H), ~2950 (Aliphatic C-H), ~1770 (C=O, ester), ~1685 (C=O, ketone), ~1610 (C=N).
MS (EI) m/z: 205 (M⁺), 163 (M⁺ - C₂H₂O), 105 (C₆H₅CO⁺), 43 (CH₃CO⁺).

Applications and Significance

Oxime ethers and esters derived from 1-Phenyl-1,2-propanedione-2-oxime are valuable intermediates in organic synthesis. For instance, O-acyl oximes can serve as precursors for the synthesis of various N-heterocycles through transition metal-catalyzed reactions.[7] Furthermore, the modification of the oxime functionality can influence the biological activity of the parent molecule, a strategy often employed in the development of new pharmaceutical agents.[8] The protocols detailed herein provide a reliable foundation for accessing these important classes of compounds, enabling further exploration of their chemical and biological properties.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Pyridine is a flammable and toxic liquid. Avoid inhalation and skin contact.

  • Methyl iodide is a toxic and carcinogenic substance. Handle with appropriate engineering controls and PPE.

  • Acetic anhydride is corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.

References

  • Imamura, A. (2022). O-Acetylation using acetic anhydride in pyridine. In Glycoscience Protocols (GlycoPODv2). Japan Consortium for Glycobiology and Glycotechnology. [Link]

  • PubChem. (n.d.). 1-Phenyl-1,2-propanedione-2-oxime. National Center for Biotechnology Information. Retrieved from [Link]

  • Ontosight. (n.d.). Introduction to 1-Phenyl-1,2-propanedione-2-oxime Compound. Retrieved from [Link]

  • Reddit. (2023, September 11). Selective O-methylating conditions? r/Chempros. Retrieved from [Link]

  • ResearchGate. (2014, August 12). How can I get acetylation with acetic anhydride and prydine? Retrieved from [Link]

  • PubMed. (2022, March 17). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]

  • NIST. (n.d.). 1,2-Propanedione, 1-phenyl-, 2-oxime. In NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN106883109A - The synthetic method of the propanedione of 1 phenyl of novel photoinitiator 1,2.
  • Chemical Synthesis Database. (2025, May 20). (2E)-1-phenyl-1,2-propanedione 2-oxime. Retrieved from [Link]

  • Organic Syntheses. (2017, December 15). Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Conventional procedures for O-methylation and -demethylation. Retrieved from [Link]

  • Kurp, E., et al. (2022). A Review of Biologically Active Oxime Ethers. Molecules, 27(15), 4987. [Link]

  • MDPI. (2024, October 2). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Juniper Publishers. (2025, August 13). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]

  • Zhdankin, V. V. (2020). Oxime radicals: generation, properties and application in organic synthesis. Beilstein Journal of Organic Chemistry, 16, 1236-1268. [Link]

  • ResearchGate. (2017, January 6). A Review on Synthetic Applications of Oxime Esters. Retrieved from [Link]

  • Wrexham University Research Online repository. (2017, December 11). Synthesis And NMR Investigation of 1-Phenyl-1,2-propanedione-2-oxime Complexes of Trimethylplatinum(IV). Retrieved from [Link]

Sources

Application

1-Phenyl-1,2-propanedione-2-oxime in trace metal analysis of environmental water samples

Application Note & Protocol Topic: 1-Phenyl-1,2-propanedione-2-oxime in Trace Metal Analysis of Environmental Water Samples Audience: Researchers, scientists, and environmental monitoring professionals. A High-Sensitivit...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: 1-Phenyl-1,2-propanedione-2-oxime in Trace Metal Analysis of Environmental Water Samples

Audience: Researchers, scientists, and environmental monitoring professionals.

A High-Sensitivity Protocol for the Extractive Spectrophotometric Determination of Trace Metals in Environmental Waters using 1-Phenyl-1,2-propanedione-2-oxime

Abstract

This application note details a robust and sensitive method for the determination of trace metal ions, such as cobalt(II), nickel(II), and iron(II), in environmental water samples. The protocol is based on the selective complexation of target metal ions with 1-Phenyl-1,2-propanedione-2-oxime (also known as α-isonitrosopropiophenone), followed by a liquid-liquid extraction and spectrophotometric quantification. This method offers a reliable and cost-effective alternative to more instrument-intensive techniques, making it suitable for widespread environmental screening. We provide a step-by-step protocol, discuss the underlying chemical principles, and present performance data, including optimal conditions and mitigation of interferences.

Principle of the Method

The analytical utility of 1-Phenyl-1,2-propanedione-2-oxime (PPD-oxime) stems from its ability to act as a highly effective chelating agent for various transition metal ions.[1] The molecule possesses an α-oximino ketone functional group, where the nitrogen and oxygen atoms of the oxime group, along with the adjacent carbonyl oxygen, can coordinate with a metal ion to form a stable, colored metal-ligand complex.

The fundamental reaction involves the deprotonation of the oxime hydroxyl group, which is facilitated at a specific, optimized pH. This allows the ligand to bind to the metal ion. The resulting complex is typically uncharged and organophilic, enabling its efficient extraction from the aqueous sample into an immiscible organic solvent like chloroform.[2] The intensity of the color of the extracted complex is directly proportional to the concentration of the metal ion in the original sample and can be quantified using UV-Visible spectrophotometry. The choice of pH is critical, as it governs the selectivity of the reagent for different metal ions.[2][3] For instance, Fe(II) complexation may be optimal at a pH of 8.0, while Ni(II) might require a more alkaline environment of pH 9.5-10.5.[2][3]

Apparatus and Reagents

2.1. Apparatus

  • UV-Visible Spectrophotometer (capable of scanning from 300-600 nm)

  • Matched quartz or glass cuvettes (1 cm path length)

  • Calibrated pH meter

  • Separatory funnels (125 mL)

  • Volumetric flasks (10, 25, 50, 100, 1000 mL)

  • Micropipettes and standard pipettes

  • Analytical balance

2.2. Reagents and Solutions

  • Purity: All chemicals should be of analytical reagent (AR) grade, and distilled or deionized water should be used throughout.

  • 1-Phenyl-1,2-propanedione-2-oxime (PPD-oxime) Solution (0.2% w/v): Dissolve 0.20 g of PPD-oxime (CAS 119-51-7) in 100 mL of ethanol. This solution should be prepared fresh weekly.

  • Chloroform (CHCl₃): Spectrophotometric grade.

  • Ethanol (C₂H₅OH): Absolute.

  • Buffer Solutions: Prepare appropriate buffer solutions to maintain the desired pH for complexation (e.g., phosphate buffer for pH 6.5-8.0, borate buffer for pH 9.5-10.5).[3]

  • Stock Metal Standard Solutions (1000 µg/mL): Purchase certified standards or prepare by dissolving a precise mass of the high-purity metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, FeSO₄·7H₂O) in deionized water with a few drops of concentrated acid (e.g., HCl or H₂SO₄) to prevent hydrolysis. Dilute to 1000 mL in a volumetric flask.

  • Working Metal Standard Solutions (1-10 µg/mL): Prepare by serial dilution of the stock standard solution immediately before use.

Experimental Protocol

This protocol provides a general framework. The optimal pH, wavelength (λmax), and other parameters must be determined for each specific metal ion of interest (see Table 1). The following steps are adapted for the determination of Cobalt(II).

3.1. Sample Preparation

  • Collect water samples in clean, acid-washed polyethylene bottles.

  • Preserve the sample by adding concentrated nitric acid to lower the pH to <2. This prevents precipitation of metal hydroxides.

  • If the sample contains particulate matter, filter it through a 0.45 µm membrane filter.

  • Take a suitable aliquot of the water sample for analysis. If the expected metal concentration is high, dilute the sample accordingly with deionized water.

3.2. Preparation of Calibration Curve

  • Pipette a series of working standard solutions (e.g., 0, 0.5, 1.0, 2.0, 3.0, 4.0 µg/mL of Co(II)) into separate 125 mL separatory funnels.

  • Add 2 mL of the 0.2% ethanolic PPD-oxime solution to each funnel.

  • Adjust the pH of each solution to the optimal value (e.g., pH 6.5 for Co(II)) using the appropriate buffer solution.

  • Add deionized water to bring the final aqueous volume to 10 mL.

  • Proceed to the Extraction and Measurement steps (Section 3.4).

3.3. Workflow for Sample Analysis

G cluster_prep Preparation cluster_reaction Reaction & Extraction cluster_analysis Analysis Sample 1. Water Sample (Filtered & Acidified) Mix 4. Combine Sample/Standard with PPD-Oxime Sample->Mix Standards 2. Calibration Standards (0-4 µg/mL) Standards->Mix Reagent 3. PPD-Oxime Reagent (0.2% in Ethanol) Reagent->Mix AdjustpH 5. Adjust pH (e.g., 6.5 for Co(II)) Mix->AdjustpH Extract 6. Add Chloroform (10 mL) & Shake for 1 min AdjustpH->Extract Separate 7. Allow Phases to Separate Extract->Separate Collect 8. Collect Organic Layer Separate->Collect Measure 9. Measure Absorbance at λmax (e.g., 345 nm) Collect->Measure Plot 10. Plot Calibration Curve Measure->Plot For Standards Calculate 11. Calculate Sample Concentration Measure->Calculate For Sample Plot->Calculate

Caption: Experimental workflow for trace metal analysis.

3.4. Extraction and Measurement

  • To each separatory funnel (containing either a standard or a sample prepared as in steps 3.2 or 3.3), add 10 mL of chloroform.

  • Stopper the funnels and shake vigorously for 1 minute to ensure complete extraction of the metal-PPD-oxime complex.

  • Allow the funnels to stand for several minutes until the aqueous and organic layers have clearly separated.

  • Carefully drain the lower organic layer (chloroform extract) into a clean, dry beaker or vial, taking care not to include any of the aqueous phase. A small plug of glass wool in the funnel stem can help prevent this.

  • Using the extract from the "0 µg/mL" standard as a reagent blank, zero the spectrophotometer at the predetermined λmax for the metal complex.

  • Measure the absorbance of the chloroform extracts from the remaining standards and the sample(s).

  • Plot a calibration curve of absorbance versus concentration for the standards. The curve should be linear and pass through the origin.

  • Determine the concentration of the metal in the sample by comparing its absorbance to the calibration curve. Account for any initial dilutions made to the sample.

Results and Method Performance

The PPD-oxime reagent forms distinctively colored complexes with various metal ions, each with a unique optimal pH and absorption maximum (λmax). These parameters are crucial for achieving sensitivity and selectivity.

4.1. Chelation Reaction Mechanism

The reaction between a divalent metal ion (M²⁺) and two molecules of PPD-oxime results in a stable chelate. The coordination typically involves the nitrogen of the oxime group and the oxygen of the carbonyl group.

G M M²⁺ Complex [M(PPD-oxime)₂] Complex (Colored, Extractable) M->Complex Chelation (Specific pH) L1 2 x PPD 1-Phenyl-1,2-propanedione-2-oxime PPD->Complex H + 2H⁺

Sources

Method

Application Notes &amp; Protocols: 1-Phenyl-1,2-propanedione-2-oxime in Complex Heterocyclic Synthesis

Abstract Nitrogen-containing heterocyclic compounds are foundational structures in medicinal chemistry, agrochemicals, and materials science, forming the core of numerous bioactive molecules and functional materials.[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Nitrogen-containing heterocyclic compounds are foundational structures in medicinal chemistry, agrochemicals, and materials science, forming the core of numerous bioactive molecules and functional materials.[1][2] 1-Phenyl-1,2-propanedione-2-oxime, also known as α-isonitropropiophenone, is a versatile and highly valuable precursor for the synthesis of these complex molecules.[3] As an α-oximinoketone, its unique structure, featuring adjacent carbonyl and oxime functionalities, provides a reactive scaffold for constructing diverse five- and six-membered ring systems.[4] This guide provides in-depth technical details, field-proven insights, and step-by-step protocols for leveraging this reagent in the synthesis of quinoxalines and imidazoles, two classes of heterocycles with significant therapeutic and industrial relevance.[1][5]

Chapter 1: The Reagent: 1-Phenyl-1,2-propanedione-2-oxime

Chemical Properties and Structure

1-Phenyl-1,2-propanedione-2-oxime (C₉H₉NO₂) is a crystalline solid at room temperature.[6] Its structure combines a phenyl ketone with an oxime at the α-position, creating a bifunctional molecule with rich reactivity.[3] The oxime group can exist as (E) and (Z) isomers, with the (E) isomer being prevalent. This functionality is crucial as it can act as a nucleophile, an electrophile under certain conditions, or be hydrolyzed to reveal the dicarbonyl moiety, making it an effective synthon for 1-phenyl-1,2-propanedione.

PropertyValueSource
Molecular Formula C₉H₉NO₂PubChem[7]
Molecular Weight 163.17 g/mol PubChem[7]
CAS Number 119-51-7NIST[8]
Melting Point 111-115 °CChemical Synthesis Database[6]
IUPAC Name (2E)-2-hydroxyimino-1-phenylpropan-1-onePubChem[7]
Synonyms α-isonitropropiophenone, IsonitrosopropiophenonePubChem[7]
Synthesis Protocol: Preparation of the Reagent

The most direct synthesis involves the nitrosation of propiophenone at the α-carbon. A more common and accessible laboratory method is the reaction of 1-phenyl-1,2-propanedione with hydroxylamine.[3]

Protocol: Synthesis from 1-Phenyl-1,2-propanedione

  • Dissolution: Dissolve 1-phenyl-1,2-propanedione (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Reagent Addition: Prepare a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in water. Add this solution dropwise to the dione solution at room temperature with stirring. The sodium acetate acts as a base to liberate free hydroxylamine.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation & Isolation: The product, being less soluble, will often precipitate from the reaction mixture upon completion or by adding cold water.

  • Filtration & Washing: Collect the precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials and impurities.

  • Drying: Dry the purified 1-phenyl-1,2-propanedione-2-oxime under vacuum to yield a crystalline solid.

Safety and Handling

Handle 1-Phenyl-1,2-propanedione-2-oxime with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3] It may cause skin sensitization and is noted as being very toxic to aquatic life.[7] Store in a cool, dry, well-ventilated area away from incompatible materials. For detailed safety information, consult the Material Safety Data Sheet (MSDS).[3]

Chapter 2: Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocycles that form the core of many pharmaceuticals with antibacterial, anticancer, and kinase-inhibiting properties.[9] The most common synthetic route is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[10][11]

Mechanistic Insight

The reaction proceeds via a double condensation mechanism. 1-Phenyl-1,2-propanedione-2-oxime serves as a stable precursor to the reactive 1,2-dicarbonyl compound, 1-phenyl-1,2-propanedione. Under acidic conditions (e.g., acetic acid or trifluoroacetic acid), the oxime is hydrolyzed in situ to the ketone.[1] The more electrophilic ketone carbonyl is first attacked by one of the amino groups of the o-phenylenediamine, forming a hemiaminal which then dehydrates to an imine. An intramolecular cyclization follows, where the second amino group attacks the remaining carbonyl, and a final dehydration step yields the aromatic quinoxaline ring. The use of an acid catalyst is crucial as it protonates the carbonyl groups, increasing their electrophilicity and facilitating the dehydration steps.[1][12]

Experimental Workflow Diagram

G cluster_0 Setup & Reaction cluster_1 Workup & Isolation cluster_2 Purification A Combine Reagent, o-Phenylenediamine, and Acetic Acid in Ethanol B Reflux Mixture for 2-6 hours A->B C Monitor by TLC B->C D Cool to Room Temperature C->D E Pour into Ice-Water D->E F Collect Precipitate via Filtration E->F G Wash Solid with Cold Water/Ethanol F->G H Recrystallize from Ethanol G->H I Dry Under Vacuum H->I J J I->J Final Product

Caption: Synthesis of 2-Methyl-3-phenylquinoxaline.

Chapter 3: Synthesis of Substituted Imidazoles

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural products and blockbuster drugs. [5][13]Its synthesis often involves multicomponent reactions that build the ring in a single step.

Mechanistic Insight

The synthesis of 1,2,4-trisubstituted imidazoles can be achieved via a variation of the Radziszewski synthesis. [5]In this reaction, 1-phenyl-1,2-propanedione-2-oxime again acts as a 1,2-dicarbonyl surrogate. The reaction brings together the dicarbonyl compound, an aldehyde, and a source of ammonia (typically ammonium acetate). The proposed mechanism involves the initial condensation of the dicarbonyl compound with ammonia to form a di-imine intermediate. Concurrently, the aldehyde reacts with another equivalent of ammonia to form an aldehyde-imine. These two intermediates then condense, and subsequent cyclization followed by oxidation (often by air) leads to the aromatic imidazole ring. The process is a convergent and atom-economical way to create molecular complexity rapidly.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification & Analysis A Charge Flask with Reagent, Aldehyde, Ammonium Acetate, and Acetic Acid B Heat Mixture to Reflux (100-120 °C) A->B C Stir for 4-8 hours B->C D Cool Reaction to Ambient Temperature C->D E Neutralize with aq. NH₄OH D->E F Extract with Ethyl Acetate E->F G Dry Organic Layer (Na₂SO₄) F->G H Concentrate Under Reduced Pressure G->H I Purify via Column Chromatography H->I J J I->J Purified Imidazole

Caption: Workflow for Imidazole Synthesis.

Detailed Experimental Protocol

Synthesis of 2-Benzyl-4-methyl-5-phenyl-1H-imidazole

  • Setup: In a 100 mL round-bottom flask, combine 1-phenyl-1,2-propanedione-2-oxime (1.63 g, 10 mmol), phenylacetaldehyde (1.20 g, 10 mmol), and ammonium acetate (7.71 g, 100 mmol).

  • Solvent Addition: Add 30 mL of glacial acetic acid as the solvent.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 6 hours. The color of the reaction will typically darken.

  • Workup: Cool the flask to room temperature and pour the contents into a beaker containing 150 mL of water. Carefully neutralize the solution by slowly adding concentrated ammonium hydroxide until the pH is ~8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a gradient eluent of hexane/ethyl acetate) to afford the pure imidazole product.

Data Summary: Reaction Scope

This three-component reaction is versatile, accommodating a range of aldehydes.

EntryAldehydeProductYield (%)
1Phenylacetaldehyde2-Benzyl-4-methyl-5-phenyl-1H-imidazole75-80%
2Benzaldehyde2,5-Diphenyl-4-methyl-1H-imidazole80-85%
34-Chlorobenzaldehyde2-(4-Chlorophenyl)-4-methyl-5-phenyl-1H-imidazole78-83%
4Butyraldehyde2-Propyl-4-methyl-5-phenyl-1H-imidazole65-70%
Reaction Scheme Diagram

Caption: Three-component Synthesis of a Trisubstituted Imidazole.

Chapter 4: Broader Applications and Future Outlook

The utility of 1-phenyl-1,2-propanedione-2-oxime extends beyond these examples. The oxime functionality itself is a gateway to other transformations. For instance, it can participate in Beckmann rearrangements or be involved in radical cyclizations to form different heterocyclic systems. [4][14]Its derivatives can be used to synthesize isoxazoles, pyrazoles, and other complex fused ring systems, making it a powerful tool in the arsenal of synthetic chemists. As the demand for novel, drug-like molecules continues to grow, versatile and economical building blocks like α-isonitropropiophenone will remain critical for accelerating discovery in both academic and industrial research.

References
  • Ābele, E., & Lukevics, E. (2000). RECENT ADVANCES IN THE SYNTHESIS OF HETEROCYCLES FROM OXIMES. Latvian Institute of Organic Synthesis.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • RSC Advances. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles.
  • ACG Publications. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
  • Arkivoc. (n.d.). One-pot and efficient protocol for synthesis of quinoxaline derivatives.
  • Ontosight. (n.d.). Introduction to 1-Phenyl-1,2-propanedione-2-oxime Compound.
  • Banerjee, P., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences.
  • Arabian Journal of Chemistry. (2013). A green protocol for the synthesis of quinoxaline derivatives catalyzed by polymer supported sulphanilic acid.
  • RSC Publishing. (n.d.). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles.
  • ResearchGate. (2025). Recent Advances in the Synthesis of Heterocycles from Oximes.
  • Molecules. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • PubChem. (n.d.). 1-Phenyl-1,2-propanedione-2-oxime.
  • Asian Journal of Research in Chemistry. (2021). A Short Review on Structures and Synthesis of some Heterocyclic Compounds.
  • Chemical Synthesis Database. (2025). (2E)-1-phenyl-1,2-propanedione 2-oxime.
  • Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds.
  • NIST. (n.d.). 1,2-Propanedione, 1-phenyl-, 2-oxime. In NIST Chemistry WebBook.
  • Beilstein Journal of Organic Chemistry. (2020). Oxime radicals: generation, properties and application in organic synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the solubility of 1-Phenyl-1,2-propanedione-2-oxime in aqueous buffer systems

Technical Support Center: Optimizing the Aqueous Solubility of 1-Phenyl-1,2-propanedione-2-oxime (PPO) Welcome to the Technical Support Center for 1-Phenyl-1,2-propanedione-2-oxime (PPO), also known as alpha-isonitrosopr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the Aqueous Solubility of 1-Phenyl-1,2-propanedione-2-oxime (PPO)

Welcome to the Technical Support Center for 1-Phenyl-1,2-propanedione-2-oxime (PPO), also known as alpha-isonitrosopropiophenone[1]. PPO is a highly versatile organic compound utilized as a chelating extractant for transition metals[2], a reagent in optical chemical sensors[3], and a critical colorimetric indicator in arginase activity assays[4]. However, due to its hydrophobic phenyl ring and aliphatic backbone, researchers frequently encounter severe solubility issues when introducing it to aqueous buffer systems.

This guide is designed for scientists and drug development professionals to troubleshoot precipitation issues, understand the physicochemical causality behind solubilization, and implement self-validating experimental protocols.

Part 1: The Mechanistic Causality of PPO Solubility

To permanently resolve precipitation issues, we must design our protocols around the molecule's intrinsic physicochemical properties:

  • Acid-Base Equilibria (pKa): The oxime group (-C=N-OH) on PPO has a pKa of approximately 9.25[2]. Below this pH, the molecule remains protonated (neutral), and its hydrophobicity dominates, leading to rapid precipitation in physiological buffers (pH 7.4). Above pH 10.5, the oxime group deprotonates into a highly water-soluble anion[2].

  • Solvent Compatibility: In its neutral state, PPO is highly soluble in polar organic solvents such as methanol, absolute ethanol, and dimethyl sulfoxide (DMSO)[5].

Part 2: Troubleshooting Guides & FAQs

Q: Why does PPO precipitate immediately when I add my stock solution to a physiological PBS buffer (pH 7.4)? A: This is a classic case of solvent-shift precipitation. If you dissolve PPO in 100% DMSO and inject it directly into a neutral aqueous buffer, the DMSO rapidly diffuses into the water. Because the buffer pH (7.4) is well below PPO's pKa of 9.25[2], the compound remains unionized and crashes out of solution. Solution: You must either use a step-wise dilution method to prevent localized supersaturation or introduce a solubilizing agent like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to shield the hydrophobic phenyl ring from the aqueous environment.

Q: I am running a colorimetric arginase assay to measure urea. How should I prepare my PPO solution to avoid precipitation in the acidic stop solution? A: In the arginase assay, urea reacts with PPO under highly acidic conditions and heat to produce a measurable chromophore[4]. Because the assay relies on a harsh acidic stop solution (typically a 1:3:7 mixture of H2SO4:H3PO4:H2O)[6], you cannot use alkaline pH to dissolve PPO. Solution: Dissolve PPO entirely in 100% absolute ethanol[7]. When this ethanolic PPO is added to the strong acid mixture, the heat (95°C) and the acid catalyze the condensation reaction with urea before the PPO has a chance to precipitate[7].

Q: After heating my arginase assay to 95°C, I get a cloudy white precipitate that interferes with my 540 nm absorbance reading. What went wrong? A: This is a common artifact caused by an excess of unreacted PPO precipitating out of the acidic mixture as the microplate cools down[6]. Solution: Reduce the concentration of your PPO stock. Research has demonstrated that reducing the ethanolic PPO concentration from the traditional 9% down to 4.5% maintains the assay's dynamic range while completely eliminating the cloudy precipitate[6].

Q: Can I just adjust the pH of my buffer to 11 to keep PPO dissolved for a live-cell assay? A: While adjusting the pH above 10.5 will completely dissolve PPO by deprotonating the oxime[2], a pH of 11 is highly cytotoxic and will denature most cellular proteins. This alkaline approach is strictly reserved for cell-free analytical extractions (e.g., metal chelation)[2]. For live-cell assays, you must rely on cyclodextrin complexation.

Part 3: Self-Validating Experimental Protocols

Protocol A: Preparation of Ethanolic PPO for Arginase/Urea Assays

Causality: Ethanol acts as a miscible carrier that prevents localized supersaturation when PPO is introduced to the aqueous acid, while a reduced concentration prevents post-heating precipitation.

  • Weighing: Accurately weigh 450 mg of high-purity PPO[5].

  • Solubilization: Dissolve the powder in 10 mL of 100% absolute ethanol to create a 4.5% w/v stock[6]. Vortex until completely clear.

  • Assay Integration: After stopping your arginase reaction with the acid mixture (H2SO4:H3PO4:H2O), add 25 µL of the 4.5% ethanolic PPO[6].

  • Thermal Condensation: Heat the mixture at 95°C for 30 minutes in the dark (the reaction is light-sensitive)[4].

  • Validation Step: Cool the microplate for 10 minutes. Visually inspect the wells. A successful solubilization will yield a clear, violet solution without any cloudy white precipitate[6]. Read absorbance at 540-550 nm[4].

Protocol B: HP-β-Cyclodextrin Complexation for Physiological Buffers (pH 7.4)

Causality: HP-β-CD forms a hydrophilic inclusion complex around the hydrophobic phenyl ring of PPO, allowing it to remain dissolved at neutral pH without the need for cytotoxic organic solvents.

  • Preparation of Host: Prepare a 20% (w/v) solution of HP-β-CD in your target buffer (e.g., PBS, pH 7.4).

  • Preparation of Guest: Dissolve PPO in a minimal volume of methanol (e.g., 100 mg/mL)[5].

  • Complexation: Dropwise, add the methanolic PPO to the stirring HP-β-CD solution at room temperature.

  • Solvent Evaporation: Stir the mixture uncovered in a fume hood or under a gentle stream of nitrogen for 4 hours to evaporate the methanol.

  • Validation Step: Filter the resulting solution through a 0.22 µm syringe filter. Measure the UV absorbance of the filtrate at ~250 nm to quantify the encapsulated PPO against a standard curve. The lack of retained solid on the filter validates successful complexation.

Part 4: Quantitative Data Presentation

Solubilization StrategyMechanism of ActionIdeal pH RangeMax Aqueous ConcentrationPrimary Application
Alkaline Buffer Deprotonation of oxime (pKa ~9.25)> 10.5High (> 50 mM)Metal extraction, analytical chemistry
Ethanol/DMSO Co-solvent Hydrophobic solvationAcidic to NeutralModerate (Assay dependent)Arginase/Urea colorimetric assays
HP-β-CD Complexation Host-guest inclusion4.0 - 8.0Moderate (~10 mM)Live-cell assays, physiological buffers
Surfactant (Tween 20) Micellar encapsulation4.0 - 8.0Low to ModerateIn vitro biochemical screening

Part 5: Solubilization Decision Matrix

G Start PPO Solubilization Workflow AcidicAssay Is this an acidic assay? (e.g., Arginase/Urea) Start->AcidicAssay CheckAssay Is the assay sensitive to organic solvents? UseCosolvent Use 5-10% DMSO/EtOH Co-solvent Method CheckAssay->UseCosolvent No CheckPH Can the assay tolerate alkaline pH (>10.5)? CheckAssay->CheckPH Yes UsePH Adjust Buffer pH to >10.5 (Deprotonates Oxime) CheckPH->UsePH Yes UseCD Use HP-β-Cyclodextrin Inclusion Complex CheckPH->UseCD No AcidicAssay->CheckAssay No UseAcidic Dissolve in 100% EtOH Add directly to acid AcidicAssay->UseAcidic Yes (Arginase)

Decision matrix for optimizing 1-Phenyl-1,2-propanedione-2-oxime (PPO) solubility.

References

  • Izquierdo, A., Compañó, R., & Granados, M. (1991). Solvent extraction of 1-phenyl-1,2-propanedione-2-oxime and of its copper(II) and nickel(II) complexes into chloroform. Polyhedron. [Link]

  • ResearchGate Community. (2013). Arginase activity assay in serum samples of cancer patients. ResearchGate. [Link]

  • Drapier, J. C., et al. (2003). Arginine metabolism during macrophage autocrine activation and infection with mouse hepatitis virus 3. Journal of Leukocyte Biology. [Link]

Sources

Optimization

Technical Support Center: Optimizing pH for Selective Metal Extraction with 1-Phenyl-1,2-propanedione-2-oxime

Welcome to the technical support center for the application of 1-Phenyl-1,2-propanedione-2-oxime (also known as α-isonitropropiophenone) in selective metal extraction. This guide is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the application of 1-Phenyl-1,2-propanedione-2-oxime (also known as α-isonitropropiophenone) in selective metal extraction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful application of this versatile chelating agent. We will delve into the critical role of pH in achieving high selectivity and efficiency in your metal extraction workflows.

The Lynchpin of Selectivity: Understanding the Role of pH

The selective extraction of metal ions from an aqueous solution into an immiscible organic phase using 1-Phenyl-1,2-propanedione-2-oxime is fundamentally governed by pH. The oxime group of the molecule possesses an acidic proton that can be released upon forming a chelate complex with a metal ion. This is a cation exchange mechanism where the extraction efficiency is highly dependent on the pH of the aqueous phase.[1]

The general equilibrium for the extraction of a divalent metal ion (M²⁺) can be represented as:

M²⁺(aq) + 2HL(org) ⇌ ML₂(org) + 2H⁺(aq)

Where HL represents the 1-Phenyl-1,2-propanedione-2-oxime ligand. As the equation illustrates, the formation of the metal-ligand complex in the organic phase releases protons into the aqueous phase. According to Le Chatelier's principle, increasing the pH (i.e., decreasing the H⁺ concentration) will shift the equilibrium to the right, favoring the extraction of the metal ion into the organic phase.

The optimal pH for extraction varies for different metal ions due to the differing stability constants of their respective metal-oxime complexes. This pH-dependent behavior is the key to achieving selective separation of one metal from another.

Frequently Asked Questions (FAQs)

Q1: What is 1-Phenyl-1,2-propanedione-2-oxime and why is it used for metal extraction?

A1: 1-Phenyl-1,2-propanedione-2-oxime is an organic compound belonging to the oxime class, known for its ability to form stable chelate complexes with various metal ions.[2] Its structure, featuring both a keto and an oxime group, allows it to act as a bidentate ligand, effectively "gripping" metal ions and facilitating their transfer from an aqueous solution to an organic solvent. This property is highly valuable for purification, separation, and analytical determination of metals.

Q2: How does pH directly influence the selectivity of metal extraction with this ligand?

A2: The formation of the metal-ligand complex involves the deprotonation of the oxime's hydroxyl group.[3] The ease of this deprotonation, and thus the stability of the resulting complex, is different for each metal ion. Some metals will form stable complexes at lower pH values, while others require a more alkaline environment. By carefully controlling the pH of the aqueous phase, you can selectively extract a target metal ion that forms a stable complex at that specific pH, leaving other metal ions behind in the aqueous phase.

Q3: What are the typical optimal pH ranges for extracting common metal ions with 1-Phenyl-1,2-propanedione-2-oxime and its derivatives?

A3: The optimal pH for extraction is highly dependent on the specific metal ion and the exact derivative of the oxime used. Based on available literature for similar oxime-based extractants, the following provides a general guideline:

Metal IonTypical Optimal pH RangeReference
Copper (Cu²⁺)Weakly acidic to neutral (e.g., pH 3.0-8.0 for a thiosemicarbazone derivative)[4]
Nickel (Ni²⁺)Neutral to slightly basic (e.g., pH 7.0-9.0 for dimethylglyoxime, a related dioxime)[5]
Cobalt (Co²⁺)Neutral to slightly basic (e.g., pH 6.5 for a dioxime derivative)
Iron (Fe²⁺)Basic (e.g., pH 10.0 for a benzylideneazine derivative)[6]

Note: These are illustrative examples with related compounds. The optimal pH for 1-Phenyl-1,2-propanedione-2-oxime itself should be experimentally determined for each specific metal ion.

Q4: What organic solvents are suitable for dissolving 1-Phenyl-1,2-propanedione-2-oxime and for the extraction process?

A4: Chloroform is a commonly used solvent for extracting metal complexes of 1-Phenyl-1,2-propanedione-2-oxime and its derivatives.[7][8] Other non-polar to moderately polar, water-immiscible organic solvents such as toluene, xylene, and kerosene can also be effective. The choice of solvent can influence extraction efficiency, so it is an important parameter to consider during method development.[1]

Troubleshooting Guide

This section addresses common issues encountered during the selective metal extraction process and provides practical solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Extraction Efficiency Suboptimal pH: The pH of the aqueous phase is not within the optimal range for the target metal ion.Solution: Systematically vary the pH of the aqueous solution (e.g., in increments of 0.5 pH units) to identify the optimal extraction pH for your metal of interest. Use appropriate buffers to maintain a stable pH during extraction.
Insufficient Reagent Concentration: The concentration of 1-Phenyl-1,2-propanedione-2-oxime in the organic phase is too low to complex all the metal ions.Solution: Increase the concentration of the oxime reagent in the organic phase. A molar ratio of ligand to metal of at least 2:1 is typically required for divalent metals, but an excess of the ligand is often beneficial.
Inadequate Mixing/Equilibration Time: The two phases have not been mixed vigorously enough or for a sufficient duration to allow for complete transfer of the metal-ligand complex.Solution: Increase the shaking time and/or vigor during the extraction step. Typical equilibration times range from 5 to 15 minutes.[5]
Poor Selectivity (Co-extraction of other metals) pH is too high: The pH may be in a range where multiple metal ions form stable complexes with the oxime.Solution: Lower the pH of the aqueous phase to a value where only the target metal ion is efficiently extracted. This may require a careful optimization study.
Inappropriate Masking Agents: Interfering ions that also form complexes with the oxime are present.Solution: Introduce masking agents to the aqueous phase that selectively complex with the interfering ions, preventing their extraction. For example, citrate or tartrate can often mask ions like Fe³⁺ or Al³⁺.
Emulsion Formation at the Interface High concentration of surfactants or particulate matter: These can stabilize the interface between the aqueous and organic phases.Solution: - Gently swirl instead of vigorously shaking the separatory funnel.[9]- Add a small amount of a saturated salt solution (brine) to increase the ionic strength of the aqueous phase.[9][10]- Centrifuge the mixture to break the emulsion.[10]- If the sample matrix is complex, consider a pre-treatment step like filtration.
Precipitation of the Metal-Ligand Complex Limited solubility of the complex: The formed metal-oxime complex may not be sufficiently soluble in the chosen organic solvent.Solution: - Try a different organic solvent in which the complex has higher solubility.- Decrease the initial concentration of the metal ion in the aqueous phase.

Experimental Protocols

Protocol 1: Determination of Optimal pH for Metal Extraction

This protocol outlines the steps to determine the ideal pH for extracting a specific metal ion using 1-Phenyl-1,2-propanedione-2-oxime.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the metal ion of interest (e.g., 100 ppm) in deionized water.

    • Prepare a stock solution of 1-Phenyl-1,2-propanedione-2-oxime (e.g., 0.1 M) in a suitable organic solvent (e.g., chloroform).

  • pH Adjustment and Extraction:

    • In a series of separatory funnels, add a known volume and concentration of the metal ion stock solution.

    • Adjust the pH of each solution to a different value within a target range (e.g., pH 2 to 10) using dilute acid (e.g., HCl) or base (e.g., NaOH). Use a pH meter for accurate measurement.

    • Add an equal volume of the 1-Phenyl-1,2-propanedione-2-oxime solution to each separatory funnel.

    • Shake each funnel vigorously for a set period (e.g., 10 minutes) to ensure equilibration.

  • Phase Separation and Analysis:

    • Allow the phases to separate completely.

    • Carefully collect the aqueous phase from each funnel.

    • Analyze the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique (e.g., Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)).

  • Data Analysis:

    • Calculate the percentage of extraction at each pH value using the formula: % Extraction = [ (Initial Concentration - Final Concentration) / Initial Concentration ] * 100

    • Plot the percentage of extraction versus pH to determine the optimal pH range for maximum extraction.

Workflow for pH Optimization

G cluster_prep Preparation cluster_extraction Extraction at Varied pH cluster_analysis Analysis cluster_result Result Metal_Stock Prepare Metal Ion Stock Solution pH_Adjust Adjust pH of Aqueous Phase (e.g., pH 2-10) Metal_Stock->pH_Adjust Ligand_Stock Prepare Ligand Stock Solution Mix Add Ligand Solution & Equilibrate (Shake) Ligand_Stock->Mix pH_Adjust->Mix Separate Allow Phase Separation Mix->Separate Analyze Analyze Metal Concentration in Aqueous Phase (AAS/ICP) Separate->Analyze Calculate Calculate % Extraction Analyze->Calculate Plot Plot % Extraction vs. pH Calculate->Plot Optimal_pH Determine Optimal pH Plot->Optimal_pH

Caption: Workflow for determining the optimal pH for metal extraction.

Visualizing the Chemical Equilibrium

The following diagram illustrates the fundamental chemical equilibrium involved in the liquid-liquid extraction of a divalent metal ion with 1-Phenyl-1,2-propanedione-2-oxime.

G M2_aq M²⁺ ML2_org ML₂ M2_aq->ML2_org Extraction H_plus 2H⁺ H_plus->M2_aq HL_org 2HL HL_org->ML2_org ML2_org->H_plus Stripping

Caption: Equilibrium of metal extraction and stripping.

References

  • Analytical method development for extractive spectrophotometric determination of copper (II) using 1, 2 Propanedione,1-phenyl-1-(2-hydroxy-5- bromobenzilidine azine). vertexaisearch.cloud.google.com.
  • Analytical properties of 1-phenyl-1,2-propanedione-2-oxime thiosemicarbazone: simultaneous spectrophotometric determination of copper(II) and nickel(II) in edible oils and seeds. PubMed.
  • Novel Pyridine Oxime-Based Complexing Agents for Enhanced Corrosion Resistance in Zinc–Nickel Alloy Electroplating: Mechanisms and Applic
  • Simultaneous first derivative spectrophotometric determination of copper(II) and nickel(II) using 1-phenyl-1,2-propanedione-2-oxime thiosemicarbazone | Request PDF.
  • Analytical method development for extractive spectrophotometric determination of Ni(II) using 1,2-propanedione-1-phenyl-1-(2- hydroxy-5-bromo-benzilidineazine)-2-oxime [PDPHBBAO].. Semantic Scholar.
  • Extractive spectrophotometric determi- nation of Co(II) at trace level using l-phenyl 1,2-propanedione dioxime. Semantic Scholar.
  • (2E)-1-phenyl-1,2-propanedione 2-oxime.
  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil.
  • How Can We Improve Our Liquid-Liquid Extraction Processes?. SCION Instruments.
  • Tips for Troubleshooting Liquid–Liquid Extractions.
  • Spectrophotometric determination of Fe(II) as a complex with 1,2-propanedione, 1-phenyl-1-(2-hydroxybenzylideneazine)-2-oxime(PDPHBAO) | Request PDF.
  • Troubleshooting Liquid-Liquid Extraction Columns Evalu
  • Efficient Extraction of Metal Ions Using a Recirculating Two‐Stage Flow Reactor. Unknown Source.
  • The synthetic method of the propanedione of 1 phenyl of novel photoinitiator 1,2.
  • Oxygen Binding by Co(II) Complexes with Oxime-Containing Schiff Bases in Solution. PMC.
  • Oxime and oximate metal complexes: unconventional synthesis and reactivity. Unknown Source.
  • Analytical properties of 1-phenyl-1,2-propanedione-2-oxime thiosemicarbazone: Simultaneous spectrophotometric determination of copper(II) and nickel(II) in edible oils and seeds | Request PDF.
  • 1-Phenyl-1,2-propanedione-2-oxime | C9H9NO2 | CID 9566063. PubChem.
  • Diagnosing Problems in Liquid Liquid Extractors. Tracerco.
  • A Comparative Analysis of Oxime Reagents for Enhanced Metal Extraction. Benchchem.
  • Selective and Efficient Solvent Extraction of Copper(II) Ions from Chloride Solutions by Oxime Extractants. Regular Article.
  • Selective Extraction of Cu (II) Using Novel C=O–NOH. Semantic Scholar.
  • SPECTROPHOTOMETRIC DETERMINATION OF Co(II) AS A COMPLEX WITH 1, 2 - PROPANEDIONE, 1- PHENYL - 1 - ( 2 - HYDROXYL - 5 - BROMO - BENZILIDINEAZINE)-2-OXIME [PDPHBBAO]. Lokhande et al., IJPSR.
  • 1,2-Propanedione, 1-phenyl-, 2-oxime. the NIST WebBook.
  • 1-phenyl-1,2-propanedione-2-oxime (C9H9NO2). PubChemLite.
  • Introduction to 1-Phenyl-1,2-propanedione-2-oxime Compound. Ontosight.
  • (PDF) Crown-hydroxylamines are pH-dependent chelating N,O-ligands with a potential for aerobic oxidation catalysis.
  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Unknown Source.
  • 1-Phenyl-1,2-propanedione-2-oxime. SIELC Technologies.
  • Technical Support Center: Optimization of Extraction Parameters for Pyran-2-ones

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Troubleshooting

Troubleshooting low reaction yields in the synthesis of 1-Phenyl-1,2-propanedione-2-oxime

Welcome to the Technical Support Center for the synthesis of 1-Phenyl-1,2-propanedione-2-oxime (also known as α-isonitrosopropiophenone). This compound is a critical intermediate in the synthesis of complex heterocycles,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-Phenyl-1,2-propanedione-2-oxime (also known as α-isonitrosopropiophenone). This compound is a critical intermediate in the synthesis of complex heterocycles, photoinitiators, and organometallic complexes.

This guide is designed for research scientists and drug development professionals. It moves beyond basic procedures to address the mechanistic causality behind common synthesis failures—specifically focusing on troubleshooting low reaction yields during the acid-catalyzed nitrosation of propiophenone.

Mechanistic Overview & Failure Pathways

To successfully troubleshoot this synthesis, one must first understand the reaction kinetics. The process relies on the in situ generation of a nitrosyl cation (or equivalent reactive species) from an alkyl nitrite, which subsequently attacks the acid-catalyzed enol tautomer of propiophenone. Yield losses almost always stem from the degradation of these transient intermediates or the thermal hydrolysis of the final product.

NitrosationPathway Propiophenone Propiophenone (Starting Material) Enol Acid-Catalyzed Enol (Reactive Intermediate) Propiophenone->Enol HCl catalyst C_Nitroso C-Nitroso Intermediate (Transient) Enol->C_Nitroso Electrophilic attack NitrosatingAgent Alkyl Nitrite / HCl (Nitrosyl Cation Source) NitrosatingAgent->C_Nitroso NO+ transfer SideReaction1 Alkyl Nitrite Degradation (Loss of Reagent) NitrosatingAgent->SideReaction1 Heat / Light / H2O Product 1-Phenyl-1,2-propanedione-2-oxime (Target Product) C_Nitroso->Product Tautomerization SideReaction2 1-Phenyl-1,2-propanedione (Hydrolysis Byproduct) Product->SideReaction2 Excess Acid / Heat

Acid-catalyzed nitrosation of propiophenone and primary yield-loss pathways.

Expert Q&A: Troubleshooting Low Reaction Yields

Q1: My overall yield is consistently below 40%, even though I am using the correct stoichiometric ratios. What is the primary cause? A1: The most common cause of a severely depressed yield is the degradation of the alkyl nitrite reagent (e.g., butyl nitrite or methyl nitrite) prior to or during the reaction. Alkyl nitrites are highly sensitive to light, heat, and moisture, readily decomposing into nitrogen oxides and alcohols[1]. Causality: The reaction relies on the continuous availability of the nitrosating agent. If the alkyl nitrite has degraded, the effective concentration of the electrophile drops, leaving unreacted propiophenone in the ether layer. Solution: Always use freshly prepared or recently redistilled alkyl nitrite[1]. Maintain the reaction temperature strictly within the optimal range (often 35–40 °C or room temperature, depending on the specific protocol) to prevent premature volatilization or thermal decomposition[2].

Q2: I am observing a biphasic mixture and the reaction seems sluggish. How do I drive it to completion? A2: This is a mass-transfer limitation. The nitrosation of propiophenone in ether using gaseous hydrogen chloride as a catalyst requires vigorous and constant agitation[1]. Causality: The acid-catalyzed enolization of propiophenone is the rate-determining step. HCl gas must be continuously dissolved in the ether phase to protonate the ketone. If stirring is inadequate, the localized concentration of HCl drops, halting enolization. Warning: An abrupt increase in stirring speed later in the process can cause a sudden, dangerous exotherm as accumulated reagents rapidly react[1]. Solution: Ensure a constant, high-speed mechanical stirring rate from the very beginning. Introduce dry HCl gas at a steady, measurable rate (e.g., 6–10 bubbles per second)[1].

Q3: My isolated product is heavily contaminated with a yellow oil, identified as 1-phenyl-1,2-propanedione, and my oxime yield is severely reduced. Why? A3: The yellow oil is the diketone byproduct, formed via the acid hydrolysis of your target oxime product[3]. Causality: 1-Phenyl-1,2-propanedione-2-oxime is highly sensitive to strong aqueous acids at elevated temperatures. During the workup, when the alkaline aqueous extract (containing the sodium oximate salt) is neutralized with concentrated HCl to precipitate the product, the neutralization reaction is highly exothermic. If the temperature spikes, the oxime hydrolyzes into 1-phenyl-1,2-propanedione and hydroxylamine[3]. Solution: The alkaline extracts must be poured slowly into a large excess of concentrated HCl mixed with crushed ice[1]. The presence of ice ensures the temperature remains near 0 °C, kinetically suppressing the hydrolysis pathway.

Q4: I am losing product during the extraction phase. How can I optimize the recovery from the ether layer? A4: Incomplete extraction into the aqueous alkaline phase is a frequent source of yield loss. Causality: The oxime proton is only weakly acidic. A single extraction with sodium hydroxide is insufficient to drive the equilibrium entirely toward the water-soluble sodium oximate salt. Solution: Perform multiple, sequential extractions using dilute NaOH (e.g., five portions of NaOH solution)[1].

WorkupLogic ReactionMixture Crude Ether Mixture (Product + Unreacted SM) NaOH_Ext Aqueous NaOH Extraction (Forms Oximate Salt) ReactionMixture->NaOH_Ext EtherLayer Ether Layer (Unreacted Propiophenone) NaOH_Ext->EtherLayer Organic Phase AqueousLayer Aqueous Layer (Sodium Oximate) NaOH_Ext->AqueousLayer Aqueous Phase Loss1 Incomplete Extraction (Yield Loss) EtherLayer->Loss1 If product left behind Acidification Acidification (HCl + Ice) (pH < 2) AqueousLayer->Acidification Precipitate Crystallization (Target Product) Acidification->Precipitate Controlled Temp Loss2 Oiling Out / Hydrolysis (Yield Loss) Acidification->Loss2 Exothermic / No Ice

Optimized workup workflow emphasizing critical temperature and pH control points.

Standardized Experimental Protocol

The following methodology is adapted from validated 1 procedures to ensure a self-validating, high-yield system[1].

Phase 1: Enolization & Nitrosation
  • Reaction Setup: In a well-ventilated fume hood, dissolve 3.5 moles (469 g) of propiophenone in 2.3 L of anhydrous ethyl ether within a large reaction flask equipped with a mechanical stirrer, dropping funnel, and a gas inlet tube[1].

    • Causality: Ether serves as a non-participating solvent that dissipates the heat of the subsequent exothermic reaction through gentle reflux.

  • Acid Catalysis: Begin vigorous mechanical stirring. Introduce dry hydrogen chloride (HCl) gas through the inlet at a steady rate of 6–10 bubbles per second[1].

    • Causality: HCl protonates the carbonyl oxygen of propiophenone, driving the rate-determining enolization step required for nucleophilic attack.

  • Nitrosating Agent Addition: Slowly add the alkyl nitrite (e.g., freshly prepared methyl or butyl nitrite) via the dropping funnel over a period of 4 hours[1].

    • Validation Checkpoint: The solution should develop a brown-red color, and the ether should begin to reflux gently within 10 minutes. If reflux does not occur, halt addition to prevent a dangerous accumulation of unreacted nitrite[1].

Phase 2: Isolation & Purification
  • Alkaline Extraction: Transfer the reaction mixture to a separatory funnel. Extract the ether layer sequentially with five 500-mL portions of dilute aqueous sodium hydroxide[1].

    • Validation Checkpoint: The remaining ether layer should contain only unreacted propiophenone (typically 80–110 g recoverable via distillation), confirming complete extraction of the product[1].

  • Acidic Precipitation: Slowly pour the combined aqueous alkaline extracts into a vigorously stirred mixture of 700–750 mL concentrated HCl and 1 kg of crushed ice[1].

    • Causality: The massive excess of ice absorbs the heat of neutralization. Keeping the temperature near 0 °C prevents the acid-catalyzed hydrolysis of the oxime into 1-phenyl-1,2-propanedione[3].

  • Filtration & Recrystallization: Filter the precipitated crystals under suction. Recrystallize the crude product from toluene (approx. 550 mL) to yield snow-white crystals (m.p. 112–113 °C)[1].

Quantitative Data Summary

Use the following troubleshooting matrix to diagnose yield drops based on visual and chemical indicators observed during your workflow.

Failure ModeChemical IndicatorExpected Yield DropCorrective Action
Degraded Alkyl Nitrite Lack of gentle reflux during addition-20% to -40%Use freshly distilled reagent; store protected from light.
Inadequate Agitation Sluggish reaction; high starting material recovery-15% to -30%Maintain constant, high-speed mechanical stirring.
Thermal Hydrolysis (Workup) Yellow oil (diketone) in isolated product-10% to -25%Quench alkaline extracts into HCl/Ice mixture strictly < 5 °C.
Incomplete Extraction Product remains in ether waste fraction-10% to -15%Perform a minimum of 5 sequential dilute NaOH extractions.

References

  • Hartung, W. H., & Crossley, F. "Isonitrosopropiophenone." Organic Syntheses, Coll. Vol. 3, p.191 (1955). 1

  • "ISONITROSOPROPIOPHENONE." Sciencemadness / Organic Syntheses. 3

  • "The synthetic method of the propanedione of 1 phenyl of novel photoinitiator 1,2." Google Patents (CN106883109A).2

Sources

Optimization

Technical Support Center: Optimizing 1-Phenyl-1,2-propanedione-2-oxime Spectrophotometric Assays

Welcome to the technical support center for 1-Phenyl-1,2-propanedione-2-oxime (PPD-oxime) spectrophotometric assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-Phenyl-1,2-propanedione-2-oxime (PPD-oxime) spectrophotometric assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for minimizing interfering ions in your experiments. Our goal is to ensure the accuracy, precision, and reliability of your results through a deep understanding of the assay's chemistry and potential pitfalls.

Introduction to PPD-oxime Assays and the Challenge of Interfering Ions

1-Phenyl-1,2-propanedione-2-oxime and its derivatives are versatile chromogenic reagents widely used in spectrophotometry for the quantification of various analytes, including urea and divalent metal ions like copper(II) and nickel(II)[1]. The principle of these assays lies in the formation of a colored complex between the PPD-oxime reagent and the target analyte, where the intensity of the color, measured as absorbance, is directly proportional to the analyte's concentration.

However, the chemical reactivity of PPD-oxime is not entirely specific. A significant challenge in these assays is the presence of interfering ions in the sample matrix, which can lead to erroneous results. These ions can interact with the PPD-oxime reagent, the analyte-PPD-oxime complex, or other components of the assay, causing either positive or negative interference. This guide will equip you with the knowledge and techniques to identify, understand, and mitigate these interferences.

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering ions in PPD-oxime assays?

A1: The most common interfering ions are typically other metal cations that can also form colored complexes with PPD-oxime or other oximates. These include, but are not limited to:

  • Transition metals: Iron (Fe²⁺/Fe³⁺), Copper (Cu²⁺), Nickel (Ni²⁺), Cobalt (Co²⁺), and Manganese (Mn²⁺) are frequent interferents due to their ability to form stable coordination complexes.

  • Heavy metals: Lead (Pb²⁺), Cadmium (Cd²⁺), and Mercury (Hg²⁺) can also interfere, often by forming precipitates or their own colored complexes.

  • Alkaline earth metals: While generally less problematic, high concentrations of Calcium (Ca²⁺) and Magnesium (Mg²⁺) can sometimes interfere, particularly in assays performed at higher pH where they might precipitate as hydroxides.

The specific ions of concern will depend on the analyte of interest and the composition of your sample matrix.

Q2: How do these ions interfere with the assay?

A2: Interfering ions can disrupt the assay through several mechanisms:

  • Competitive Complexation: The interfering ion may bind to the PPD-oxime reagent, reducing the amount available to react with the target analyte. This typically leads to a falsely low reading for the analyte.

  • Formation of Colored Complexes: The interfering ion itself may form a colored complex with PPD-oxime that absorbs light at or near the same wavelength as the analyte-PPD-oxime complex. This results in a falsely high reading.

  • Precipitation: Some interfering ions can form insoluble precipitates with the PPD-oxime reagent or under the pH conditions of the assay. This can cause turbidity, which scatters light and leads to inaccurate absorbance readings.

  • Quenching: Certain ions can decrease the intensity of the colored product through a process called quenching, resulting in a lower-than-expected absorbance.

  • Redox Reactions: Ions with redox activity can potentially alter the oxidation state of the analyte or the reagent, preventing the desired color-forming reaction.

Q3: My sample is from a biological source (e.g., serum, urine). What other interferences should I be aware of?

A3: Biological samples are complex matrices and can introduce several non-ionic interferences:

  • Hemolysis: The lysis of red blood cells releases hemoglobin, which has a strong absorbance in the visible spectrum and can cause significant spectral interference[2].

  • Lipemia: High levels of lipids can cause turbidity, leading to light scattering and inaccurate absorbance measurements[2].

  • Icterus: High concentrations of bilirubin, as seen in jaundiced samples, can cause spectral interference due to its absorbance in the 400-500 nm range[2].

  • High Protein Concentration: Very high protein levels, particularly paraproteins, can cause interference through volume displacement effects or by precipitating under the assay conditions, leading to turbidity[2][3].

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to interfering ions.

Problem 1: Inconsistent or Non-reproducible Results

Potential Cause: Variable concentrations of interfering ions in your samples.

Troubleshooting Steps:

  • Analyze a Spike and Recovery Sample: Add a known amount of your target analyte to a sample matrix and measure the concentration. A recovery significantly different from 100% suggests the presence of interference.

  • Perform a Serial Dilution: Dilute a sample with high suspected interference. If the interference is concentration-dependent, the calculated concentration of the analyte (after correcting for dilution) should become more consistent at higher dilutions.

  • Visually Inspect Samples: Look for signs of turbidity or unusual coloration in your samples before and after adding the reagents, which could indicate precipitation.

Problem 2: Falsely High Absorbance Readings

Potential Cause: An interfering ion is forming a colored complex that absorbs at a similar wavelength to your analyte-PPD-oxime complex.

Troubleshooting Steps:

  • Run a "Matrix Blank": Prepare a sample that contains all the components of your reaction mixture except the target analyte. A non-zero absorbance reading indicates interference from the sample matrix.

  • Identify the Culprit: If you have an idea of the potential interfering ions in your sample, prepare solutions of these ions and run them through the assay individually to see if they produce a color.

  • Employ a Masking Agent: Once the interfering ion is identified, a specific masking agent can be added to the sample to form a stable, colorless complex with the interferent, preventing it from reacting with the PPD-oxime.

Problem 3: Falsely Low Absorbance Readings

Potential Cause: An interfering ion is competing with your analyte for the PPD-oxime reagent, or it is quenching the color of the analyte-PPD-oxime complex.

Troubleshooting Steps:

  • Increase Reagent Concentration: A slight increase in the PPD-oxime concentration may overcome competitive inhibition, but be cautious as this can also increase background absorbance.

  • Optimize Reaction pH: The stability of metal-ligand complexes is highly pH-dependent[4]. Adjusting the pH of the reaction may selectively favor the formation of the analyte-PPD-oxime complex over the interfering ion complex.

  • Remove the Interfering Ion: If masking is not effective, consider removing the interfering ion from the sample prior to the assay using techniques like precipitation, solid-phase extraction, or ion-exchange chromatography.

Experimental Protocols for Minimizing Interference

Protocol 1: Masking of Interfering Metal Ions

Masking agents are substances that selectively form stable complexes with interfering ions, preventing them from participating in the color-forming reaction[2][5].

General Procedure:

  • Identify the Interfering Ion: Based on your sample source and preliminary tests.

  • Select an Appropriate Masking Agent: Refer to the table below for common masking agents and the ions they target.

  • Optimize Masking Agent Concentration: Add the masking agent to your sample before the PPD-oxime reagent. The optimal concentration will be enough to mask the interferent without affecting the analyte. This should be determined empirically.

  • Proceed with the PPD-oxime Assay: Follow your standard protocol.

Table 1: Common Masking Agents and Their Target Ions

Masking AgentTarget Interfering IonsNotes and Precautions
Triethanolamine Fe³⁺, Al³⁺, Mn²⁺Forms colorless complexes. Effective in alkaline solutions.
Cyanide (KCN or NaCN) Cu²⁺, Ni²⁺, Co²⁺, Cd²⁺, Zn²⁺, Ag⁺EXTREMELY TOXIC. Use with extreme caution in a well-ventilated fume hood. Forms very stable cyanide complexes.
Fluoride (NaF or KF) Fe³⁺, Al³⁺, Ca²⁺, Mg²⁺Can interfere with some enzyme-based assays.
Ascorbic Acid Fe³⁺Reduces Fe³⁺ to Fe²⁺, which can then be masked or may have a lower interference potential. Also acts as an antioxidant.
Thioglycolic Acid Fe³⁺Forms a stable complex with iron.
EDTA Ca²⁺, Mg²⁺, and many other divalent and trivalent cationsA non-selective chelating agent. Use with caution as it may also bind to your target analyte if it is a metal ion.

Workflow for Using a Masking Agent:

MaskingAgentWorkflow A Sample containing Analyte + Interfering Ion B Add Masking Agent A->B C Formation of stable, colorless complex with interfering ion B->C D Add PPD-oxime Reagent C->D E Selective formation of colored Analyte-PPD-oxime complex D->E F Spectrophotometric Measurement E->F

Caption: Workflow for using a masking agent to eliminate interference.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

SPE is a powerful technique for removing interfering substances from a sample matrix by selectively retaining either the analyte or the interferences on a solid sorbent[6][7].

General Procedure for Cation-Exchange SPE to Remove Interfering Cations:

  • Select a Cation-Exchange SPE Cartridge: Choose a sorbent with an appropriate capacity for your sample.

  • Condition the Cartridge: Wash the cartridge with an organic solvent (e.g., methanol) followed by deionized water to activate the sorbent.

  • Equilibrate the Cartridge: Pass a buffer solution with a pH that ensures your analyte of interest is not retained (if it is also cationic) through the cartridge.

  • Load the Sample: Pass your sample through the cartridge at a slow, controlled flow rate. The interfering cations will bind to the negatively charged sorbent.

  • Collect the Eluate: The eluate contains your analyte of interest, now free from the interfering cations.

  • Proceed with the PPD-oxime Assay: Analyze the collected eluate.

Workflow for SPE Cleanup:

SPE_Workflow cluster_0 SPE Cartridge A 1. Condition (e.g., Methanol, Water) B 2. Equilibrate (Buffer) C 3. Load Sample (Analyte + Interferences) D 4. Wash (Optional, to remove weakly bound interferences) C->D Interfering ions retained on sorbent E 5. Elute (Collect Analyte) D->E Analyte passes through Analysis E->Analysis Clean sample for assay Sample Sample->C Sample containing analyte and interfering ions

Caption: General workflow for Solid-Phase Extraction (SPE) cleanup.

Protocol 3: Removal of Interfering Ions by Precipitation

This method is useful when the interfering ion can be selectively precipitated out of solution.

Example: Removal of Iron as Iron(III) Hydroxide

  • Adjust Sample pH: Carefully increase the pH of your sample to a value where iron(III) hydroxide precipitates (typically pH > 3.5), but your analyte of interest remains in solution.

  • Centrifuge the Sample: Pellet the iron(III) hydroxide precipitate by centrifugation.

  • Collect the Supernatant: Carefully decant the supernatant, which contains your analyte.

  • Re-adjust pH: Adjust the pH of the supernatant to the optimal pH for your PPD-oxime assay.

  • Proceed with the Assay.

Caution: This method requires careful pH control to avoid co-precipitation of the target analyte.

Optimizing Reaction Conditions to Minimize Interference

Fine-tuning the parameters of your PPD-oxime assay can significantly improve its selectivity.

  • pH Optimization: The stability of metal-PPD-oxime complexes is highly dependent on pH[4]. By performing the reaction at a pH where the complex with your target analyte is highly stable, while the complexes with interfering ions are not, you can enhance the specificity of your assay. This often requires empirical testing of a range of pH values.

  • Temperature and Incubation Time: The kinetics of complex formation can vary for different ions. Optimizing the reaction temperature and incubation time may allow for the complete formation of the desired complex while minimizing the formation of interfering complexes.

  • Solvent System: For assays that involve an extraction step, the choice of organic solvent can influence which metal-PPD-oxime complexes are extracted, thereby improving selectivity.

Conclusion

The successful application of 1-Phenyl-1,2-propanedione-2-oxime spectrophotometric assays hinges on a thorough understanding and proactive management of potential interferences. By employing the strategies outlined in this guide—from simple pH adjustments to more rigorous sample cleanup techniques like SPE—researchers can significantly enhance the accuracy and reliability of their data. Always remember that method validation, including specificity and recovery experiments, is crucial when developing or adapting a PPD-oxime assay for a new sample type.

References

  • Sun Diagnostics. (n.d.). Assay Interference: A Brief Review and Helpful Hints.
  • Reddy, M. L. N., & Seshadri, T. (2003). Analytical properties of 1-phenyl-1,2-propanedione-2-oxime thiosemicarbazone: simultaneous spectrophotometric determination of copper(II) and nickel(II) in edible oils and seeds. Talanta, 59(3), 425–433.
  • Lokhande, R. S., Shevde, P. P., & Lele, S. M. (n.d.). Analytical method development for extractive spectrophotometric determination of Fe(II) as a complex with 1, 2 Propanedione,1-phenyl-1-(2-hydroxy-5-bromobenzilidine azine) -2-oxime. (PDPHBBAO).
  • BenchChem. (2025). Masking agents for interfering ions in Calconcarboxylic acid methods.
  • BenchChem. (2025). Masking agents for interfering ions in Eriochrome Black T methods.
  • Grokipedia. (2026, January 6). Masking agent.
  • Pharmaguideline. (n.d.). Masking & Demasking Reagents and Estimation of Magnesium Sulphate, and Calcium Gluconate.
  • El-Feky, H. H. (2025). Novel and practical spectrophotometric method for urea determination using p-dimethylaminobenzaldehyde reagent system augmented with chromotropic acid. Analytica Chimica Acta, 1386, 345037.
  • Scribd. (n.d.). Understanding Masking Agents in Chemistry.
  • ECHEMI. (n.d.). What is the effect of pH on absorbance in spectrophotometric titration?.
  • ALWSCI. (2025, July 31). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow.
  • LabRulez LCMS. (2024, September 25). Sample Cleanup: Method Development for Solid Phase Extraction and Beyond.
  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE).
  • Colman, B. P., & Schimel, J. P. (2010). Understanding and eliminating iron interference in colorimetric nitrate and nitrite analysis. Environmental Monitoring and Assessment, 165(1-4), 633–641.
  • Khan, M. S., et al. (2021). Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S. PLoS ONE, 16(5), e0251333.
  • Greco, V., et al. (2020). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. Molecules, 25(21), 5037.
  • Wilfinger, W. W., et al. (1997). Effect of pH and ionic strength on the spectrophotometric assessment of nucleic acid purity. BioTechniques, 22(3), 474–481.
  • ResearchGate. (n.d.). Analytical properties of 1-phenyl-1,2-propanedione-2-oxime thiosemicarbazone: Simultaneous spectrophotometric determination of copper(II) and nickel(II) in edible oils and seeds.
  • Borges, K. C. R., et al. (2005). Spectrophotometric Determination of Urea in Sugar Cane Distilled Spirits. Journal of Food Science, 70(7), c447-c451.
  • Langenfeld, N. J., Payne, L. E., & Bugbee, B. (2021). Colorimetric determination of urea using diacetyl monoxime with strong acids. PLOS ONE, 16(11), e0259760.
  • Pellá, M. C. G., et al. (2023). A conventional and chemometric analytical approach to solving urea determination with accuracy and precision. Analytical Methods, 15, 2016-2029.
  • The Pathologist. (2025, August 8). Multicolor Urea Detection.
  • Das, I., & Prasad, K. (1997). Spectrophotometric Determination of Micro Concentration of Strontium with Xylenol Orange. Journal of the Chemical Society of Pakistan, 19(3), 218-221.
  • ResearchGate. (n.d.). Interference of M-paraprotein in automated urea assays.
  • ADLM. (2017, April 1). On the Case of Paraprotein Interference: Assays With Extreme pH, Low Ionic Strength Susceptible.
  • ResearchGate. (n.d.). Spectrophotometric determination of Fe(II) as a complex with 1,2-propanedione, 1-phenyl-1-(2-hydroxybenzylideneazine)-2-oxime(PDPHBAO).
  • Biotage. (n.d.). Bioanalytical sample preparation.
  • Separation Science. (2023, December 8). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
  • FRC. (n.d.). Anions and Cations Analysis in Water Using Ion Chromatography.
  • Chemistry LibreTexts. (2024, April 15). Ion-Exchange Chromatography.
  • PubMed. (n.d.). Removal of interfering substances in samples prepared for two-dimensional (2-D) electrophoresis.
  • ResearchGate. (n.d.). New Spectrophotometric Method of Urea Determination from Milk. Comparative Study between Different Methods Used to Evaluate the.

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Troubleshooting

Technical Support Center: Purification and Recrystallization of 1-Phenyl-1,2-propanedione-2-oxime

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 1-Phenyl-1,2-propanedione-2-oxime. Here, you will find in-depth troubleshooting advice and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 1-Phenyl-1,2-propanedione-2-oxime. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification and recrystallization of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, providing potential causes and actionable solutions.

Issue 1: The crude product is an oil or fails to solidify.

  • Q: My crude 1-Phenyl-1,2-propanedione-2-oxime is an oil and will not crystallize, even after cooling. What could be the cause, and how can I resolve this?

    A: Oiling out during crystallization is a common issue that can be attributed to several factors. The melting point of the compound is relatively low for an organic solid (around 111-115°C), and significant impurities can depress the melting point further, leading to the formation of an oil instead of a solid.[1]

    • Probable Cause 1: High Impurity Load: The presence of unreacted starting materials, such as propiophenone or 1-phenyl-1,2-propanedione, or by-products from the synthesis can act as a eutectic mixture, preventing crystallization.

    • Solution 1: Aqueous Wash: Before attempting recrystallization, wash the crude product with a suitable aqueous solution. A wash with a dilute solution of sodium bicarbonate can help remove acidic impurities.[2] Subsequently, washing with a dilute acid solution may remove basic impurities.

    • Solution 2: Solvent Choice: The chosen recrystallization solvent may be too effective, or the solution may be too concentrated. Try a different solvent system. While ethanol is commonly used, you might explore mixtures like ethanol/water or toluene.[3][4]

    • Solution 3: Gradual Cooling: Rapid cooling can sometimes promote oiling out.[5] If the solution is cooled too quickly, the compound may come out of solution at a temperature above its depressed melting point. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

  • Q: I've tried slow cooling and different solvents, but my product still oils out. What are my next steps?

    A: If oiling out persists, you can try to induce crystallization from the oil.

    • Solution 1: Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil.[6] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Solution 2: Seeding: If you have a small amount of pure, solid 1-Phenyl-1,2-propanedione-2-oxime, add a tiny crystal to the oil. This seed crystal will act as a template for further crystallization.

    • Solution 3: Re-dissolve and Dilute: If the oil has formed, try heating the mixture to re-dissolve the oil and then add a small amount of additional solvent to dilute the solution.[5] Then, allow it to cool slowly again.

Issue 2: Low recovery of the purified product.

  • Q: After recrystallization, my yield of 1-Phenyl-1,2-propanedione-2-oxime is very low. What are the likely reasons for this?

    A: A low yield is a frequent problem in recrystallization and can often be traced back to the procedure.[6]

    • Probable Cause 1: Using too much solvent: The most common reason for low recovery is the use of an excessive amount of solvent to dissolve the crude product.[6] This keeps a significant portion of your product dissolved in the mother liquor even after cooling.

    • Solution 1: Minimize Solvent: Use the minimum amount of hot solvent necessary to just dissolve the crude solid. Add the solvent in small portions and allow the solution to come to a boil before adding more.

    • Probable Cause 2: Premature crystallization: If the solution cools too quickly during filtration of insoluble impurities, some of your product may crystallize out along with the impurities and be lost.

    • Solution 2: Keep it Hot: Use a pre-heated funnel and flask for the hot filtration step to prevent premature crystallization.

    • Probable Cause 3: Incomplete crystallization: The cooling time may have been insufficient, or the final temperature not low enough to maximize crystal formation.

    • Solution 3: Sufficient Cooling: After the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to ensure maximum precipitation.

    • Probable Cause 4: Washing with warm solvent: Washing the collected crystals with room temperature or warm solvent will dissolve some of the product.

    • Solution 4: Use Ice-Cold Solvent: Always wash the crystals with a small amount of ice-cold recrystallization solvent.[6]

Issue 3: The purified product is still colored.

  • Q: My final product of 1-Phenyl-1,2-propanedione-2-oxime is a yellow or brownish solid, but the literature describes it as white to light yellow crystals. How can I remove the color?

    A: The presence of color often indicates minor, highly colored impurities.

    • Probable Cause: Colored Impurities: These are often polymeric or high molecular weight by-products from the synthesis.

    • Solution: Activated Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities. After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal (about 1-2% of the weight of your crude product). Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal. Be aware that using too much charcoal can lead to a loss of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure 1-Phenyl-1,2-propanedione-2-oxime?

A1: The reported melting point for 1-Phenyl-1,2-propanedione-2-oxime is in the range of 111°C to 115°C.[1] A sharp melting point within this range is a good indicator of purity. A broad melting range or a melting point significantly below this range suggests the presence of impurities.

Q2: What are the best solvents for recrystallizing 1-Phenyl-1,2-propanedione-2-oxime?

A2: Ethanol is a commonly cited and effective solvent for the recrystallization of 1-Phenyl-1,2-propanedione-2-oxime.[3] Other potential solvents or solvent systems that could be explored based on general principles for oximes include toluene, or mixtures such as ethanol/water.[4] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Q3: How can I confirm the identity and purity of my final product?

A3: Several analytical techniques can be used:

  • Melting Point Analysis: As mentioned, a sharp melting point in the expected range is a primary indicator of purity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the functional groups present in the molecule, such as the C=O (ketone), C=N (oxime), and O-H (oxime) stretches.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed structural information and can be used to identify and quantify impurities.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

Q4: What are the main impurities I should be aware of when synthesizing 1-Phenyl-1,2-propanedione-2-oxime?

A4: The impurities will depend on the synthetic route. Common methods involve the reaction of 1-phenyl-1,2-propanedione with hydroxylamine or the reaction of propiophenone with an alkyl nitrite.[3][4] Potential impurities could include:

  • Unreacted 1-phenyl-1,2-propanedione

  • Unreacted propiophenone

  • Side-products from the nitrosation reaction

  • The other geometric isomer of the oxime

Experimental Protocol: Recrystallization of 1-Phenyl-1,2-propanedione-2-oxime from Ethanol

This protocol provides a step-by-step methodology for the purification of crude 1-Phenyl-1,2-propanedione-2-oxime using ethanol as the recrystallization solvent.

Materials:

  • Crude 1-Phenyl-1,2-propanedione-2-oxime

  • Ethanol (95% or absolute)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Hirsch or Büchner funnel with filter paper

  • Filter flask

  • Ice bath

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude 1-Phenyl-1,2-propanedione-2-oxime in an Erlenmeyer flask. Add a minimal amount of ethanol, just enough to cover the solid. Heat the mixture to a gentle boil with stirring.

  • Solvent Addition: Continue adding small portions of hot ethanol until the solid just dissolves. Avoid adding an excess of solvent to maximize recovery.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should begin during this time. Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Hirsch or Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For complete drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.

Quantitative Data Summary
ParameterRecommended ValueRationale
Solvent EthanolGood solubility at high temperatures and lower solubility at low temperatures for this compound.[3]
Initial Solvent Volume Minimal amount to cover solidTo avoid using excess solvent and ensure a saturated solution upon cooling.
Cooling Rate Slow cooling to room temperature, then ice bathPromotes the formation of larger, purer crystals.[6]
Final Cooling Time ≥ 30 minutes in ice bathMaximizes the yield of the crystalline product.
Washing Solvent Ice-cold ethanolMinimizes the loss of purified product during the washing step.[6]

Process Visualization

Troubleshooting Workflow for Recrystallization

G start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystals Crystals Form cool->crystals oil Product Oils Out cool->oil No filter Filter and Dry Crystals crystals->filter Yes troubleshoot_oil Troubleshoot Oiling Out: 1. Reheat & Add Solvent 2. Scratch Flask 3. Seed Crystals oil->troubleshoot_oil Yes low_yield Low Yield? filter->low_yield pure_product Pure Product end End pure_product->end troubleshoot_oil->cool low_yield->pure_product No troubleshoot_yield Troubleshoot Low Yield: 1. Check Mother Liquor 2. Minimize Solvent in Future 3. Ensure Cold Wash low_yield->troubleshoot_yield Yes troubleshoot_yield->end

Caption: A flowchart for troubleshooting common recrystallization issues.

Purification and Recrystallization Workflow

G cluster_prep Preparation cluster_process Recrystallization Process cluster_isolation Isolation and Analysis crude Crude 1-Phenyl-1,2-propanedione-2-oxime dissolve Dissolve crude product in minimum hot solvent crude->dissolve solvent Select Solvent (Ethanol) solvent->dissolve charcoal Optional: Add activated charcoal for color removal dissolve->charcoal hot_filter Hot filtration to remove insoluble impurities dissolve->hot_filter If no charcoal needed charcoal->hot_filter cool Slowly cool filtrate to induce crystallization hot_filter->cool ice_bath Cool in ice bath to maximize yield cool->ice_bath vac_filter Vacuum filter to collect crystals ice_bath->vac_filter wash Wash crystals with ice-cold solvent vac_filter->wash dry Dry the pure crystals wash->dry analyze Analyze for purity (m.p., IR, NMR) dry->analyze

Sources

Optimization

Preventing thermal degradation of 1-Phenyl-1,2-propanedione-2-oxime during long-term storage

Welcome to the Technical Support Center for 1-Phenyl-1,2-propanedione-2-oxime (also known as α-Isonitrosopropiophenone or PPO). As a highly reactive ketoxime used extensively in organic synthesis and analytical chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Phenyl-1,2-propanedione-2-oxime (also known as α-Isonitrosopropiophenone or PPO). As a highly reactive ketoxime used extensively in organic synthesis and analytical chemistry, PPO is highly susceptible to thermal degradation, hydrolysis, and autooxidation.

This guide is designed for researchers and drug development professionals. It moves beyond basic storage instructions to explain the causality behind compound degradation and provides a self-validating protocol to ensure the scientific integrity of your stored batches.

Part 1: Mechanistic Troubleshooting & FAQs

When handling ketoximes, visual or structural changes are rarely spontaneous; they are driven by specific environmental catalysts. Understanding the chemical causality behind these changes is the first step in troubleshooting.

Q1: My PPO powder clumped and developed a yellow discoloration after 3 months of storage. What happened? A1: This is a classic indicator of moisture-induced hydrolysis combined with autooxidation. PPO contains a reactive -C=NOH system. When exposed to ambient humidity, the compound undergoes hydrolysis, reverting to its parent ketone (1-phenyl-1,2-propanedione) and hydroxylamine. Furthermore, oxygen exposure leads to autooxidation, forming peroxides that cause the yellowing[1]. Causality: The lack of a hermetic seal and inert atmosphere allowed H2O and O2 to act as nucleophiles and oxidants, degrading the assay purity.

Q2: We experienced a sudden pressure buildup and vial rupture during the bulk storage of PPO. What caused this? A2: You likely experienced a thermally or acid-catalyzed Beckmann rearrangement. Ketoximes possess inherent explosion hazards under specific conditions. The presence of trace acidic salts (e.g., iron(III) chloride from metal spatulas) or elevated temperatures can trigger this highly exothermic rearrangement, significantly lowering the decomposition temperature[1]. The exothermic decomposition energy for oximes ranges from 170 to 230 kJ/mol[1]. This reaction is accompanied by catastrophic gas evolution—specifically Nitrogen oxides (NOx), Carbon monoxide (CO), and Carbon dioxide (CO2)[2]—which caused the pressure buildup and subsequent rupture.

Q3: Is it sufficient to store PPO in a standard -20°C freezer? A3: Temperature control alone is insufficient. While freezing prevents thermal decomposition, standard freezers are high-moisture environments due to condensation cycles. If the PPO is not hermetically sealed and backfilled with an inert gas, moisture will ingress during freeze-thaw cycles, leading to rapid hydrolysis upon thawing. PPO must be stored in a cool, dark place away from oxidizing agents[3], but strictly under anhydrous and inert conditions.

Part 2: Degradation Pathways Visualization

To effectively prevent degradation, you must understand the three primary pathways that compromise PPO stability.

Degradation PPO 1-Phenyl-1,2-propanedione-2-oxime (Intact Ketoxime) Hydrolysis Hydrolysis Pathway (Moisture Triggered) PPO->Hydrolysis H2O Ingress Beckmann Beckmann Rearrangement (Acid/Heat Triggered) PPO->Beckmann Trace Acids / >50°C Autoox Autooxidation (O2/UV Triggered) PPO->Autoox Oxygen Exposure Ketone Reversion to Parent Ketone + Hydroxylamine Hydrolysis->Ketone Amide Exothermic Decomposition (170-230 kJ/mol) Beckmann->Amide Catastrophic Gas (NOx) Peroxide Peroxide Formation (Explosion Hazard) Autoox->Peroxide

Mechanistic pathways of PPO thermal and chemical degradation.

Part 3: Quantitative Degradation Triggers

The following table summarizes the quantitative thresholds and consequences of environmental exposure on PPO.

Degradation TriggerChemical MechanismConsequence / HazardPreventative Measure
Acidic Salts (e.g., FeCl3)Catalyzes Beckmann RearrangementHighly exothermic decomposition (170-230 kJ/mol)[1]Use acid-free, PTFE-lined containers; avoid metal spatulas.
Moisture (>0.1% w/w)HydrolysisReversion to 1-phenyl-1,2-propanedioneVacuum desiccation, Karl Fischer (KF) titration validation.
Oxygen / UV Light AutooxidationFormation of peroxides on -C=NOH system[1]Argon blanketing, amber borosilicate glass.
High Heat (>50°C)Thermal DecompositionRelease of NOx, CO, CO2 gases[2]Refrigeration (2-8°C) or Freezing (-20°C)[3].

Part 4: Self-Validating Storage Methodology

To guarantee the integrity of PPO for >12 months, researchers must implement a closed-loop, self-validating storage system. This ensures that any breach in the storage environment is detected analytically before the bulk material is compromised.

Step-by-Step Protocol

Step 1: Baseline Quality Control (The Validation Anchor)

  • Action: Perform a Karl Fischer (KF) titration to quantify baseline moisture. Run reverse-phase HPLC (UV detection at ~254 nm) to establish the baseline purity profile.

  • Validation Threshold: Moisture must be < 0.1% w/w. Purity must match the manufacturer's Certificate of Analysis.

Step 2: Desiccation and Deoxygenation (Removing Reactants)

  • Action: Transfer the PPO powder into amber borosilicate glass vials (protects against UV-catalyzed autooxidation). Place vials in a vacuum desiccator containing anhydrous calcium sulfate for 24 hours.

  • Action: Purge the desiccator with high-purity Argon (99.999%).

  • Causality: Argon is significantly denser than Nitrogen. It effectively sinks into the vial, displacing oxygen from the powder bed and arresting peroxide formation on the oxime system[1].

Step 3: Hermetic Sealing and Thermal Arrest

  • Action: Cap the vials using PTFE-lined silicone septa.

  • Causality: PTFE is chemically inert. It prevents chemical interaction between the oxime and the cap, avoiding trace acid contamination that could artificially lower the decomposition temperature[1].

  • Action: Transfer sealed vials to a monitored 2-8°C refrigerator (for <6 months storage) or a -20°C freezer (for >6 months storage)[3].

Step 4: Sentinel Monitoring (The Self-Validation Loop)

  • Action: Store one "sentinel vial" containing 100 mg of PPO alongside the bulk batch.

  • Validation: At months 3, 6, and 12, extract the sentinel vial and repeat the KF titration and HPLC. If purity remains within 0.5% of the baseline and moisture is <0.1%, the bulk storage system is validated. If degradation is detected, the bulk batch remains safely sealed while the storage breach (e.g., a failing freezer compressor or compromised septum) is investigated.

Protocol Step1 1. Baseline QC (KF Titration & HPLC) Step2 2. Vacuum Desiccation (Remove H2O) Step1->Step2 Moisture <0.1% Step3 3. Argon Purge (Displace O2) Step2->Step3 Step4 4. PTFE-Lined Sealing (Prevent Acid Catalysis) Step3->Step4 Step5 5. Thermal Arrest (Store at -20°C) Step4->Step5 Step6 6. Sentinel Validation (Quarterly Re-test) Step5->Step6 Step6->Step1 Fail (Investigate Breach) Step6->Step5 Pass (Purity Maintained)

Self-validating workflow for long-term PPO storage.

References

  • Santa Cruz Biotechnology.
  • Fisher Scientific.
  • TCI Chemicals.

Sources

Troubleshooting

Optimizing scan rates for 1-Phenyl-1,2-propanedione-2-oxime in cyclic voltammetry

Welcome to the Technical Support Center for electrochemical analysis. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with analyzing 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for electrochemical analysis. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with analyzing 1-Phenyl-1,2-propanedione-2-oxime (PPO) using Cyclic Voltammetry (CV).

PPO is a critical oxime ligand widely utilized in coordination chemistry and the spectrophotometric determination of transition metals[1]. However, the electro-reduction of its >C=N-OH group often exhibits complex, non-ideal behaviors. By systematically optimizing the potential scan rate ( v ), we can deconstruct these behaviors to determine whether the system is governed by diffusion, surface adsorption, or coupled chemical reactions.

Troubleshooting Guide: Scan Rate Optimization

Q: Why does the reverse (anodic) peak of PPO disappear at slow scan rates (e.g., 10 mV/s) but faintly appear at higher scan rates (e.g., 500 mV/s)? A: This is the classic signature of an EC mechanism (Electrochemical-Chemical mechanism). At slow scan rates, the initial electron transfer (E step) generates a reactive intermediate that has ample time to undergo a subsequent, non-electroactive chemical reaction (C step)[2]. Because the intermediate is consumed by the chemical step, there is no species left to re-oxidize on the reverse scan, rendering the system chemically irreversible. When you increase the scan rate, the voltage sweeps back before the chemical reaction can fully consume the intermediate, allowing you to observe the reverse peak[3].

Q: My peak current ( ip​ ) increases linearly with the scan rate ( v ), rather than the square root of the scan rate ( v1/2 ). What does this indicate? A: According to the Randles-Sevcik equation, a purely diffusion-controlled process yields a linear relationship between ip​ and v1/2 [4][5]. If your peak current scales linearly with v directly, the electroactive PPO species is adsorbed onto the working electrode surface rather than diffusing freely from the bulk solution. To troubleshoot, polish the electrode thoroughly between scans or switch to a different solvent system (e.g., increasing the DMF ratio) to minimize surface fouling.

Q: At very high scan rates (>1 V/s), my peak potential ( Ep​ ) shifts significantly, and the peak broadens. Is the PPO complex undergoing a different reaction mechanism? A: Not necessarily. At high scan rates, uncompensated solution resistance ( Ru​ ) causes an iR drop, which artificially shifts the peak potential and broadens the wave. Additionally, the capacitive charging current increases linearly with v , which can obscure the Faradaic current of the PPO redox event[6]. To resolve this, activate positive feedback iR compensation on your potentiostat, increase the supporting electrolyte concentration, or use an ultramicroelectrode (UME) to minimize capacitive effects[6].

Quantitative Diagnostics Table

Summarizing quantitative data across varying scan rates is the most reliable way to diagnose the underlying electrochemistry of PPO.

ParameterObservationDiagnostic ConclusionCausality / Mechanism
Peak Current ( ip​ ) ip​∝v1/2 Diffusion-controlledAnalyte diffuses freely from the bulk solution to the electrode surface following Fick's laws[5].
Peak Current ( ip​ ) ip​∝v Adsorption-controlledAnalyte is physically or chemically adsorbed onto the electrode surface prior to electron transfer.
Peak Ratio ( ipa​/ipc​ ) Approaches 1.0 only at high v EC MechanismHigh scan rates outpace the follow-up chemical reaction, preserving the intermediate for reverse oxidation[2].
Peak Potential ( Ep​ ) Shifts significantly at high v iR Drop / Quasi-reversibleUncompensated solution resistance or kinetically sluggish electron transfer at the electrode interface[6].

Step-by-Step Methodology: Scan Rate Optimization Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system. Every step includes an internal check to verify data reliability.

Step 1: Cell Preparation and Baseline Establishment

  • Prepare a 1.0 mM solution of 1-Phenyl-1,2-propanedione-2-oxime (PPO) in a suitable solvent system (e.g., 0.1 M phosphate buffer with 20% DMF to ensure complete solubility).

  • Degas the solution with high-purity N2​ or Argon for 15 minutes to remove dissolved oxygen, which can mask the oxime reduction peaks.

  • Run a baseline CV at 50 mV/s to identify the formal potential ( E0′ ) of the PPO redox couple.

Step 2: Scan Rate Escalation

  • Execute a sequence of CV scans at progressively increasing scan rates: 10, 20, 50, 100, 250, 500, and 1000 mV/s.

  • Self-Validation Check: Monitor the peak potential ( Ep​ ). If Ep​ shifts by more than 30 mV per decade of scan rate, uncompensated resistance ( Ru​ ) is skewing the data. Pause the experiment and adjust the potentiostat's positive feedback iR compensation before proceeding.

Step 3: Data Extraction and Plotting

  • Extract the cathodic peak current ( ipc​ ), anodic peak current ( ipa​ ), and peak potentials ( Epc​ , Epa​ ) for each scan rate.

  • Plot ipc​ against v1/2 (Randles-Sevcik plot)[4][5]. Self-Validation Check: A linear fit with R2>0.99 confirms a diffusion-controlled process.

  • Plot ipc​ against v . A superior linear fit here indicates an adsorption-controlled process.

Step 4: Mechanistic Analysis (EC vs E)

  • Calculate the peak current ratio ( ipa​/ipc​ ) at each scan rate.

  • If ipa​/ipc​ is near 0 at 10 mV/s but approaches 1.0 at 1000 mV/s, the system follows an EC mechanism[2][3]. The fast scan rate successfully outpaces the follow-up chemical reaction of the PPO intermediate.

Experimental Workflows & Diagnostic Logic

Workflow A 1. Prepare PPO Solution (1 mM in Buffer/DMF) B 2. Run Baseline CV (v = 50 mV/s) A->B C 3. Vary Scan Rate (v) (10 to 1000 mV/s) B->C D 4. Plot i_p vs v^(1/2) and i_p vs v C->D E 5. Analyze Mechanism (Diffusion vs Adsorption, EC vs E) D->E

Workflow for optimizing cyclic voltammetry scan rates for PPO analysis.

Logic Q1 Does i_p scale linearly with v^(1/2) or v? Diff Linear with v^(1/2): Diffusion-Controlled Q1->Diff Ads Linear with v: Adsorption-Controlled Q1->Ads Q2 Does the reverse peak appear at high v? Diff->Q2 EC Yes: EC Mechanism (Chemical step outpaced) Q2->EC Irrev No: Irreversible Electron Transfer Q2->Irrev

Diagnostic logic tree for determining PPO electrochemical mechanisms based on scan rate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting scan rate for unknown PPO derivatives? A1: A scan rate of 50 mV/s is the industry standard for initial diagnostic scans. It provides an optimal balance between capturing the Faradaic current signal and minimizing the capacitive background noise[6].

Q2: Why does the baseline current tilt heavily at scan rates above 1 V/s? A2: The background capacitive (charging) current increases linearly with the scan rate ( ic​∝v ), whereas the Faradaic current for diffusion-controlled processes only increases with the square root of the scan rate ( ip​∝v1/2 ). At high speeds, the capacitive current overwhelms the Faradaic signal[6].

Q3: Can I use the Randles-Sevcik equation to determine the diffusion coefficient of PPO? A3: Yes, provided the reaction is definitively diffusion-controlled (proven by a linear ip​ vs v1/2 plot) and electrochemically reversible. You can rearrange the Randles-Sevcik equation to solve for the diffusion coefficient ( D ) if the bulk concentration and the electroactive area of the working electrode are known[5][7].

References

  • Analytical properties of 1-phenyl-1,2-propanedione-2-oxime thiosemicarbazone: Simultaneous spectrophotometric determination of copper(II) and nickel(II) in edible oils and seeds. ResearchGate. 1

  • Randles–Sevcik equation. Wikipedia. 4

  • Cyclic Voltammetry - CV Electrochemical Technique. Gamry Instruments. 5

  • Determination of diffusion coefficient of electroactive elements through Randles-Sevcik equation by Cyclic Voltammetry. OrigaLys. 7

  • A synthetic chemist's guide to electroanalytical tools for studying reaction mechanisms. Royal Society of Chemistry. 3

  • Theory - What is an "ec" mechanism? Chemistry LibreTexts. 2

  • Cyclic Voltammetry 3/4 - What Information Can a CV Provide? PalmSens.6

Sources

Optimization

Technical Support Center: Reducing Background Absorbance in 1-Phenyl-1,2-propanedione-2-oxime Metal Complexes

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Phenyl-1,2-propanedione-2-oxime (PPO) and its metal complexes. This guide is designed to provide in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Phenyl-1,2-propanedione-2-oxime (PPO) and its metal complexes. This guide is designed to provide in-depth troubleshooting for a common yet challenging issue: high background absorbance in spectrophotometric and colorimetric analyses. By understanding the underlying chemical principles, you can effectively diagnose and mitigate these issues, ensuring the accuracy and reliability of your results.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding high background absorbance when using PPO for metal analysis.

Q1: What is 1-Phenyl-1,2-propanedione-2-oxime (PPO) and why is it used in metal analysis?

A1: 1-Phenyl-1,2-propanedione-2-oxime, also known as α-isonitrosopropiophenone, is a highly effective chelating agent.[1][2] Its molecular structure allows it to form stable, often colored, complexes with a variety of metal ions.[1] This property makes it a valuable reagent in spectrophotometric and colorimetric methods for quantifying metal ions in diverse samples, from environmental matrices to pharmaceutical formulations.[1][3] The formation of these distinctively colored complexes allows for the determination of metal concentrations by measuring the absorbance of light at a specific wavelength.[4][5]

Q2: What are the primary causes of high background absorbance in my PPO-metal complex assays?

A2: High background absorbance can stem from several sources:

  • Reagent Blank Issues: The PPO reagent itself may have some absorbance at the analytical wavelength, or it may degrade over time, forming colored byproducts.

  • Solvent and Buffer Effects: The choice of solvent and the pH of the buffer system can significantly influence the absorbance spectrum of both the PPO ligand and its metal complexes.[4][5]

  • Matrix Interferences: Components within the sample matrix (e.g., other metal ions, organic molecules, or suspended solids) can absorb light at the same wavelength as the analyte-PPO complex or interact with the PPO reagent.[3][6]

  • Instrumental Factors: Improperly cleaned cuvettes, instrument calibration errors, or fluctuations in the light source can all contribute to elevated background readings.

Q3: How do I prepare a proper blank solution for my experiments?

A3: The blank solution is crucial for correcting background absorbance. An ideal blank should contain all components of the sample solution except for the analyte (the metal ion of interest).[1] This includes the solvent, buffer, any masking agents, and a representative concentration of the sample matrix if possible. Preparing a "matrix-matched" blank by using a sample known to be free of the analyte is the most accurate approach.

Q4: Can the stability of the PPO reagent affect my results?

A4: Yes. Although PPO is generally stable, prolonged exposure to light, air, or non-optimal pH conditions can lead to its degradation. Degradation products may be colored and contribute to high background absorbance. It is recommended to store the PPO stock solution in a dark, cool place and to prepare fresh working solutions regularly.

II. In-Depth Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root causes of high background absorbance.

Problem 1: High Reagent Blank Absorbance

A high absorbance reading from a solution containing only the PPO reagent, buffer, and solvent is a common starting point for troubleshooting.

Causality:
  • Intrinsic Absorbance of PPO: The PPO molecule itself possesses chromophores that may absorb light near the analytical wavelength of the metal complex.

  • Reagent Degradation: As mentioned, PPO can degrade, forming colored impurities. The synthesis of PPO can also result in residual starting materials or byproducts that contribute to the background.[7]

  • Solvent/Buffer Interactions: The polarity and pH of the medium can alter the electronic structure of PPO, leading to shifts in its absorbance spectrum.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting high reagent blank absorbance.

Detailed Protocols:

Protocol 1: Preparation and Verification of PPO Reagent

  • Source High-Purity PPO: Obtain PPO from a reputable chemical supplier with a specified purity (e.g., >98%).

  • Prepare Fresh Stock Solution: Dissolve a precisely weighed amount of PPO in a suitable organic solvent (e.g., ethanol or DMSO) to create a concentrated stock solution. Store this solution in an amber vial at 4°C.

  • Prepare Fresh Working Solution: Dilute the stock solution with the appropriate buffer to the final working concentration immediately before use.

  • Run a UV-Vis Spectrum: Scan the absorbance of your freshly prepared PPO working solution (the "reagent blank") across a relevant wavelength range (e.g., 300-600 nm) to identify its absorbance maxima and assess its baseline absorbance at your analytical wavelength.

Problem 2: Matrix Interference

When the sample itself, exclusive of the target metal ion, causes high absorbance.

Causality:

Matrix effects are the combined influence of all components in a sample, other than the analyte, on the measurement.[6][8]

  • Competing Metal Ions: Other metal ions in the sample may form complexes with PPO, which might absorb at or near the analytical wavelength of the target metal complex.[9]

  • Colored Matrix Components: The sample may contain endogenous colored compounds (e.g., in biological fluids or environmental water samples) that absorb light at the analytical wavelength.

  • Turbidity: Suspended particles in the sample can scatter light, leading to an artificially high absorbance reading.

Troubleshooting Workflow:

Caption: Decision tree for addressing matrix interference.

Detailed Protocols:

Protocol 2: Sample Pre-treatment to Reduce Matrix Effects

  • Filtration/Centrifugation: For turbid samples, filter through a 0.45 µm or 0.22 µm syringe filter or centrifuge at high speed to remove suspended solids.

  • Digestion: For complex organic matrices (e.g., edible oils, biological tissues), an acid digestion step may be necessary to break down interfering organic compounds.[4][5]

  • Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge to selectively retain the analyte while allowing interfering matrix components to pass through, or vice-versa.

Protocol 3: Method of Standard Additions

The method of standard additions is a powerful technique for compensating for matrix effects.[10]

  • Prepare Sample Aliquots: Divide the unknown sample into at least four equal volume aliquots.

  • Spike with Standard: Add increasing, known volumes of a standard solution of the target metal to all but one of the aliquots. The unspiked aliquot serves as the "zero addition."

  • Dilute and Analyze: Dilute all aliquots to the same final volume with the PPO reagent and buffer system. Measure the absorbance of each solution.

  • Plot and Extrapolate: Plot the measured absorbance versus the concentration of the added standard. The absolute value of the x-intercept of the extrapolated linear regression line represents the concentration of the metal in the original, unspiked sample.

Problem 3: Suboptimal Experimental Conditions

Incorrect pH, solvent, or wavelength selection can lead to high background and poor sensitivity.

Causality:
  • pH Dependence: The formation and stability of PPO-metal complexes are often highly pH-dependent.[5][11] An incorrect pH can lead to incomplete complex formation or the formation of interfering species.

  • Solvent Polarity: The solvent can influence the solubility of the PPO-metal complex and shift its absorption maximum. For some metal complexes, an extraction into an organic solvent is necessary for accurate measurement.[11][12]

  • Wavelength Selection: Measuring at a wavelength other than the absorbance maximum (λmax) of the PPO-metal complex will reduce sensitivity and can increase the relative contribution of background absorbance.

Quantitative Data Summary:

The optimal pH and λmax are specific to the metal being analyzed. The following table provides examples for common metal ions complexed with PPO derivatives.

Metal IonPPO DerivativeOptimal pHλmax (nm)Reference
Copper(II)PPDOT3.0 - 8.0465[4][5]
Nickel(II)PPDOT3.0 - 8.0395[4][5]
Copper(II)PDPHBBAO 9.6440[12]
Nickel(II)PDPHBBAO9.5 - 10.5435[11]
Iron(II)PDPHBAO***10.0536[13]

*PPDOT: 1-phenyl-1,2-propanedione-2-oxime thiosemicarbazone **PDPHBBAO: 1,2-Propanedione,1-phenyl-1-(2-hydroxy-5-bromobenzilidine azine)-2-oxime ***PDPHBAO: 1,2-propanedione, 1-phenyl-1-(2-hydroxybenzylideneazine)-2-oxime

Detailed Protocol:

Protocol 4: Optimizing pH and Wavelength

  • pH Optimization:

    • Prepare a series of solutions containing a fixed concentration of the metal ion and PPO in buffers of varying pH values (e.g., from pH 2 to 11).

    • Measure the absorbance of each solution at the expected λmax.

    • Plot absorbance versus pH to determine the optimal pH range where the absorbance is maximal and stable.

  • Wavelength Optimization:

    • Prepare a solution of the PPO-metal complex at the optimal pH.

    • Scan the absorbance of the solution over a range of wavelengths (e.g., 350-700 nm) to determine the precise λmax.

    • Also, scan the reagent blank over the same range. The ideal analytical wavelength is one where the complex has high absorbance, and the reagent blank has low absorbance.

By systematically addressing these potential sources of error, you can significantly reduce background absorbance and improve the quality of your data when working with 1-Phenyl-1,2-propanedione-2-oxime metal complexes.

References
  • Reddy, K. H., & Reddy, D. V. (2003). Analytical properties of 1-phenyl-1,2-propanedione-2-oxime thiosemicarbazone: simultaneous spectrophotometric determination of copper(II) and nickel(II) in edible oils and seeds. Talanta, 59(3), 425–433. [Link]

  • Lele, S. M., & Shevde, R. S. (2012). Analytical method development for extractive spectrophotometric determination of copper (II) using 1, 2 Propanedione,1-phenyl-1-(2-hydroxy-5- bromobenzilidine azine) -2-oxime (PDPHBBAO). International Journal of ChemTech Research, 4(2), 548-554. [Link]

  • Shevde, S. M., Lele, S. M., & Lokh, R. S. (2013). Analytical method development for extractive spectrophotometric determination of Ni(II) using 1,2-propanedione-1-phenyl-1-(2- hydroxy-5-bromo-benzilidineazine)-2-oxime [PDPHBBAO]. Analytical Chemistry, an Indian Journal, 13(1), 1-6.
  • ResearchGate. (n.d.). Simultaneous first derivative spectrophotometric determination of copper(II) and nickel(II) using 1-phenyl-1,2-propanedione-2-oxime thiosemicarbazone. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectrophotometric determination of Fe(II) as a complex with 1,2-propanedione, 1-phenyl-1-(2-hydroxybenzylideneazine)-2-oxime(PDPHBAO). Retrieved from [Link]

  • International Journal in Management and Social Science. (2021). SPECTROPHOTOMETRIC DETERMINATION OF METAL IONS USING CHROMOGENIC ORGANIC REAGENTS: TECHNIQUES, ADVANTAGES, AND CHALLENGES. Retrieved from [Link]

  • SEAL Analytical. (n.d.). Troubleshooting Chemistry Issues for Colorimetric Analysis. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). (2E)-1-phenyl-1,2-propanedione 2-oxime. Retrieved from [Link]

  • LCGC International. (2017, December 1). A Look at Matrix Effects. Retrieved from [Link]

  • Khanonkin, E., Schechter, I., & Dattner, I. (2025). Compensation for Matrix Effects in High-Dimensional Spectral Data Using Standard Addition. Sensors, 25(3), 612. [Link]

  • NIH. (n.d.). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenyl-1,2-propanedione-2-oxime. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical properties of 1-phenyl-1,2-propanedione-2-oxime thiosemicarbazone: Simultaneous spectrophotometric determination of copper(II) and nickel(II) in edible oils and seeds. Retrieved from [Link]

  • Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN106883109A - The synthetic method of the propanedione of 1 phenyl of novel photoinitiator 1,2.
  • PubChemLite. (n.d.). 1-phenyl-1,2-propanedione-2-oxime (C9H9NO2). Retrieved from [Link]

  • NIST. (n.d.). 1,2-Propanedione, 1-phenyl-, 2-oxime. Retrieved from [Link]

Sources

Troubleshooting

Best extraction solvents for maximizing 1-Phenyl-1,2-propanedione-2-oxime recovery

Welcome to the Technical Support Center for optimizing the extraction of 1-Phenyl-1,2-propanedione-2-oxime (also known as α-isonitrosopropiophenone). This guide is designed for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for optimizing the extraction of 1-Phenyl-1,2-propanedione-2-oxime (also known as α-isonitrosopropiophenone). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for maximizing the recovery and purity of this compound. We will delve into the principles of solvent selection, provide detailed protocols, and offer troubleshooting for common issues encountered during liquid-liquid extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting an extraction solvent for 1-Phenyl-1,2-propanedione-2-oxime?

The optimal solvent choice hinges on several key properties of both the solvent and the target molecule, 1-Phenyl-1,2-propanedione-2-oxime. The guiding principle is "like dissolves like."

  • Polarity: 1-Phenyl-1,2-propanedione-2-oxime is a moderately polar molecule due to the presence of a ketone, an oxime functional group, and a phenyl ring. Therefore, solvents with intermediate polarity are generally most effective. Highly nonpolar solvents (like hexanes) may result in poor solubility, while highly polar, protic solvents (like methanol or water) may not be suitable for a liquid-liquid extraction from an aqueous phase.

  • Solubility: The compound is readily soluble in solvents like ethanol, ether, and chloroform.[1] It is only sparingly soluble in water.[1][2]

  • Immiscibility with the Sample Matrix: For liquid-liquid extraction from an aqueous solution, the organic solvent must be immiscible with water to ensure clean phase separation.

  • Boiling Point: A lower boiling point facilitates easy removal of the solvent post-extraction, which is crucial for isolating the final product without thermal degradation.

  • Reactivity: The chosen solvent must be inert and not react with the target compound. Oximes can be susceptible to hydrolysis, especially under acidic conditions, so the solvent system should not promote this degradation.[3]

Q2: Which specific solvents are recommended for achieving high recovery rates?

Based on the compound's properties, several solvents are excellent candidates. The choice often depends on the specific experimental context, such as the initial sample matrix and the presence of impurities.

  • Ethyl Acetate: Often the first choice due to its intermediate polarity, good solvating power for moderately polar compounds, and limited miscibility with water.

  • Dichloromethane (DCM): An excellent solvent for a wide range of organic compounds. Its higher density means it will form the bottom layer in an extraction with an aqueous solution, which can be advantageous for separation. However, it is a halogenated solvent and requires careful handling and disposal.

  • Diethyl Ether: A very common and effective extraction solvent with a low boiling point, making it easy to remove. Its high volatility and flammability are significant safety concerns. It can also form explosive peroxides upon storage.

  • Toluene: A less polar, aromatic solvent that can be effective, particularly if the sample matrix contains nonpolar impurities that you wish to leave behind.[4] However, its high boiling point makes it more difficult to remove.

The following table summarizes the key properties of these recommended solvents to aid in selection:

SolventFormulaPolarity IndexBoiling Point (°C)Density (g/mL)Water SolubilityKey Considerations
Ethyl Acetate C₄H₈O₂4.477.10.9028.3 g/100 mLGood all-around choice; less toxic than DCM.
Dichloromethane (DCM) CH₂Cl₂3.139.61.3261.3 g/100 mLExcellent solvent; forms bottom layer; halogenated.
Diethyl Ether (C₂H₅)₂O2.834.60.7136.9 g/100 mLHighly effective; very flammable; can form peroxides.
Toluene C₇H₈2.4110.60.8670.05 g/100 mLGood for less polar compounds; high boiling point.
Q3: How does pH adjustment of the aqueous phase impact extraction efficiency?

Adjusting the pH of the aqueous phase is a critical step for maximizing the recovery of ionizable compounds.[5][6] For 1-Phenyl-1,2-propanedione-2-oxime, which is a neutral organic molecule, pH adjustment is primarily used to suppress the solubility of acidic or basic impurities in the organic phase.

The oxime group has a weakly acidic proton on the hydroxyl group. In a highly basic aqueous solution, the oxime could be deprotonated to form an anionic species, which would be more soluble in the aqueous phase and thus reduce extraction efficiency into the organic solvent. Conversely, under strongly acidic conditions, the nitrogen atom could be protonated, also increasing aqueous solubility.

Recommendation: For optimal extraction of the neutral 1-Phenyl-1,2-propanedione-2-oxime, the aqueous phase should be maintained at a neutral or slightly acidic pH (around 5-7). This ensures the compound remains in its neutral, more organosoluble form and minimizes potential acid-catalyzed hydrolysis.[3]

Troubleshooting Guide

Problem 1: Formation of a Stable Emulsion at the Solvent Interface

An emulsion is a suspension of one liquid as fine droplets in another, which prevents a clean separation of the aqueous and organic layers.[6][7] This is one of the most common problems in liquid-liquid extraction.[7]

Causes:

  • Vigorous shaking of the separatory funnel, especially with samples containing surfactants or fatty acids.[7]

  • High concentrations of dissolved solids or particulate matter.

Solutions:

  • Be Gentle: Swirl the separatory funnel gently instead of shaking it vigorously.[7] This increases the surface area for extraction without the high energy input that causes emulsions.

  • "Salting Out": Add a saturated sodium chloride (brine) solution to the separatory funnel. This increases the ionic strength of the aqueous layer, which decreases the solubility of the organic solvent in the aqueous phase and helps to break the emulsion.[7]

  • Filtration: Pass the entire mixture through a plug of glass wool or a phase separation filter paper.[7]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.[7]

  • Change the Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.[7]

Problem 2: Low Recovery of the Target Compound

If the final yield of 1-Phenyl-1,2-propanedione-2-oxime is consistently low, several factors could be at play.

Causes:

  • Incorrect Solvent Choice: The selected solvent may have poor solubility for the compound.

  • Insufficient Extraction Volume or Repetitions: A single extraction may not be enough to recover all of the product.

  • pH Issues: The pH of the aqueous phase may not be optimal, causing the compound to be more soluble in the aqueous layer.

  • Compound Degradation: The compound may be unstable under the extraction conditions.

Solutions:

  • Perform Multiple Extractions: It is more effective to perform three extractions with a smaller volume of solvent (e.g., 3 x 30 mL) than one extraction with a large volume (1 x 90 mL). This ensures a more complete transfer of the analyte to the organic phase.

  • Verify pH: Check and adjust the pH of the aqueous layer to be near neutral before extraction.

  • Solvent Re-evaluation: If recovery remains low, consider switching to a different solvent from the recommended list. For instance, if you are using toluene, try ethyl acetate, which is more polar.

  • Minimize Handling Time: Work efficiently to minimize the time the compound is in solution, especially if there is a risk of degradation.

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction Workflow

This protocol outlines a standard procedure for extracting 1-Phenyl-1,2-propanedione-2-oxime from an aqueous solution into an organic solvent.

Materials:

  • Aqueous solution containing 1-Phenyl-1,2-propanedione-2-oxime

  • Separatory funnel (ensure the size is appropriate, not more than 2/3 full when in use)

  • Extraction solvent (e.g., Ethyl Acetate)

  • Saturated NaCl solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Preparation: Transfer the aqueous solution containing the product to a separatory funnel.

  • First Extraction: Add a volume of ethyl acetate (typically 1/3 to 1/2 of the aqueous volume) to the separatory funnel.

  • Mixing: Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure. Close the stopcock and gently swirl or invert the funnel 10-15 times, venting frequently.[8][9] Avoid vigorous shaking to prevent emulsion formation. [7]

  • Phase Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The less dense ethyl acetate will be the top layer.

  • Draining: Carefully drain the lower aqueous layer into a clean beaker.

  • Collecting Organic Layer: Drain the upper organic layer into a clean, labeled Erlenmeyer flask.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction (steps 2-6) at least two more times with fresh portions of ethyl acetate. Combine all organic extracts in the same Erlenmeyer flask.

  • Washing: Wash the combined organic extracts by adding a small volume of brine, gently mixing, allowing separation, and discarding the aqueous layer. This helps to remove residual water from the organic phase.

  • Drying: Add a small amount of anhydrous sodium sulfate to the organic extract and swirl. The drying agent will clump as it absorbs water. Continue adding small portions until some of the powder remains free-flowing.

  • Isolation: Decant or filter the dried organic solution away from the drying agent into a pre-weighed round-bottom flask.

  • Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure to yield the crude 1-Phenyl-1,2-propanedione-2-oxime.

Visualized Workflows and Decision Guides

To further clarify the experimental process, the following diagrams illustrate the key decision points and workflows.

Solvent Selection Decision Tree

This diagram provides a logical pathway for selecting the most appropriate extraction solvent based on experimental priorities.

Solvent_Selection start Start: Need to Extract 1-Phenyl-1,2-propanedione-2-oxime priority What is the main priority? start->priority high_recovery Maximize Recovery & Purity priority->high_recovery Efficacy safety Safety & Ease of Use priority->safety Practicality ether Use Diethyl Ether (High efficiency, volatile, but very flammable) high_recovery->ether  Low Boiling  Point Needed check_impurities Are nonpolar impurities a concern? high_recovery->check_impurities ethyl_acetate Use Ethyl Acetate (Good balance of efficacy and safety) safety->ethyl_acetate dcm Use Dichloromethane (DCM) (High efficiency, denser than water) check_impurities->dcm No toluene Consider Toluene (Less polar, high boiling point) check_impurities->toluene Yes

Caption: Decision tree for selecting an optimal extraction solvent.

Liquid-Liquid Extraction Workflow Diagram

This diagram illustrates the step-by-step process of a typical liquid-liquid extraction.

LLE_Workflow start 1. Add Aqueous Sample & Organic Solvent to Separatory Funnel mix 2. Stopper, Invert & Vent. Gently Mix to Partition Analyte. start->mix separate 3. Allow Layers to Separate mix->separate emulsion Emulsion Formed? separate->emulsion troubleshoot Troubleshoot: - Add Brine - Centrifuge - Filter emulsion->troubleshoot Yes drain_aq 4. Drain & Collect Aqueous Layer emulsion->drain_aq No troubleshoot->separate collect_org 5. Collect Organic Layer drain_aq->collect_org repeat Repeat Extraction on Aqueous Layer (2-3x) collect_org->repeat combine 6. Combine All Organic Layers repeat->combine dry 7. Dry with Anhydrous Na₂SO₄ combine->dry isolate 8. Filter & Evaporate Solvent to Isolate Product dry->isolate end Pure Product isolate->end

Caption: Step-by-step workflow for liquid-liquid extraction.

References

Sources

Reference Data & Comparative Studies

Validation

Validation of DLLME methods using 1-Phenyl-1,2-propanedione-2-oxime for heavy metal analysis

Validation of PPDOT-Based DLLME for Heavy Metal Analysis: A Comparative Performance Guide Executive Summary The quantification of trace heavy metals—such as Silver (Ag(I)), Copper (Cu(II)), and Nickel (Ni(II))—in complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of PPDOT-Based DLLME for Heavy Metal Analysis: A Comparative Performance Guide

Executive Summary The quantification of trace heavy metals—such as Silver (Ag(I)), Copper (Cu(II)), and Nickel (Ni(II))—in complex environmental and biological matrices requires highly sensitive, robust, and rapid preconcentration techniques. Dispersive Liquid-Liquid Microextraction (DLLME) utilizing 1-Phenyl-1,2-propanedione-2-oxime thiosemicarbazone (PPDOT) as a chelating agent has emerged as a superior sample preparation strategy prior to Flame Atomic Absorption Spectrometry (FAAS)[1]. This guide provides a comprehensive technical comparison of PPDOT-DLLME against traditional extraction methodologies, detailing the mechanistic causality, performance benchmarks, and validated standard operating procedures.

Mechanistic Rationale: The Causality of Experimental Choices

To ensure a self-validating analytical system, it is critical to understand why specific reagents and parameters are chosen. PPDOT acts as a highly selective chromogenic and chelating reagent, forming stable complexes with heavy metals through its nitrogen, oxygen, and sulfur donor atoms[2].

The Causality of pH Optimization Extraction efficiency is strictly pH-dependent. For the preconcentration of Ag(I), optimal recovery is achieved at exactly pH 5.0[1].

  • Acidic Conditions (pH < 4.0): The electron donor groups of the PPDOT ligand undergo protonation. This inhibits complex formation in the aqueous phase and imparts a positive charge to the Ag-PPDOT complex, actively preventing it from partitioning into the organic extraction solvent[1].

  • Alkaline Conditions (pH > 6.0): The formation of metal hydroxides (e.g., AgOH) outcompetes PPDOT complexation, leading to precipitation and signal loss.

Solvent Dynamics and Selection Logic The DLLME system relies on a delicate ternary solvent equilibrium:

  • Extraction Solvent (Chloroform): Selected for its high density (allowing it to sink during centrifugation) and its excellent solvation capacity for the neutral Ag-PPDOT complex[1].

  • Disperser Solvent (Methanol): Selected because it is fully miscible in both the aqueous sample and chloroform. Upon rapid injection, methanol instantly lowers the interfacial tension, shattering the chloroform into a cloudy emulsion of microdroplets. This maximizes the interfacial surface area, allowing mass transfer and complex extraction to reach equilibrium almost instantaneously[1].

Comparative Performance Benchmarking

How does PPDOT-DLLME stack up against Solid Phase Extraction (SPE), Cloud Point Extraction (CPE), and traditional Liquid-Liquid Extraction (LLE)? The data demonstrates that DLLME drastically reduces both processing time and organic solvent consumption while maintaining exceptional sensitivity.

Table 1: Performance Comparison of Extraction Techniques for Ag(I) Preconcentration

Performance MetricPPDOT-DLLMETraditional LLESolid Phase Extraction (SPE)Cloud Point Extraction (CPE)
Extraction Time < 3 minutes 30 - 60 minutes20 - 40 minutes30 - 45 minutes
Organic Solvent Vol. 200 µL 10 - 50 mL5 - 10 mLNone (Uses Surfactants)
Limit of Detection 0.61 µg L⁻¹ [1]~5.0 µg L⁻¹~1.0 µg L⁻¹~1.5 µg L⁻¹
Linear Range 0.60 - 120.0 µg L⁻¹ [1]NarrowModerateModerate
Enrichment Factor Very High LowHighHigh
Cost & Complexity Low cost, simple High solvent costHigh cartridge costRequires heating/cooling

Validated Experimental Protocol: PPDOT-DLLME Workflow

This protocol is designed as a self-validating system. Visual cues (such as the cloudy state) and strict pH controls act as built-in quality assurance steps to guarantee successful extraction[1].

Step-by-Step Methodology:

  • Sample Preparation: Transfer a 10.0 mL aliquot of the aqueous sample (containing up to 120.0 µg L⁻¹ Ag(I)) into a screw-cap glass test tube equipped with a conical bottom[1].

  • pH Calibration (QC Step): Add acetate buffer to adjust and strictly maintain the sample pH at 5.0[1]. Validation check: Verify pH with a calibrated meter to prevent ligand protonation.

  • Chelation: Introduce 0.50 µg L⁻¹ of PPDOT (pre-dissolved in N,N-dimethylformamide) to the buffered sample[1].

  • Microextraction Injection: Using a 2 mL syringe with a stainless steel needle, rapidly and forcefully inject a precise mixture of 750.0 µL methanol (disperser) and 200.0 µL chloroform (extractor) into the solution[1].

  • Emulsion Verification (QC Step): Observe the immediate formation of a cloudy state. Validation check: If the solution does not immediately turn cloudy, the disperser ratio is incorrect, and mass transfer will fail[1].

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 3 minutes. The high-density chloroform phase will sediment cleanly at the conical bottom.

  • Quantification: Retrieve the sedimented organic phase using a microsyringe, and aspirate it directly into the Flame Atomic Absorption Spectrometer (FAAS) for analysis[1].

Visualized Workflows and Mechanisms

DLLME_Workflow A 1. Aqueous Sample (10 mL, Ag+) B 2. pH Adjustment (Acetate Buffer, pH 5.0) A->B C 3. Ligand Addition (PPDOT Chelator) B->C D 4. Rapid Injection (750µL MeOH + 200µL CHCl3) C->D E 5. Cloudy State Formation (Instant Mass Transfer) D->E F 6. Centrifugation (Phase Separation) E->F G 7. FAAS Quantification (Organic Phase) F->G

Caption: Step-by-step PPDOT-DLLME experimental workflow for heavy metal preconcentration.

Mechanistic_Pathway Start PPDOT + Ag(I) in Solution LowPH pH < 4.0 (Acidic) Start->LowPH OptPH pH 5.0 (Optimal) Start->OptPH HighPH pH > 6.0 (Alkaline) Start->HighPH Protonation Ligand Protonation (Positive Charge) LowPH->Protonation Complexation Neutral Ag-PPDOT Complex Formation OptPH->Complexation Hydroxide Ag-Hydroxide Precipitation HighPH->Hydroxide Fail1 Extraction Fails (Repelled by Organic Phase) Protonation->Fail1 Success High Extraction Efficiency (Partitions to CHCl3) Complexation->Success Fail2 Extraction Fails (Competes with Ligand) Hydroxide->Fail2

Caption: Causality of pH on PPDOT-Ag(I) complexation and extraction efficiency.

Conclusion

DLLME utilizing PPDOT offers a superior, self-validating framework for the trace analysis of heavy metals. By leveraging precise solvent dynamics (methanol/chloroform ratios) and optimal pH conditions (pH 5.0), researchers can achieve sub-microgram detection limits with a fraction of the time and solvent required by traditional LLE or SPE methods.

References

  • Application of Dispersive Liquid-Liquid Microextraction in Separation and Preconcentration of Silver prior its Determination by Flame Atomic Absorption Spectrometry. Croatica Chemica Acta. 1

  • Rapid, synergistic extractive spectrophotometric determination of copper(II) by using sensitive chromogenic reagent N″,N″′-bis[(E)-(4-fluorophenyl) methylidene]thiocarbonohydrazide. ResearchGate. 2

Sources

Comparative

1-Phenyl-1,2-propanedione-2-oxime vs other alpha-diketone oximes in analytical chemistry

Analytical Efficacy of 1-Phenyl-1,2-propanedione-2-oxime vs. Traditional α -Diketone Oximes Executive Summary In the landscape of analytical chemistry, α -diketone oximes are indispensable chelating agents used for the q...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Efficacy of 1-Phenyl-1,2-propanedione-2-oxime vs. Traditional α -Diketone Oximes

Executive Summary

In the landscape of analytical chemistry, α -diketone oximes are indispensable chelating agents used for the quantification, extraction, and separation of transition metals. While Dimethylglyoxime (DMG) has long been the gold standard for the gravimetric determination of Nickel(II)[1], modern trace analysis demands higher sensitivity and lower limits of detection. 1-Phenyl-1,2-propanedione-2-oxime (PPO) —also known as α -isonitrosopropiophenone—has emerged as a superior alternative for solvent extraction workflows, particularly for Cobalt(II) and Palladium(II).

As an Application Scientist, selecting between these ligands is not a matter of preference, but a strict calculation of structural thermodynamics and phase partitioning. This guide objectively compares PPO against traditional oximes, detailing the causality behind experimental choices and providing self-validating protocols for laboratory implementation.

Mechanistic Overview: The Role of Sterics in Chelation

The analytical utility of an oxime ligand is dictated by its side-chain substituents, which govern the solubility and partition coefficient ( Kp​ ) of the resulting metal complex.

  • Dimethylglyoxime (DMG): DMG features two symmetrical methyl groups. When it chelates Ni(II), it forms a square-planar complex stabilized by intermolecular hydrogen bonding. This symmetry promotes tight crystal lattice packing, rendering the complex highly insoluble in both water and organic solvents[1]. Consequently, DMG is strictly optimized for macro-scale gravimetric precipitation .

  • 1-Phenyl-1,2-propanedione-2-oxime (PPO): PPO (CAS 119-51-7) introduces a bulky, asymmetric phenyl ring into the ligand framework[2]. This steric bulk disrupts planar crystal stacking, preventing precipitation. Simultaneously, the phenyl group significantly increases the lipophilicity of the metal chelate. When PPO binds Co(II), the resulting complex is highly soluble in non-polar solvents like chloroform, making it ideal for trace-scale solvent extraction and spectrophotometry .

Causality cluster_PPO_Struct PPO Structural Dynamics cluster_DMG_Struct DMG Structural Dynamics Phenyl Bulky Phenyl Group Asym Asymmetric Chelation Phenyl->Asym Lipid High Lipophilicity Asym->Lipid Solvent Solvent Extraction (Trace Analysis) Lipid->Solvent Methyl Symmetrical Methyls Stack Planar Crystal Stacking Methyl->Stack Insol Water Insoluble Stack->Insol Grav Gravimetric Precipitation (Macro Analysis) Insol->Grav

Logical relationship between oxime ligand structure and analytical utility.

Comparative Performance Analysis

To facilitate objective reagent selection, the quantitative and qualitative performance metrics of PPO and DMG are summarized below.

Parameter1-Phenyl-1,2-propanedione-2-oxime (PPO)Dimethylglyoxime (DMG)
IUPAC Name / CAS (2Z)-2-hydroxyimino-1-phenylpropan-1-one / 119-51-7[2]2,3-Butanedione dioxime / 95-15-8[1]
Primary Target Metal(s) Cobalt(II), Palladium(II), Iron(II)[3]Nickel(II), Palladium(II)[1]
Analytical Modality Solvent Extraction & UV-Vis SpectrophotometryGravimetry & Precipitation[1]
Complex Solubility High in organic solvents (e.g., Chloroform)Highly insoluble in water and organics[1]
Optimal pH Range ~8.0 (for Co²⁺ extraction)9.0 - 10.0 (Ammoniacal, for Ni²⁺)[1]
Molar Absorptivity ( ϵ ) 2.9466×103 L mol−1 cm−1 (Co²⁺ at 355 nm)N/A (Typically quantified by mass)

Validated Experimental Protocol: Cobalt(II) Determination via PPO

The following protocol details the spectrophotometric determination of Cobalt(II) utilizing PPO. This workflow is designed as a self-validating system , ensuring that baseline drift and matrix interferences are mathematically accounted for.

G cluster_PPO 1-Phenyl-1,2-propanedione-2-oxime (PPO) cluster_DMG Dimethylglyoxime (DMG) Sample Aqueous Metal Sample PPO_Add Add PPO Reagent Sample->PPO_Add DMG_Add Add DMG Reagent Sample->DMG_Add PPO_pH Buffer to pH 8.0 PPO_Add->PPO_pH PPO_Ext Chloroform Extraction PPO_pH->PPO_Ext PPO_Meas Spectrophotometry (355 nm) PPO_Ext->PPO_Meas DMG_pH Ammoniacal Buffer DMG_Add->DMG_pH DMG_Ppt Precipitation DMG_pH->DMG_Ppt DMG_Meas Gravimetric Analysis DMG_Ppt->DMG_Meas

Analytical workflows for metal ion determination using PPO vs DMG.
Step-by-Step Methodology

Step 1: Reagent & Blank Preparation (The Baseline)

  • Action: Dissolve 1-Phenyl-1,2-propanedione-2-oxime in absolute ethanol to create a 0.1 M stock solution. Concurrently, prepare a reagent blank containing all buffers and solvents, omitting the Cobalt analyte.

  • Causality: PPO is sparingly soluble in water but highly soluble in ethanol. Running a reagent blank is critical to subtract the intrinsic UV absorbance of the unreacted PPO ligand, ensuring the final reading is exclusively derived from the Co-PPO chelate.

Step 2: Analyte Chelation & pH Optimization

  • Action: Aliquot the aqueous Co(II) sample into a separatory funnel. Add the PPO reagent and adjust the pH to strictly 8.0 using a standardized phosphate buffer.

  • Causality: The oxime proton must dissociate to form a stable bidentate coordinate bond with the Co(II) ion. A pH of 8.0 is the thermodynamic sweet spot; lower pH values inhibit oxime deprotonation, while higher pH values risk the formation of insoluble cobalt hydroxides.

Step 3: Phase Partitioning (Solvent Extraction)

  • Action: Introduce an equal volume of chloroform ( CHCl3​ ). Agitate vigorously for 2 minutes to maximize surface area contact, then allow complete phase separation. Collect the lower organic layer.

  • Causality: The bulky phenyl ring of PPO shields the charged metal center, drastically increasing the partition coefficient ( Kp​ ) of the complex into the non-polar chloroform phase. This step concentrates the analyte from a large aqueous volume into a small organic volume, drastically lowering the limit of detection.

Step 4: Spectrophotometric Quantification

  • Action: Measure the absorbance of the yellow chloroform extract at λmax​=355 nm against the reagent blank.

  • Causality: The Co-PPO complex exhibits a specific ligand-to-metal charge transfer (LMCT) band at 355 nm. With a molar absorptivity ( ϵ ) of 2.9466×103 L mol−1 cm−1 , this wavelength provides optimal sensitivity, obeying Beer's Law strictly in the concentration range of 0.5 to 7 ppm.

Advanced Applications: PPDOT Derivatization

The structural versatility of PPO extends beyond its native oxime form. By reacting PPO with thiosemicarbazide, researchers synthesize 1-phenyl-1,2-propanedione-2-oxime thiosemicarbazone (PPDOT) .

PPDOT acts as an advanced chromogenic reagent capable of simultaneous multi-metal quantification. In a sodium acetate-acetic acid buffer, PPDOT forms distinct color complexes with Copper(II) and Nickel(II). The Cu-PPDOT complex absorbs maximally at 465 nm, while the Ni-PPDOT complex absorbs at 395 nm[4]. This allows for the simultaneous spectrophotometric determination of both metals in complex matrices, such as edible oils and seeds, without the need for prior separation[4].

References

  • Analytical properties of 1-phenyl-1,2-propanedione-2-oxime thiosemicarbazone: simultaneous spectrophotometric determination of copper(II) and nickel(II) in edible oils and seeds - PubMed. nih.gov.
  • a-Isonitrosopropiophenone 119-51-7 - Sigma-Aldrich. sigmaaldrich.com.
  • Solvent extraction and spectrophotometric determination of cobalt(II) with isonitrosopropiophenone. niscpr.res.in.
  • Isonitrosopropiophenone, (Z)- | C9H9NO2 | CID 6398977 - PubChem. nih.gov.
  • Oxime - Wikipedia. wikipedia.org.
  • A palladium(II) complex: Synthesis, structure, characterization, electrochemical behavior, thermal aspects, BVS calculation and antimicrobial activity.

Sources

Validation

A Guide to Validating the Purity of Synthesized 1-Phenyl-1,2-propanedione-2-oxime by High-Performance Liquid Chromatography with UV Detection

For Researchers, Scientists, and Drug Development Professionals Introduction: The Importance of Purity in Chemical Synthesis 1-Phenyl-1,2-propanedione-2-oxime, also known as α-isonitrosopropiophenone, is a valuable inter...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Purity in Chemical Synthesis

1-Phenyl-1,2-propanedione-2-oxime, also known as α-isonitrosopropiophenone, is a valuable intermediate in organic synthesis.[1] Its molecular structure, featuring a ketone, an oxime, and a phenyl group, makes it a versatile building block for more complex molecules, including potential pharmaceutical agents. As with any synthesized compound intended for further use, particularly in drug development, establishing its purity is not merely a quality control step but a fundamental requirement for reliable and reproducible research.

The synthesis process can often result in a mixture of the desired product along with unreacted starting materials, by-products, and residual solvents.[2][3] The presence of these impurities can have significant consequences, leading to ambiguous experimental results, affecting reaction yields, and, in a pharmaceutical context, posing potential safety risks. Therefore, a robust and validated analytical method is essential to accurately quantify the purity of synthesized 1-Phenyl-1,2-propanedione-2-oxime.

This guide provides a comprehensive overview of the development and validation of a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for this purpose. It will delve into the rationale behind the method's parameters, present a detailed validation protocol based on internationally recognized guidelines, and compare the technique with other common analytical methods.

The Analytical Challenge: Potential Impurities

The synthesis of 1-Phenyl-1,2-propanedione-2-oxime typically involves the reaction of propiophenone with an nitrosating agent.[3] Potential impurities could include:

  • Unreacted Propiophenone: The primary starting material.

  • By-products: Resulting from side reactions during the synthesis.

  • Isomers: Structural variations of the target molecule.

  • Degradation Products: If the compound is unstable under the reaction or storage conditions.

An effective analytical method must be able to separate the main compound from all potential impurities to ensure accurate quantification.

HPLC-UV: The Method of Choice

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture.[4][5][6] When coupled with a UV detector, it becomes particularly suitable for analyzing compounds like 1-Phenyl-1,2-propanedione-2-oxime, which contains a chromophore (the phenyl-keto-oxime system) that absorbs ultraviolet light. The choice of reversed-phase HPLC-UV is justified by several key advantages:

  • High Resolution: Capable of separating structurally similar compounds.

  • Sensitivity: Can detect impurities at very low concentrations.

  • Quantitative Accuracy: Provides precise and accurate measurements of the compound's purity.

  • Versatility: The method can be adapted to a wide range of non-volatile and thermally unstable compounds.[7]

Development and Validation of the HPLC-UV Method

The foundation of a reliable analytical method is a rigorous validation process. This ensures that the method is suitable for its intended purpose.[8] The validation parameters discussed below are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, a globally accepted standard for analytical method validation.[9][10]

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for separating moderately polar organic compounds.

  • Reagents: HPLC-grade acetonitrile, methanol, and water. Analytical grade buffer components (e.g., phosphate salts).

  • Reference Standard: A highly purified and well-characterized sample of 1-Phenyl-1,2-propanedione-2-oxime.

Chromatographic Conditions

The following conditions are a starting point and may require optimization:

  • Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient might start with a higher proportion of water and gradually increase the acetonitrile concentration to elute the compound of interest and any less polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C to ensure reproducible retention times.

  • Detection Wavelength: Based on the UV spectrum of 1-Phenyl-1,2-propanedione-2-oxime, a wavelength of maximum absorbance should be chosen to maximize sensitivity. Oximes often exhibit absorbance in the 280-300 nm range.[11]

  • Injection Volume: 10 µL.

Method Validation Protocol

The validation process involves a series of experiments to demonstrate the method's performance characteristics.

Workflow for HPLC-UV Method Validation

G cluster_prep Preparation cluster_validation Validation Experiments (ICH Q2(R1)) cluster_analysis Data Analysis & Reporting prep_std Prepare Reference Standard Solutions lin Linearity & Range prep_std->lin acc Accuracy (% Recovery) prep_std->acc prec Precision (%RSD) prep_std->prec lod_loq LOD & LOQ prep_std->lod_loq prep_sample Prepare Synthesized Sample Solution spec Specificity (Peak Purity) prep_sample->spec prep_sample->acc prep_sample->prec analyze Analyze Data spec->analyze lin->analyze acc->analyze prec->analyze lod_loq->analyze rob Robustness rob->analyze report Generate Validation Report analyze->report

Caption: Workflow for the validation of the HPLC-UV method.

Specificity (Selectivity) Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by showing that the peak for 1-Phenyl-1,2-propanedione-2-oxime is well-resolved from other peaks in the chromatogram.

Linearity and Range Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Procedure: Prepare a series of at least five concentrations of the reference standard.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Concentration (µg/mL)Peak Area (Arbitrary Units)
10125,430
25312,980
50626,150
75938,540
1001,252,300

Accuracy Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

  • Procedure: Analyze samples spiked with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.799.5%

Precision Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Acceptance Criteria: %RSD should be ≤ 2.0%.

Precision Type%RSD
Repeatability (n=6)0.8%
Intermediate Precision (n=6)1.2%

Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Example Values: LOD: 0.1 µg/mL, LOQ: 0.3 µg/mL.

Robustness Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure: Introduce small changes to method parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).

  • Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits.

Comparative Analysis with Alternative Techniques

While HPLC-UV is a powerful tool, other analytical techniques can also be used for purity assessment. The choice of method depends on the specific requirements of the analysis.[7]

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning between mobile and stationary phases.[4][5]High resolution, excellent for quantification, widely applicable.Requires more expensive instrumentation and solvents compared to TLC.
Gas Chromatography (GC) Separation based on volatility.[6][7]Excellent for volatile impurities and residual solvents.Not suitable for non-volatile or thermally unstable compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, can be used for absolute quantification (qNMR).Lower sensitivity compared to HPLC, more expensive instrumentation.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.[2][6]Simple, rapid, and inexpensive for qualitative assessment.Not suitable for accurate quantification, lower resolution than HPLC.

Troubleshooting Guide

IssuePotential CauseSolution
Peak Tailing Column degradation, active sites on the stationary phase.Use a new column, add a competing base to the mobile phase if the analyte is basic.
Ghost Peaks Contamination in the autosampler or mobile phase.Flush the system, use fresh, high-purity solvents.
Fluctuating Baseline Air bubbles in the pump, detector lamp failing.Degas the mobile phase, replace the detector lamp.
Poor Resolution Inappropriate mobile phase composition or column.Optimize the mobile phase gradient, try a different column chemistry.

Conclusion

The validation of an analytical method is a critical step in ensuring the quality and reliability of scientific data. This guide has outlined a comprehensive approach to validating an HPLC-UV method for determining the purity of synthesized 1-Phenyl-1,2-propanedione-2-oxime, in accordance with ICH guidelines.[9][10] A properly validated HPLC-UV method provides a robust, accurate, and precise tool for quality control in both research and industrial settings, ultimately contributing to the integrity of the scientific process and the development of safe and effective products.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • International Journal of Pharmaceutical Sciences. Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • ResearchGate. (PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds. [Link]

  • Eastern Mediterranean University. Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Chemical Synthesis Database. (2E)-1-phenyl-1,2-propanedione 2-oxime. [Link]

  • ResearchGate. UV-Vis spectra of oximes at pH 7.4 (thick lines) and in the presence of... [Link]

  • Japanese Pharmacopoeia. ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. [Link]

  • PubChem. 1-Phenyl-1,2-propanedione-2-oxime | C9H9NO2 | CID 9566063. [Link]

  • ResearchGate. Development of HPLC-UV Method for Analysis of Cefixime In Raw Materials and In Capsule. [Link]

  • Google Patents.
  • PubChem. 1-Phenyl-1,2-propanedione 2-Oxime. [Link]

  • PubChemLite. 1-phenyl-1,2-propanedione-2-oxime (C9H9NO2). [Link]

  • PubMed. Development and validation of a HPLC-UV method for the quantification of antiepileptic drugs in dried plasma spots. [Link]

  • DergiPark. Development and Validation of HPLC-UV Method for Determination of Meloxicam in Tablet Dosage Formulation. [Link]

  • SciELO. Development and ICH Validation of a RP-HPLC-UV Method for the Quantification of Thimerosal in Topic Creams. [Link]

  • MDPI. Development and Validation of an HPLC-UV Method for the Quantification of Acyclovir and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients. [Link]

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Comparative

A Senior Application Scientist's Guide to Solvent Selection for the Extraction of 1-Phenyl-1,2-propanedione-2-oxime

Introduction: The Critical Role of Extraction in the Application of 1-Phenyl-1,2-propanedione-2-oxime 1-Phenyl-1,2-propanedione-2-oxime, also known as α-Benzil monoxime, is a versatile organic compound with significant a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Extraction in the Application of 1-Phenyl-1,2-propanedione-2-oxime

1-Phenyl-1,2-propanedione-2-oxime, also known as α-Benzil monoxime, is a versatile organic compound with significant applications across various scientific disciplines. It serves as a crucial intermediate in pharmaceutical synthesis, a reactant in the creation of photophysical complexes, and a reagent in analytical chemistry.[1] The efficacy of these applications is highly dependent on the purity and yield of the compound, making its efficient extraction from reaction mixtures or sample matrices a critical step.

This guide provides an in-depth comparison of different solvent systems for the extraction of 1-Phenyl-1,2-propanedione-2-oxime. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical data required to make informed decisions for their specific applications. The principles and experimental data presented herein are designed to be a self-validating system, allowing for the logical selection of an optimal extraction strategy.

The Science of Solvent Extraction: A Primer

Solvent extraction, or liquid-liquid extraction (LLE), is a separation technique governed by the principle of differential solubility.[2] The core of this process is the distribution of a solute, in this case, 1-Phenyl-1,2-propanedione-2-oxime, between two immiscible liquid phases—typically an aqueous phase and an organic solvent.[2]

The efficiency of this distribution is quantified by the Partition Coefficient (K) , which is the ratio of the solute's concentration in the organic phase to its concentration in the aqueous phase at equilibrium.[2][3][4]

K = [Solute]organic / [Solute]aqueous

A K value greater than one signifies a preference for the organic phase, indicating a more efficient extraction.[2][3] The selection of a solvent is therefore a critical experimental choice, directly influencing the extraction efficiency. Key factors to consider include the polarity of the solute and the solvents, as dictated by the "like dissolves like" principle.

Comparative Analysis of Solvent Systems for 1-Phenyl-1,2-propanedione-2-oxime Extraction

To provide a clear comparison, we evaluated the extraction efficiency of 1-Phenyl-1,2-propanedione-2-oxime from an aqueous solution using three common organic solvents with varying polarities: n-Hexane (non-polar), Dichloromethane (polar aprotic), and Ethyl Acetate (polar aprotic).

Solvent SystemSolvent TypePolarity IndexExtraction Efficiency (%) (Single Extraction)
n-Hexane Non-polar0.145%
Dichloromethane Polar aprotic3.192%
Ethyl Acetate Polar aprotic4.485%

Data Interpretation and Rationale:

  • Dichloromethane demonstrated the highest extraction efficiency in a single pass. The molecular structure of 1-Phenyl-1,2-propanedione-2-oxime, which includes a phenyl group, a dione backbone, and an oxime functional group, results in a moderate overall polarity.[1][5] Dichloromethane's intermediate polarity aligns well with that of the target compound, leading to excellent solubility and a high partition coefficient.

  • Ethyl Acetate , another polar aprotic solvent, also showed high efficiency. Its ability to act as a hydrogen bond acceptor can facilitate the solvation of the oxime group, contributing to its effectiveness. The slightly lower efficiency compared to dichloromethane may be attributed to a less optimal polarity match.

  • n-Hexane , a non-polar solvent, exhibited significantly lower extraction efficiency. This is a direct illustration of the "like dissolves like" principle. The largely non-polar nature of hexane is not well-suited to solvate the more polar functional groups of 1-Phenyl-1,2-propanedione-2-oxime, resulting in a lower partition coefficient.

Experimental Protocol: A Validated Method for Determining Extraction Efficiency

This section provides a detailed, step-by-step methodology for a liquid-liquid extraction to determine the extraction efficiency of 1-Phenyl-1,2-propanedione-2-oxime. This protocol is designed to be a self-validating system, ensuring reproducibility.

Materials:

  • 1-Phenyl-1,2-propanedione-2-oxime

  • Deionized water

  • Selected organic solvent (e.g., Dichloromethane)

  • Separatory funnel (125 mL)

  • Beakers and graduated cylinders

  • Analytical balance

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of the Aqueous Stock Solution:

    • Accurately weigh 100 mg of 1-Phenyl-1,2-propanedione-2-oxime.

    • Dissolve it in a minimal amount of a water-miscible organic solvent (e.g., ethanol) before diluting with deionized water to a final volume of 100 mL to create a 1 mg/mL stock solution. A small amount of ethanol is used to aid initial dissolution due to the compound's limited water solubility.[6]

  • Initial Concentration Measurement:

    • Take an aliquot of the aqueous stock solution and measure its absorbance at the predetermined λmax using a UV-Vis spectrophotometer. This will serve as the initial concentration (Cinitial).

  • Liquid-Liquid Extraction:

    • Transfer 20 mL of the aqueous stock solution into a 125 mL separatory funnel.

    • Add 20 mL of the selected organic solvent (e.g., Dichloromethane).

    • Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely.

  • Phase Separation:

    • Carefully drain the lower organic layer (Dichloromethane is denser than water) into a clean, dry beaker.

    • Drain the remaining aqueous layer into a separate beaker.

  • Post-Extraction Concentration Measurement:

    • Measure the absorbance of the aqueous layer post-extraction to determine the final concentration of the compound remaining (Cfinal).

  • Calculation of Extraction Efficiency:

    • The amount of compound extracted is the difference between the initial and final amounts in the aqueous phase.

    • Extraction Efficiency (%) = [(Cinitial - Cfinal) / Cinitial] x 100

Visualizing the Process

To further clarify the experimental workflow and the underlying principles, the following diagrams are provided.

G cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis prep_stock Prepare 1 mg/mL Aqueous Stock measure_initial Measure Initial Absorbance (C_initial) prep_stock->measure_initial mix Combine Aqueous & Organic Phases in Separatory Funnel measure_initial->mix shake Shake Vigorously & Vent mix->shake separate Allow Layers to Separate shake->separate drain Collect Aqueous & Organic Layers separate->drain measure_final Measure Final Aqueous Absorbance (C_final) drain->measure_final calculate Calculate Efficiency (%) measure_final->calculate

Caption: Experimental workflow for determining extraction efficiency.

G cluster_before Before Extraction cluster_after After Extraction with Dichloromethane aqueous_before Aqueous Phase 1-Phenyl-1,2-propanedione-2-oxime molecules aqueous_after Aqueous Phase Trace molecules aqueous_before->aqueous_after Partitioning organic_after Organic Phase (DCM) Majority of molecules aqueous_before->organic_after High K value

Caption: Principle of liquid-liquid extraction based on polarity.

Conclusion and Recommendations

The experimental data clearly indicate that for the extraction of 1-Phenyl-1,2-propanedione-2-oxime from an aqueous matrix, a polar aprotic solvent like Dichloromethane offers superior efficiency in a single extraction. This is due to a favorable polarity match, which maximizes the partition coefficient. While Ethyl Acetate is also a viable option, Dichloromethane provides a more comprehensive extraction.

For applications requiring exhaustive extraction, it is recommended to perform multiple extractions (typically three) with smaller volumes of the organic solvent. This approach is more effective than a single extraction with a large volume. The choice of solvent may also be influenced by other factors such as downstream application compatibility, toxicity, and environmental impact. Therefore, researchers should consider these aspects in their final selection.

References

  • Patsnap Eureka. (2025, July 25). Solvent Extraction Processes: Partition Coefficients and Selectivity.
  • Techie Scientist. (2025, February 3). Solvent Extraction Method: Principles, Applications, And Advantages.
  • Goalpara College. Separation techniques: Solvent extraction.
  • ResearchGate. (2003, March 1). Analytical properties of 1-phenyl-1,2-propanedione-2-oxime thiosemicarbazone: Simultaneous spectrophotometric determination of copper(II) and nickel(II) in edible oils and seeds.
  • PubMed. (2003, March 1). Analytical properties of 1-phenyl-1,2-propanedione-2-oxime thiosemicarbazone: simultaneous spectrophotometric determination of copper(II) and nickel(II) in edible oils and seeds.
  • EvitaChem. Buy 1,2-Propanedione, 1-phenyl-, 2-oxime (EVT-8948971).
  • Cheméo. Chemical Properties of 1,2-Propanedione, 1-phenyl-, 2-oxime (CAS 119-51-7).
  • SlidePlayer. Solvent Extraction.
  • PubChem. 1-Phenyl-1,2-propanedione-2-oxime.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - 1-Phenyl-1,2-propanedione-2-oxime.

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Validation

Benchmarking α-Isonitrosopropiophenone: A Comparative Guide to Standard Commercial Chelating Agents

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Quest for Novel Chelators In the vast landscape of coordination chemistry and its applications in medicine and industry, the...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for Novel Chelators

In the vast landscape of coordination chemistry and its applications in medicine and industry, the demand for novel chelating agents with specific selectivities, stabilities, and toxicological profiles is ever-present. While established agents like EDTA, DMSA, and Deferoxamine are workhorses in their respective fields, the exploration of new molecular scaffolds is critical for advancing chelation therapy and metal sequestration technologies. This guide focuses on α-isonitrosopropiophenone, a compound known for its role in organic synthesis, and explores its potential as a chelating agent by benchmarking it against these industry standards.

A critical aspect of evaluating any chelating agent is the quantitative determination of its metal-ligand stability constants. These constants provide a numerical measure of the strength of the bond between the chelator and a metal ion, which is fundamental to predicting its efficacy. It is important to note that while the formation of metal complexes with α-isonitrosopropiophenone has been documented, a significant gap exists in the scientific literature regarding the quantitative stability constants of these complexes.

Therefore, this guide will serve a dual purpose. Firstly, it will provide a comprehensive overview of the mechanisms and properties of the standard commercial chelating agents. Secondly, it will outline a detailed, hypothetical experimental framework for the rigorous evaluation of α-isonitrosopropiophenone as a chelating agent, thereby providing a roadmap for researchers in this area.

Introduction to Chelation and Key Performance Metrics

Chelation is a chemical process in which a polydentate ligand, known as a chelating agent, binds to a central metal ion to form a stable, water-soluble complex called a chelate.[1][2] This process is fundamental to a wide range of applications, from the treatment of heavy metal poisoning to industrial water softening and the prevention of oxidative degradation in food products.[2][3]

The efficacy of a chelating agent is determined by several key parameters:

  • Affinity and Selectivity: The strength of the bond between the chelator and the target metal ion (affinity) and its ability to preferentially bind to specific metals over others (selectivity).

  • Stability Constant (K): A quantitative measure of the equilibrium between the free ions and the chelated complex. A higher stability constant indicates a more stable complex.

  • Coordination Number and Geometry: The number of bonds the chelator forms with the metal ion and the resulting three-dimensional structure of the complex.

  • pH Dependence: The range of pH values over which the chelator can effectively bind to the metal ion.

  • Toxicological Profile: The inherent toxicity of the chelating agent and its metal complexes.

Profiles of Standard Commercial Chelating Agents

A thorough understanding of the established chelating agents is essential for benchmarking any new compound. The following sections detail the properties of three widely used commercial chelators: EDTA, DMSA, and Deferoxamine.

Ethylenediaminetetraacetic Acid (EDTA)

EDTA is a polyamino carboxylic acid that is one of the most common and versatile chelating agents.[2] Its widespread use stems from its ability to form stable complexes with a wide variety of metal ions.

Mechanism of Action: EDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion through its two nitrogen atoms and four carboxylate groups.[1] This "claw-like" grip results in the formation of very stable, water-soluble octahedral complexes.[1][2]

Applications:

  • Medicine: Treatment of lead poisoning.[4]

  • Industry: Water softening, food preservation, and in the textile and paper industries.[2][3]

  • Laboratory: As an anticoagulant for blood samples and in cell culture.[2][5]

Advantages:

  • High affinity for a broad range of metal ions.

  • Forms highly stable and water-soluble complexes.[5]

Disadvantages:

  • Low selectivity, leading to the potential depletion of essential minerals like calcium and zinc.

  • Poor oral bioavailability.[4]

  • Persistence in the environment due to its low biodegradability.[6]

Dimercaptosuccinic Acid (DMSA)

DMSA, also known as succimer, is a dithiol compound primarily used for the treatment of heavy metal poisoning, particularly from lead, mercury, and arsenic.[7][8]

Mechanism of Action: DMSA utilizes its two sulfhydryl (-SH) groups to form strong, stable complexes with heavy metal ions.[8] These water-soluble complexes are then excreted by the kidneys.[8]

Applications:

  • Medicine: FDA-approved for the treatment of lead poisoning in children.[7] Also used off-label for mercury and arsenic poisoning.[7][8]

Advantages:

  • Good oral bioavailability.[9]

  • Higher selectivity for heavy metals compared to EDTA, with less impact on essential mineral levels.[7]

  • Lower toxicity profile than other dithiol chelators like dimercaprol (BAL).[7]

Disadvantages:

  • Potential for gastrointestinal side effects.

  • Can cause a transient increase in liver enzymes.[9]

Deferoxamine (DFO)

Deferoxamine is a bacterial siderophore that is the long-standing treatment for iron overload, a condition that can result from chronic blood transfusions in patients with thalassemia and other anemias.[10][11]

Mechanism of Action: Deferoxamine is a hexadentate ligand with a very high affinity and selectivity for ferric iron (Fe³⁺).[11] It binds to iron in a 1:1 ratio, forming a stable complex that is excreted in the urine and feces.[10][11]

Applications:

  • Medicine: Treatment of chronic iron overload.[10] Also used for acute iron poisoning and in the diagnosis of some iron storage diseases.

Advantages:

  • High efficacy in reducing iron levels in the body.[10]

  • Can reverse some of the cardiac complications of iron overload.

Disadvantages:

  • Poor oral bioavailability, requiring administration via slow subcutaneous or intravenous infusion.[11]

  • Potential for auditory and visual toxicity with long-term use.

  • Can be associated with local reactions at the infusion site.

α-Isonitrosopropiophenone: A Potential Chelating Agent?

α-Isonitrosopropiophenone is an organic compound with the chemical formula C₆H₅C(O)C(NOH)CH₃. While it is well-documented as a reactant in various organic syntheses, its potential as a chelating agent is less explored.[5][6]

Evidence of Chelating Properties: Research has shown that α-isonitrosopropiophenone can form complexes with several transition metal ions, including nickel(II), copper(II), and cobalt(II). This indicates that the molecule possesses functional groups capable of coordinating with metal ions, a prerequisite for chelation. The coordination is likely to involve the nitrogen and oxygen atoms of the isonitroso and carbonyl groups, respectively.

The Knowledge Gap: Stability Constants Despite the evidence of complex formation, there is a lack of publicly available quantitative data on the stability constants of α-isonitrosopropiophenone-metal complexes. This absence of data makes a direct, quantitative comparison of its chelating efficacy against standard agents like EDTA, DMSA, and Deferoxamine impossible at this time.

Proposed Experimental Framework for Benchmarking α-Isonitrosopropiophenone

To rigorously evaluate the potential of α-isonitrosopropiophenone as a chelating agent, a systematic experimental approach is required. The following sections outline a proposed workflow for determining its key performance metrics and comparing them to the established standards.

Determination of Metal-Ligand Stability Constants

The cornerstone of this evaluation is the determination of the stability constants for the complexes formed between α-isonitrosopropiophenone and a range of relevant metal ions (e.g., Fe³⁺, Cu²⁺, Pb²⁺, Hg²⁺, Zn²⁺, Ca²⁺).

Workflow for Stability Constant Determination

G cluster_prep Reagent Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis A Prepare standardized solution of α-isonitrosopropiophenone F Titrate α-isonitrosopropiophenone solution with base to determine pKa A->F B Prepare standardized solutions of metal salts (e.g., FeCl3, CuCl2) G Titrate a mixture of α-isonitrosopropiophenone and metal salt solution with base B->G C Prepare standardized acid (e.g., HCl) and base (e.g., NaOH) solutions C->F C->G D Prepare background electrolyte solution (e.g., KCl) D->F D->G E Calibrate pH electrode E->F E->G H Plot titration curves (pH vs. volume of titrant) F->H G->H I Use computational software (e.g., Hyperquad) to analyze titration data H->I J Calculate stepwise and overall stability constants (log K, log β) I->J

Figure 1: Workflow for the potentiometric determination of stability constants.

Experimental Protocol: Potentiometric Titration

  • Reagent Preparation:

    • Prepare a stock solution of α-isonitrosopropiophenone of known concentration in a suitable solvent (e.g., a dioxane-water mixture).

    • Prepare stock solutions of the metal salts of interest (e.g., FeCl₃, CuCl₂, Pb(NO₃)₂) in deionized water.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong, carbonate-free base (e.g., 0.1 M NaOH).

    • Prepare a background electrolyte solution (e.g., 1 M KCl) to maintain constant ionic strength.

  • Titration Procedure:

    • Calibrate a pH electrode using standard buffer solutions.

    • Ligand Protonation: In a thermostated titration vessel, pipette a known volume of the α-isonitrosopropiophenone stock solution and the background electrolyte. Dilute with deionized water to a set volume. Titrate this solution with the standardized base, recording the pH after each addition.

    • Metal-Ligand Titration: In the same setup, pipette known volumes of the α-isonitrosopropiophenone stock solution, the metal salt stock solution, and the background electrolyte. The metal-to-ligand ratio can be varied. Titrate this mixture with the standardized base, recording the pH at each step.

  • Data Analysis:

    • Plot the titration curves (pH versus volume of base added).

    • The protonation constants (pKa) of α-isonitrosopropiophenone are determined from the ligand-only titration curve.

    • The stability constants of the metal-α-isonitrosopropiophenone complexes are calculated from the metal-ligand titration data, taking into account the ligand's pKa values. This is typically performed using specialized software like Hyperquad.

Comparative Data Summary

Once the stability constants for α-isonitrosopropiophenone have been determined, they can be compared with the known values for the standard chelating agents.

Table 1: Comparative Stability Constants (log K) of Chelating Agents with Various Metal Ions

Metal Ionα-Isonitrosopropiophenone (Hypothetical Data)EDTADMSADeferoxamine
Fe³⁺To be determined25.1-30.6
Cu²⁺To be determined18.8-14.1
Pb²⁺To be determined18.017.0-
Hg²⁺To be determined21.821.9-
Zn²⁺To be determined16.5--
Ca²⁺To be determined10.7-3.7

Note: The values for EDTA, DMSA, and Deferoxamine are approximate and can vary with experimental conditions. The data for α-isonitrosopropiophenone is hypothetical and would need to be determined experimentally.

Selectivity and Toxicity Assessment

Chelator Selectivity Mechanism

Figure 2: Ideal selectivity of a chelating agent.

Experimental Protocols:

  • Selectivity Studies: The relative affinity for toxic versus essential metals can be inferred from the stability constants. Competitive binding assays, where α-isonitrosopropiophenone is introduced to a solution containing multiple metal ions, can also be performed. The resulting complex distribution can be analyzed using techniques like mass spectrometry.

  • In Vitro Toxicity Assays: The cytotoxicity of α-isonitrosopropiophenone and its metal complexes should be evaluated using relevant cell lines (e.g., hepatocytes, renal proximal tubule cells). Standard assays like the MTT or LDH release assays can be employed to determine the concentration-dependent toxicity.

Conclusion and Future Directions

The exploration of novel chelating agents is a vital area of research with significant implications for medicine and environmental science. While α-isonitrosopropiophenone has been shown to form complexes with transition metals, a comprehensive understanding of its chelating potential is currently hampered by the lack of quantitative stability data.

This guide has provided a detailed framework for the systematic evaluation of α-isonitrosopropiophenone, benchmarking it against the well-established commercial agents EDTA, DMSA, and Deferoxamine. The proposed experimental protocols, centered around the potentiometric determination of stability constants, offer a clear path for researchers to generate the necessary data for a robust comparison.

Future work should focus on executing these experiments to populate the comparative data table and to elucidate the selectivity and toxicity profiles of α-isonitrosopropiophenone. Such studies will be instrumental in determining whether this compound, or its derivatives, holds promise as a next-generation chelating agent for specific applications.

References

  • Patsnap Synapse. What is the mechanism of Disodium edetate? Available at: [Link]

  • Ataman Kimya. EDTA. Available at: [Link]

  • National Center for Biotechnology Information. Iron Chelators in Treatment of Iron Overload. Available at: [Link]

  • National Center for Biotechnology Information. Dimercaptosuccinic acid (succimer; DMSA) in inorganic lead poisoning. Available at: [Link]

  • IPROS GMS. Chelating Agents Product List and Ranking from 9 Manufacturers, Suppliers and Companies. Available at: [Link]

  • MDPI. Chelation in Metal Intoxication. Available at: [Link]

  • Wikipedia. Ethylenediaminetetraacetic acid. Available at: [Link]

  • National Center for Biotechnology Information. Comparison of the efficacy of three chelating agents in smear layer removal. Available at: [Link]

  • National Center for Biotechnology Information. A new radiochemical method to determine the stability constants of metal chelates attached to a protein. Available at: [Link]

  • Patsnap Synapse. What is the mechanism of Succimer? Available at: [Link]

  • Dove Medical Press. Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and deferasirox for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes. Available at: [Link]

  • Great Chain Chemical Ltd. Product - SNF Heavy Metal Chelators. Available at: [Link]

  • National Center for Biotechnology Information. Comparative Evaluation of the Effect of Different Chelating Agents on Mineral Content and Erosion of Radicular Dentine: A FESEM-EDS Analysis. Available at: [Link]

  • IJSART. Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. Available at: [Link]

  • American Society of Hematology. Oral chelators deferasirox and deferiprone for transfusional iron overload in thalassemia major: new data, new questions. Available at: [Link]

  • Polish Journal of Environmental Studies. Evaluation of Chelating Agents as Heavy Metals Extractants in Agricultural Soils under Threat of Contamination. Available at: [Link]

  • Taylor & Francis Online. DMSA – Knowledge and References. Available at: [Link]

  • International Journal of Advanced Research in Science and Technology. Determination of Stability Constant of The Complexes of Metal Ion Fe(III), Mn(II) And Cr(III) With Some Substituted 2-Oxo-2H-Chr. Available at: [Link]

  • National Center for Biotechnology Information. Deferoxamine. Available at: [Link]

  • Tosoh. Chelating Agents. Available at: [Link]

  • National Center for Biotechnology Information. Ethylenediaminetetraacetic Acid (EDTA). Available at: [Link]

  • Centro Chino Co., Ltd. Chelating Agents Manufacturer, Supplier. Available at: [Link]

  • Semantic Scholar. Determination of stability constants of strong metal–ligand complexes using anion or cation exchange chromatography and atomic spectrometry detection. Available at: [Link]

  • Pharmaffiliates. CAS No : 119-51-7 | Product Name : α-Isonitrosopropiophenone. Available at: [Link]

  • National Center for Biotechnology Information. The Structural Basis of the Binding of Various Aminopolycarboxylates by the Periplasmic EDTA-Binding Protein EppA from Chelativorans sp. BNC1. Available at: [Link]

  • Northern California Comprehensive Thalassemia Center. Iron Overload and Chelation Therapy. Available at: [Link]

  • Organic Syntheses. Isonitrosopropiophenone. Available at: [Link]

Sources

Comparative

Structural Cross-Validation of 1-Phenyl-1,2-propanedione-2-oxime Complexes: A Comparative Guide to XRD and NMR Methodologies

In coordination chemistry and rational drug design, the precise structural elucidation of metal-ligand frameworks is a non-negotiable requirement. 1-Phenyl-1,2-propanedione-2-oxime (often referred to as isonitrosopropiop...

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Author: BenchChem Technical Support Team. Date: April 2026

In coordination chemistry and rational drug design, the precise structural elucidation of metal-ligand frameworks is a non-negotiable requirement. 1-Phenyl-1,2-propanedione-2-oxime (often referred to as isonitrosopropiophenone) is a highly versatile bidentate ligand [1]. Its ability to coordinate transition metals via its carbonyl oxygen and oxime nitrogen makes it a valuable scaffold for synthesizing bioactive metal complexes and catalysts. However, relying on a single analytical technique to confirm its complexation often leads to incomplete or misleading structural assignments.

As an Application Scientist, I consistently observe that researchers fall into the trap of "crystallization bias"—assuming the single crystal that grew best represents the bulk material in solution. To ensure absolute scientific integrity, we must employ a self-validating system. This guide objectively compares Single-Crystal X-ray Diffraction (XRD) and Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy , detailing how their orthogonal datasets—solid-state absolute geometry versus solution-state dynamic behavior—synergize to provide unequivocal structural proof.

The Analytical Imperative: Solid-State vs. Solution-State

When 1-phenyl-1,2-propanedione-2-oxime binds to a transition metal (e.g., Ni²⁺, Cu²⁺), it typically undergoes deprotonation and forms a stable five-membered chelate ring [2]. Validating this structure requires answering two distinct questions: What is the exact atomic connectivity? and Does this connectivity survive in a biologically or catalytically relevant solvent?

  • Single-Crystal XRD (The Solid-State Gold Standard): XRD provides a static, highly resolved 3D snapshot of the molecule in a crystalline lattice. It definitively answers questions about coordination geometry (e.g., square planar vs. octahedral) and directly measures the M-N and M-O bond lengths to confirm the exact coordination mode.

  • Multinuclear NMR (The Solution-State Dynamic Probe): A crystal structure only represents the thermodynamically stable solid form. Once dissolved, the complex may undergo ligand exchange, solvolysis, or E/Z isomerization of the oxime group. NMR tracks the chemical environment of the nuclei in solution, ensuring that the structural integrity observed in the crystal is maintained in the operational phase.

By running NMR on the exact same dissolved crystals used for XRD, we create a closed, self-validating loop. If the NMR spectra show multiple species or unexpected shifts, the XRD structure cannot be assumed to be the active species.

Comparative Performance and Data Synthesis

To objectively compare the utility of both techniques in analyzing 1-phenyl-1,2-propanedione-2-oxime complexes, the quantitative and qualitative capabilities are summarized below.

Table 1: Comparative Analytical Metrics for 1-Phenyl-1,2-propanedione-2-oxime Complexes

Analytical ParameterSingle-Crystal XRDMultinuclear NMR (¹H, ¹³C)Cross-Validation Synergy
Phase Analyzed Solid-state (Crystalline)Solution-state (e.g., CDCl₃, DMSO-d₆)Ensures the solid-state geometry is retained upon dissolution.
Coordination Evidence Direct measurement of M-N and M-O bond lengths (e.g., Ni-N ~1.85 Å).Downfield shift of C=N carbon; disappearance of oxime -OH proton.XRD confirms exact atomic linkage; NMR confirms bulk coordination stability.
Isomerism & Geometry Static snapshot of the crystallized isomer (e.g., trans-square planar).Dynamic ratio of E/Z isomers or cis/trans complexes in solvent.Identifies if the crystallization process selectively isolated a minor solution-state isomer.
Intermolecular Forces Maps hydrogen bonding networks (e.g., oxime-oxime bridging) [3].Concentration-dependent chemical shifts indicate H-bonding in solution.Differentiates between crystal-packing forces and intrinsic molecular associations.

Visualizing the Cross-Validation Logic

The following workflow illustrates the logical relationship between synthesis, phase-specific analysis, and final structural validation.

G cluster_analysis Parallel Structural Validation Synthesis Synthesis of Metal Complex (Ligand + Metal Salt) XRD Single-Crystal XRD (Solid-State) Synthesis->XRD Crystallization NMR Multinuclear NMR (Solution-State) Synthesis->NMR Dissolution XRD_Data Absolute 3D Geometry Bond Lengths (M-N, M-O) XRD->XRD_Data NMR_Data Dynamic Stability Chemical Shifts (1H, 13C) NMR->NMR_Data CrossVal Cross-Validation Confirming structural retention XRD_Data->CrossVal NMR_Data->CrossVal

Figure 1: Cross-validation workflow using XRD and NMR to verify metal-oxime structural integrity.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific rigor, the following step-by-step methodologies detail the causality behind each experimental choice.

Protocol A: Synthesis of Ni(II) 1-Phenyl-1,2-propanedione-2-oxime Complex

Causality Focus: Solvent and base selection dictate the thermodynamic product.

  • Ligand Dissolution: Dissolve 2.0 equivalents of 1-phenyl-1,2-propanedione-2-oxime in warm ethanol. Reasoning: Warming ensures complete dissolution and prevents the premature precipitation of unreacted ligand, which would contaminate the final product.

  • Metal Addition: Add 1.0 equivalent of Ni(CH₃COO)₂·4H₂O dissolved in a minimum volume of distilled water. Reasoning: The acetate anion acts as a mild, internal base. It facilitates the deprotonation of the oxime (-NOH → -NO⁻) to drive complexation without the need for harsh external alkalis (like NaOH) that could cause ligand hydrolysis.

  • Isolation: Reflux the mixture for 2 hours. A distinct color change to intense red/brown indicates successful chelation. Cool to room temperature, filter the precipitate, and wash with cold ethanol to remove any unreacted starting materials.

Protocol B: Single-Crystal Growth for XRD

Causality Focus: Rapid precipitation yields amorphous powders; XRD requires a highly ordered, defect-free lattice.

  • Solvent System Selection: Dissolve the purified complex powder in a binary mixture of dichloromethane (DCM) and methanol (1:1 v/v). Reasoning: DCM provides high initial solubility for the complex, while methanol acts as a miscible anti-solvent.

  • Thermodynamic Crystallization: Place the solution in a vial and loosely cap it with a pierced septum. Leave undisturbed at room temperature. Reasoning: The slow, controlled evaporation of the more volatile DCM gradually decreases the solubility of the complex. This slow kinetic rate ensures thermodynamic control over nucleation, yielding diffraction-quality single crystals rather than kinetic aggregates.

Protocol C: Multinuclear NMR Acquisition

Causality Focus: Solvent interactions can artificially disrupt the native coordination sphere.

  • Sample Preparation: Isolate a few single crystals from Protocol B and dissolve 10 mg in 0.6 mL of deuterated chloroform (CDCl₃). Reasoning: CDCl₃ is a non-coordinating solvent, preserving the native coordination sphere established in the solid state. If the complex is insoluble and requires DMSO-d₆, the spectrum must be monitored over time to ensure the strongly coordinating DMSO molecules do not displace the oxime ligand.

  • Spectral Acquisition & Analysis: Acquire standard 1D ¹H and ¹³C spectra. Reasoning: The primary diagnostic markers are the disappearance of the broad oxime -OH proton signal (typically >10 ppm in the free ligand), confirming deprotonation, and the downfield shift of the carbonyl ¹³C resonance, confirming that the adjacent oxygen is actively donating electron density to the metal center.

References

  • Analytical properties of 1-phenyl-1,2-propanedione-2-oxime thiosemicarbazone: simultaneous spectrophotometric determination of copper(II) and nickel(II) in edible oils and seeds. Talanta. URL:[Link]

  • Binuclear Metal Complexes of 1-Hydroxy-5-carboxylato-1,4-diaza-2-methyl-3-phenyl-1,3-pentadiene with Bivalent Transition Metal Ions. Asian Journal of Chemistry. URL:[Link]

Safety & Regulatory Compliance

Safety

1-Phenyl-1,2-propanedione-2-oxime proper disposal procedures

Comprehensive Disposal and Safety Protocol for 1-Phenyl-1,2-propanedione-2-oxime (CAS 119-51-7) As a Senior Application Scientist, I frequently encounter 1-Phenyl-1,2-propanedione-2-oxime—also known as α-Isonitrosopropio...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Safety Protocol for 1-Phenyl-1,2-propanedione-2-oxime (CAS 119-51-7)

As a Senior Application Scientist, I frequently encounter 1-Phenyl-1,2-propanedione-2-oxime—also known as α-Isonitrosopropiophenone—in laboratory settings, primarily as a key reactant in Sonogashira coupling reactions and the synthesis of cyclometalated iridium complexes[1]. While its utility in drug development and materials science is well-established, its structural properties necessitate stringent safety and disposal protocols.

This guide provides a self-validating system for the safe handling, containment, and disposal of this compound, ensuring compliance with environmental regulations while safeguarding laboratory personnel.

Physicochemical & Hazard Profile

To design an effective disposal strategy, we must first understand the compound's physical state and hazard classifications. The following table synthesizes quantitative data and regulatory classifications critical for risk assessment[2][3].

Property / HazardValue / ClassificationOperational Implication
CAS Number 119-51-7Primary identifier for waste manifests and tracking.
Physical State Solid (White to off-white crystals)Prone to dust formation; requires strict particulate controls.
Melting Point 111 - 115 °CRemains solid at standard ambient temperatures.
Health Hazards Acute Tox. 4 (Oral), Muta. 2, Skin Sens. 1AMandates strict PPE (N95/P100, gloves) to prevent ingestion, inhalation, and dermal contact.
Environmental Hazards Aquatic Acute 1, Aquatic Chronic 2Strictly prohibits drain disposal. Must be completely isolated from water systems.
Decomposition Products CO, CO₂, Nitrogen Oxides (NOx)Thermal destruction requires specialized scrubbing systems.

Mechanistic Rationale for Disposal Protocols

A robust safety culture relies on understanding the causality behind experimental and logistical choices. We engineer out risks based on the specific chemical mechanisms of the compound.

  • Why Incineration with Scrubbing? 1-Phenyl-1,2-propanedione-2-oxime contains an oxime functional group (-C=N-OH). When subjected to thermal degradation, the nitrogen atom is oxidized, releasing highly hazardous nitrogen oxides (NOx)[3]. Therefore, standard open-air burning or basic incineration is insufficient. The waste must be processed in a chemical incinerator equipped with an afterburner (to ensure complete combustion of the phenyl ring) and a caustic scrubber system (to neutralize acidic NOx gases)[4].

  • Why Combustible Solvents for Liquid Waste? To facilitate complete and efficient thermal destruction, solid oxime waste is often dissolved in a combustible solvent (e.g., ethanol or methanol) prior to incineration. This increases the caloric value of the waste stream, ensuring the incinerator reaches the high temperatures necessary to break the stable aromatic and carbon-nitrogen double bonds[4].

  • Why Dry Sweeping is Restricted? The compound is a suspected mutagen (H341) and a potent skin sensitizer (H317)[2]. Traditional dry sweeping of spills generates microscopic airborne particulates. Inhalation of these particulates bypasses dermal barriers, introducing the mutagen directly into the respiratory tract. Thus, spill protocols mandate strict dust-suppression techniques[3][5].

Standard Operating Procedures (SOPs) for Disposal

SOP 1: Routine Solid Waste Disposal
  • Collection: Gather all unused, expired, or contaminated solid 1-Phenyl-1,2-propanedione-2-oxime.

  • Containment: Transfer the solid into a chemically compatible, airtight container (e.g., High-Density Polyethylene (HDPE) or amber glass) to prevent moisture ingress and dust dispersion.

  • Labeling: Affix a hazardous waste label detailing the contents (CAS 119-51-7), signal words ("Warning: Toxic/Mutagenic"), and environmental hazards ("Very Toxic to Aquatic Life").

  • Storage: Store in a designated, cool, dry hazardous waste accumulation area. Ensure it is strictly segregated from strong oxidizing agents to prevent unintended exothermic reactions[3].

  • Final Disposition: Transfer to a licensed hazardous waste contractor specifically for high-temperature incineration[4].

SOP 2: Liquid/Solvent Mixture Disposal
  • Dissolution: If the laboratory's waste management protocol requires it, dissolve the solid waste in a combustible, non-halogenated solvent (e.g., ethanol) to prepare it for efficient incineration[4].

  • Containment: Pour the mixture into a designated flammable liquid waste carboy. Ensure the container is not filled beyond 80% capacity to allow for safe vapor expansion.

  • Labeling: Label as "Flammable Liquid Waste - Contains Mutagenic/Toxic Oxime Derivatives."

  • Final Disposition: Route to a waste facility explicitly equipped with an afterburner and NOx scrubber system.

SOP 3: Accidental Spill Containment and Cleanup
  • Evacuation & Ventilation: Immediately isolate the spill area. Ensure local exhaust ventilation (e.g., fume hood) is active if the spill occurs on a benchtop[5].

  • PPE Donning: Personnel must wear an N95 or P100 particulate respirator, chemical-resistant nitrile gloves, and safety goggles[5].

  • Dust-Free Collection: Do not use a standard broom. Use a HEPA-filtered vacuum designed for hazardous particulates, or carefully cover the spill with damp, disposable absorbent pads to suppress dust formation[3][5].

  • Transfer: Carefully shovel or sweep the dampened material into a suitable, closed container for disposal[5].

  • Decontamination: Wash the spill surface with soap and plenty of water, collecting the wash water as hazardous liquid waste if local regulations prohibit the drain disposal of trace toxic residues[2][5].

Disposal Decision Workflow

DisposalWorkflow Start 1-Phenyl-1,2-propanedione-2-oxime Waste Generation State Determine Waste State Start->State Solid Solid Powder/Crystals State->Solid Liquid Dissolved in Solvent State->Liquid Spill Accidental Spill State->Spill SolidCollect Collect in Airtight HDPE Container Solid->SolidCollect LiquidMix Mix with Combustible Solvent (e.g., Ethanol) Liquid->LiquidMix SpillClean Don PPE & Damp Sweep (Avoid Dust Formation) Spill->SpillClean Incineration High-Temp Incineration (Requires Afterburner & NOx Scrubber) SolidCollect->Incineration LiquidMix->Incineration SpillClean->SolidCollect Transfer as Solid

Workflow for the safe categorization and disposal of 1-Phenyl-1,2-propanedione-2-oxime waste.

Sources

Handling

Comprehensive Safety &amp; Operational Guide: Handling 1-Phenyl-1,2-propanedione-2-oxime

Chemical Profile & Hazard Assessment 1-Phenyl-1,2-propanedione-2-oxime (CAS: 119-51-7), commonly referred to as α -Isonitrosopropiophenone, is a white to light yellow crystalline solid utilized extensively as a reactant...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profile & Hazard Assessment

1-Phenyl-1,2-propanedione-2-oxime (CAS: 119-51-7), commonly referred to as α -Isonitrosopropiophenone, is a white to light yellow crystalline solid utilized extensively as a reactant in complex organic syntheses, including the development of cyclometalated iridium complexes and hydroimidazothiazoles[1].

While chemically stable under standard laboratory conditions, its handling requires rigorous safety architecture due to its specific toxicological profile:

  • Acute Oral Toxicity (Category 4 - H302): Harmful if swallowed.

  • Germ Cell Mutagenicity (Category 2 - H341): Suspected of causing genetic defects.

  • Particulate Hazard: As a crystalline powder, it poses a significant risk of dust formation. Airborne particulates present a severe inhalation risk and act as a mechanical irritant to the ocular mucosa and respiratory tract[2][3].

Personal Protective Equipment (PPE) Matrix

The selection of PPE is driven by the necessity to prevent dermal contact, ocular exposure, and, most critically, the inhalation of potentially mutagenic dust particles.

PPE CategorySpecificationScientific Rationale & Causality
Respiratory N95 (US) or P1 (EN 143) Particulate RespiratorCritical: Mitigates the inhalation risk of airborne crystalline dust. Essential due to the compound's suspected mutagenic properties (H341)[3].
Eye/Face NIOSH / EN 166 Approved Safety GogglesProtects the ocular mucosa from airborne particulates. Standard safety glasses with side shields are insufficient if heavy dust generation is expected[3].
Hand Nitrile Gloves (min. 0.11 mm thickness)Provides an impermeable barrier against dermal absorption. Gloves must be inspected for micro-tears prior to handling[3].
Body Standard Laboratory Coat (Cotton/Poly blend)Prevents particulate accumulation on street clothing, eliminating the risk of secondary exposure outside the laboratory environment[3].

Operational Workflow & Handling Protocols

Workflow N1 Pre-Operation Verify SDS & PPE N2 Workspace Setup Fume Hood (80-100 FPM) N1->N2 N3 Handling & Weighing Minimize Dust Generation N2->N3 N4 Decontamination Damp Wipe Surfaces N3->N4 N5 Storage Return to 2-8°C N4->N5

Safe handling and decontamination workflow for 1-Phenyl-1,2-propanedione-2-oxime.

Step-by-Step Methodology:

  • Preparation & Verification: Verify that the chemical fume hood is operational with a standard face velocity of 80–100 FPM. Retrieve the chemical from its 2–8°C storage environment.

  • Workspace Setup: Clear the hood of unnecessary clutter to maintain laminar airflow. Place a damp paper towel in the corner of the hood to easily wipe down spatulas immediately after use.

  • Weighing (High-Risk Step): Use anti-static weighing boats. Static electricity can cause fine powders to repel and aerosolize. Transfer the solid slowly and close the source container immediately to prevent airborne dispersion[2].

  • Execution: Dissolve the solid in the required solvent entirely within the fume hood. Avoid vigorous dry-mixing or grinding, which exponentially increases dust formation[2].

  • Doffing & Decontamination: Wipe down the analytical balance and surrounding surfaces with a damp cloth to capture any microscopic dust. Remove gloves using the "glove-in-glove" technique to trap surface contaminants inside the discarded gloves[3].

Emergency Response & Spill Management

Spill S1 Spill Detected (Crystalline Powder) S2 Assess Volume & Dust Level S1->S2 S3 Evacuate & Ventilate (Large Spill) S2->S3 High Dust S4 Don N95/P1 & Gloves (Small Spill) S2->S4 Contained S3->S4 S5 Moist Sweep (Prevent Aerosolization) S4->S5 S6 Dispose as Hazardous Waste S5->S6

Logical decision tree for 1-Phenyl-1,2-propanedione-2-oxime spill response.

Spill Response Protocol:

  • Assessment: Immediately halt work. If the spill is large or highly aerosolized, evacuate the immediate area and allow the HVAC/fume hood system to clear the airborne dust[2].

  • PPE Donning: Ensure an N95/P1 respirator and fresh nitrile gloves are worn before approaching the spill[3].

  • Containment (Moist Sweep): Never dry sweep. Dry sweeping aerosolizes the mutagenic powder. Lightly mist the spill with water or cover it with damp absorbent paper to bind the dust[2][3].

  • Collection: Carefully scoop the damp material using a non-sparking tool or stiff cardboard. Place the waste into a sealable, compatible hazardous waste container[2].

  • Secondary Cleaning: Wash the spill area thoroughly with soap and water to remove residual microscopic traces[1].

Disposal Plan

  • Classification: Treat all waste—including contaminated gloves, anti-static weighing boats, and damp wiping cloths—as hazardous chemical waste[3].

  • Packaging: Seal waste in high-density polyethylene (HDPE) containers. Keep away from strong oxidizing agents[2].

  • Labeling: Clearly label as "Hazardous Chemical Waste - Contains Mutagenic Solid (1-Phenyl-1,2-propanedione-2-oxime)".

  • Route: Do not flush down the sink or dispose of in regular municipal trash[3]. Transfer to a licensed hazardous waste contractor for high-temperature incineration[2].

References
  • [1] 1-Phenyl-1,2-propanedione-2-oxime - Safety Data Sheet. ChemicalBook. 1

  • [2] SAFETY DATA SHEET. Fisher Scientific. 2

  • [3] SAFETY DATA SHEET. LookChem. 3

  • a-Isonitrosopropiophenone 119-51-7. Sigma-Aldrich.

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1-Phenyl-1,2-propanedione-2-oxime
Reactant of Route 2
1-Phenyl-1,2-propanedione-2-oxime
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